molecular formula C17H17BrN3O5P B10814437 Nvp-aam077

Nvp-aam077

Número de catálogo: B10814437
Peso molecular: 454.2 g/mol
Clave InChI: XXZGNAZRWCBSBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nvp-aam077 is a useful research compound. Its molecular formula is C17H17BrN3O5P and its molecular weight is 454.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZGNAZRWCBSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NVP-AAM077: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive examination of its core mechanism of action, detailing its molecular binding characteristics, its influence on downstream cellular signaling pathways, and the experimental methodologies employed to elucidate its function. Initially recognized for its high selectivity for NMDA receptors containing the GluN2A subunit, further studies have refined this, indicating a more moderate but significant preference. Its action as a competitive antagonist at the glutamate binding site prevents ion channel activation, thereby inhibiting the influx of calcium and sodium ions. This primary action triggers a cascade of downstream effects, including the modulation of pro-survival and apoptotic pathways, making this compound a valuable tool in neuroscience research and a subject of interest for therapeutic development.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a competitive antagonist, directly competing with the endogenous agonist glutamate for its binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that may block the ion channel pore, this compound's reversible binding to the agonist site prevents the necessary conformational change for channel activation.[1] This blockade inhibits the influx of Ca²⁺ and Na⁺ ions, which is the defining characteristic of NMDA receptor activation.[1]

A key aspect of this compound's pharmacology is its subunit selectivity. While initially reported to have over 100-fold specificity for GluN1/GluN2A receptors over GluN1/GluN2B receptors, more extensive analyses have established a more modest, yet significant, 5- to 10-fold preference for GluN2A-containing receptors.[1][2]

Novel Binding Mode: Crystallographic studies of the GluN1-GluN2A ligand-binding domain (LBD) complexed with this compound have revealed a novel mode of antagonist binding.[2] The structure shows that while the dioxoquinoxalinyl and phosphono groups of this compound occupy the glutamate-binding pocket in the GluN2A subunit, the compound's unique bromophenyl group extends out of this pocket.[2] This extension allows it to form a novel interaction with the GluN1 subunit, specifically with the residue Glu781 at the subunit interface.[2] This makes this compound the first identified competitive antagonist for NMDA receptors that is recognized by residues from both GluN1 and GluN2 subunits, providing a new dimension for the design of selective antagonists.[2] This binding induces an "opening" of the bi-lobe structure of the GluN2A LBD compared to its glutamate-bound state, which is characteristic of antagonism.[2][3]

cluster_receptor NMDA Receptor GluN1 GluN1 Subunit Channel Ion Channel (Closed) GluN2A GluN2A Subunit GluN2A->Channel Prevents Activation Ca_ion Ca²⁺ Influx (Blocked) Channel->Ca_ion Glutamate Glutamate (Agonist) Glutamate->GluN2A Binding Blocked NVP This compound (Antagonist) NVP->GluN2A Competitively Binds

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data Presentation

The potency and selectivity of this compound have been quantified across various in vitro and in vivo models. The following tables summarize this key data.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor Subtype Assay Type Parameter Value Reference
hGluN1/GluN2A Functional Assay (Oocytes) IC₅₀ 270 nM [1][4][5][6]
hGluN1/GluN2B Functional Assay (Oocytes) IC₅₀ 29.6 µM [4][5][6]
GluN1/GluN2A Not Specified IC₅₀ 31 nM [7]
GluN1/GluN2B Not Specified IC₅₀ 215 nM [7]
General NMDA Receptor Binding IC₅₀ 8 nM [4]

| rGluN1/GluN2B | Schild analysis (Oocytes) | Kᵢ | 79 ± 5 nM |[8] |

Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration required for 50% inhibition. A lower value signifies higher potency. Fold selectivity is often calculated by dividing the IC₅₀ for the less sensitive subunit (e.g., GluN2B) by that of the more sensitive subunit (e.g., GluN2A).

Table 2: In Vivo Efficacy of this compound

Model Parameter Value Species Reference

| Maximal Electroshock (MES) | ED₅₀ | 23 mg/kg | Mice |[4] |

Note: ED₅₀ (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Downstream Signaling Pathways

By blocking NMDA receptor-mediated calcium influx, this compound significantly alters intracellular signaling cascades.

Inhibition of Pro-Survival Signaling

Synaptic NMDA receptor activation is a primary driver of the Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV) pathway, which leads to the phosphorylation of cAMP response element-binding protein (CREB).[1][5] Phosphorylated CREB (pCREB) promotes the transcription of pro-survival genes, including brain-derived neurotrophic factor (BDNF).[1][6] By blocking the initial calcium signal, this compound inhibits the activation of this CaMKIV-CREB-BDNF pathway, which can reduce neuronal survival and has been shown to impair spatial learning in mice.[1][4][6]

NVP This compound NMDAR GluN2A-NMDA Receptor NVP->NMDAR Blocks Ca Ca²⁺ Influx NMDAR->Ca Inhibits CaMKIV CaMKIV Ca->CaMKIV Inhibits Activation CREB CREB CaMKIV->CREB Inhibits Phosphorylation pCREB pCREB BDNF BDNF Gene Transcription pCREB->BDNF Reduced Activation Survival Neuronal Survival & Plasticity BDNF->Survival Reduced Promotion NVP This compound NMDAR_2A GluN2A-NMDA Receptor (Pro-Survival Signal) NVP->NMDAR_2A Blocks Act_Caspase3 Activated Caspase-3 NMDAR_2A->Act_Caspase3 Inhibits Suppression NMDAR_2B GluN2B-NMDA Receptor (Pro-Apoptotic Signal) Caspase3 Caspase-3 NMDAR_2B->Caspase3 Activates Apoptosis Apoptosis Act_Caspase3->Apoptosis Induces NVP This compound NMDAR_GABA NMDA Receptor on GABA Interneuron NVP->NMDAR_GABA Blocks GABA_Release GABA Release NMDAR_GABA->GABA_Release Reduces Glut_Release Glutamate Release GABA_Release->Glut_Release Disinhibits AMPAR AMPA Receptor Glut_Release->AMPAR Activates mTOR mTOR Pathway AMPAR->mTOR Activates Protein_Synth Protein Synthesis (e.g., GluA1) mTOR->Protein_Synth Promotes A Prepare NMDA Receptor- Expressing Membranes B Incubate Membranes with Radioligand + this compound A->B C Rapid Filtration to Separate Bound/Unbound B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ and Kᵢ D->E A Prepare Cultured Neuron & Achieve Whole-Cell Config B Voltage Clamp Neuron (e.g., -70 mV) A->B C Evoke NMDA Current (NMDA + Glycine) B->C D Perfuse this compound & Record Current C->D E Analyze Current Inhibition D->E A Inject Xenopus Oocyte with GluN1/GluN2 cRNA B Incubate to Express NMDA Receptors A->B C Two-Electrode Voltage Clamp B->C D Apply Agonist + Varying [this compound] C->D E Determine IC₅₀ for Each Subtype D->E

References

NVP-AAM077: A Technical Guide to a GluN2A-Preferring NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AAM077, also known as PEAQX, is a potent, orally active, and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exhibits a preferential affinity for NMDA receptors incorporating the GluN2A subunit over those containing the GluN2B subunit.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, and effects on downstream signaling pathways. Detailed experimental protocols for the characterization of this compound and quantitative data are presented to facilitate its application in neuroscience research and drug development.

Core Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, this compound directly competes with the endogenous agonist, glutamate. This reversible binding prevents the conformational change required for channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that characterizes NMDA receptor activation.[1]

Initially reported to have a high degree of selectivity for GluN2A-containing receptors, subsequent detailed pharmacological analyses have shown a more modest 5- to 10-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors.[1][4] This subunit preference is a critical aspect of its pharmacological profile, as different GluN2 subunits are associated with distinct physiological and pathological processes.[1] Structural studies have revealed a novel binding mode for this compound, where its bromophenyl group extends out of the glutamate-binding pocket on GluN2A and interacts with a residue on the GluN1 subunit (GluN1-Glu781).[4] This makes it the first identified competitive NMDA receptor antagonist to be recognized by residues from both GluN1 and GluN2 subunits.[4]

Quantitative Data

The affinity and potency of this compound have been characterized across various in vitro and in vivo experimental paradigms.

Table 1: In Vitro Potency and Binding Affinity of this compound
Receptor SubtypeAssay TypeParameterValueSpeciesReference
hGluN1/hGluN2AFunctional AssayIC₅₀270 nMHuman[1][2]
hGluN1/hGluN2BFunctional AssayIC₅₀29.6 µMHuman[2]
rGluN1/rGluN2ASchild AnalysisKᵢ31 nMRat[3]
rGluN1/rGluN2BSchild AnalysisKᵢ215 nMRat[3]
rGluN1/rGluN2BSchild analysis from two-electrode voltage clampKᵢ79 ± 5 nMRat[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency. Kᵢ (Inhibition constant) is an indication of the binding affinity of an antagonist. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of this compound
Animal ModelSeizure Induction MethodParameterDoseEffectReference
P12 RatsPentylenetetrazole (PTZ)% Incidence of Generalized Seizures5 mg/kgSuppression of tonic phase[6]
P12 RatsPentylenetetrazole (PTZ)% Incidence of Generalized Seizures10 mg/kgSuppression of tonic phase[6]
P12 RatsPentylenetetrazole (PTZ)% Incidence of Generalized Seizures20 mg/kgSignificant suppression of tonic and clonic phases[6]
MiceMaximal Electroshock (MES) TestED₅₀Not SpecifiedAnticonvulsant activity[1]

ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathways

As an inhibitor of NMDA receptor function, this compound modulates several downstream intracellular signaling cascades critical for synaptic plasticity and cell survival.

NVP This compound GluN2A GluN2A-NMDA Receptor NVP->GluN2A mTORC1 mTORC1 GluN2A->mTORC1 regulation ERK ERK GluN2A->ERK regulation p70S6K p70S6K mTORC1->p70S6K activates eIF4E eIF4E mTORC1->eIF4E activates ProteinSynth Protein Synthesis (e.g., GluA1) p70S6K->ProteinSynth eIF4E->ProteinSynth CREB CREB ERK->CREB activates GeneExp Gene Expression CREB->GeneExp

Caption: Downstream signaling pathways modulated by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.[5]

  • Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing NMDA receptors (e.g., from rat cortex).[5]

    • Radioligand (e.g., [³H]CGP 39653).[5]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

    • This compound stock solution.[5]

    • Non-specific binding control (e.g., 1 mM L-glutamate).[5]

    • Glass fiber filters, scintillation vials, and fluid.[5]

    • Filtration manifold and scintillation counter.[5]

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.[5]

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of a non-labeled ligand).[5]

    • Allow the reaction to reach equilibrium.[5]

    • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.[5]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[5]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes NMDA Receptor-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radio Radioligand ([³H]CGP 39653) Radio->Incubate NVP This compound (Varying Concentrations) NVP->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Specific Binding vs. [this compound] Count->Plot Calc Calculate IC₅₀ and Kᵢ Plot->Calc

Caption: Experimental workflow for the radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional antagonism of this compound on NMDA receptor-mediated currents in neurons.[1]

  • Objective: To determine the effect of this compound on the ion currents mediated by NMDA receptors.

  • Materials:

    • Cultured neurons or brain slices.

    • Glass micropipettes.

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4.[1]

    • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.[1]

    • Agonists: NMDA and glycine.[1]

    • This compound.[1]

    • Patch-clamp amplifier and data acquisition system.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Clamp the neuron at a holding potential of -70 mV.[1]

    • Evoke NMDA receptor-mediated currents by applying NMDA and glycine.[1]

    • After establishing a stable baseline, perfuse the external solution containing various concentrations of this compound.[1]

    • Record the NMDA receptor-mediated currents in the presence of the antagonist.[1]

    • Wash out the drug to ensure the current returns to baseline.[1]

    • Plot the percentage of current inhibition against the this compound concentration to determine the IC₅₀.

cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Neuron Prepare Cultured Neuron or Brain Slice Pipette Pull Glass Pipette & Fill with Internal Solution Neuron->Pipette Seal Form Gigaohm Seal Pipette->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Clamp Voltage Clamp at -70 mV WholeCell->Clamp Baseline Evoke Baseline NMDA Currents (NMDA + Glycine) Clamp->Baseline ApplyNVP Apply this compound (Varying Concentrations) Baseline->ApplyNVP RecordNVP Record NMDA Currents in presence of this compound ApplyNVP->RecordNVP Washout Washout Drug RecordNVP->Washout Plot Plot % Inhibition vs. [this compound] RecordNVP->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Maximal Electroshock (MES) Test

This in vivo assay is utilized to evaluate the anticonvulsant properties of this compound.[1]

  • Objective: To determine the dose of this compound that protects 50% of animals from MES-induced seizures (ED₅₀).

  • Materials:

    • Mice (e.g., CF-1 or C57BL/6).[1]

    • Electroconvulsive shock apparatus.[1]

    • Corneal electrodes.[1]

    • Saline solution.[1]

    • This compound.[1]

  • Procedure:

    • Administer this compound or a vehicle to groups of mice at various doses.[1]

    • At the time of peak drug effect, apply a maximal electrical stimulus through corneal electrodes.[1]

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.[1]

    • The absence of tonic hindlimb extension is considered protection.[1]

    • Calculate the percentage of protected animals at each dose.[1]

    • Determine the ED₅₀ value using probit analysis.[1]

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with a moderate preference for GluN2A-containing receptors. Its unique mechanism of action, involving interaction with both GluN1 and GluN2A subunits, and its effects on key intracellular signaling pathways make it a valuable tool for dissecting the roles of NMDA receptor subtypes in synaptic plasticity, neuronal function, and various neurological disorders. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their investigations.

References

NVP-AAM077: A Technical Guide to its NMDA Receptor Subunit Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the N-methyl-D-aspartate (NMDA) receptor selectivity of NVP-AAM077 (also known as PEAQX). This compound is a competitive antagonist that acts at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][2] Its utility in neuroscience research stems from its preference for specific GluN2 subunits, which allows for the dissection of the physiological and pathological roles of different NMDA receptor populations.

Core Mechanism of Action

This compound functions as a competitive antagonist, directly competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel pore, this compound's reversible binding prevents the conformational change required for channel activation.[1] This action inhibits the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which is the defining characteristic of NMDA receptor activation.[1] Structural studies have revealed a unique binding mode where the bromophenyl group of this compound extends out of the traditional glutamate-binding pocket to interact with a residue on the adjacent GluN1 subunit, a feature that contributes to its binding affinity.[3][4]

Quantitative Data on Subunit Selectivity

The selectivity of this compound has been a subject of detailed investigation, with initial reports suggesting a very high preference for GluN2A-containing receptors.[3][5] However, subsequent, more extensive pharmacological analyses have revealed a more modest selectivity.[1][3][4] The degree of selectivity is notably different between human and rodent receptors.[5][6]

It was originally reported to have over 100-fold specificity for human GluN1-GluN2A over GluN1-GluN2B receptors.[3][5] Later studies clarified that this selectivity is approximately 5- to 13-fold for rodent receptors.[3][5][7] this compound also demonstrates a high affinity for GluN2C subunits and a lower affinity for GluN2D-containing receptors.[6]

Table 1: In Vitro Potency and Binding Affinity of this compound at Human NMDA Receptors

Receptor SubtypeAssay TypeParameterValueReference
hGluN1/GluN2AFunctional AssayIC₅₀270 nM[1][8][9]
hGluN1/GluN2BFunctional AssayIC₅₀29.6 µM[1][8][9]
NMDA Receptors (general)Binding AssayIC₅₀8 nM[1][10]

Table 2: Equilibrium Constants (Ki) of this compound at Recombinant Rat NMDA Receptors

Receptor SubtypeParameterValueReference
rGluN1/GluN2AKi23 - 31 nM[1][7]
rGluN1/GluN2BKi213 - 215 nM[1][7]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist required to inhibit 50% of the maximal response in vitro. Ki (Inhibitory constant) represents the equilibrium dissociation constant for the antagonist binding to the receptor. A lower value for both parameters indicates higher potency or affinity.

NVP_AAM077_Selectivity cluster_NVP Antagonist cluster_subunits NMDA Receptor GluN2 Subunits NVP This compound NR2A GluN2A NVP->NR2A High Affinity (IC₅₀ = ~270 nM) NR2C GluN2C NVP->NR2C High Affinity NR2B GluN2B NVP->NR2B Moderate Affinity (IC₅₀ = ~29.6 µM) NR2D GluN2D NVP->NR2D Low Affinity

This compound affinity for GluN2 subunits.

Experimental Protocols

The determination of this compound's subunit selectivity relies on robust in vitro pharmacological assays. The two primary methods are the expression of recombinant receptors in host cells for electrophysiological analysis and radioligand binding assays.

This is the gold standard for determining the functional inhibitory potency (IC₅₀) of a compound on specific receptor subtypes.

  • Objective: To express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) in a controlled system for pharmacological testing.

  • Methodology:

    • Cell Culture & Transfection: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used. Plasmids containing the cDNA for the desired human or rodent GluN1 and GluN2 subunits are co-transfected into the host cells.

    • Cell Selection: For stable cell lines, an antibiotic resistance gene is co-transfected, and cells are cultured in a medium containing the antibiotic (e.g., G418) to select for those that have successfully incorporated the plasmids.[2]

    • Whole-Cell Patch Clamp / Two-Electrode Voltage Clamp:

      • A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane.[1]

      • The cell membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration).[1]

      • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).[1]

    • Eliciting Currents: NMDA receptor-mediated currents are evoked by the brief application of NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM).[1][3]

    • Antagonist Application: After establishing a stable baseline response, the external solution containing this compound at various concentrations is perfused over the cell.[1]

    • Data Analysis: The inhibition of the NMDA-evoked current at each antagonist concentration is measured. The data are plotted as percent inhibition versus log concentration, and the curve is fitted to a logistic equation to determine the IC₅₀ value.[3]

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Transfection Transfect Host Cells (e.g., HEK293) with GluN1 + GluN2 Subunits Culture Culture Cells to Allow Receptor Expression Transfection->Culture Patch Establish Whole-Cell Patch Clamp Configuration Culture->Patch Baseline Record Baseline Currents (Apply NMDA + Glycine) Patch->Baseline Apply_NVP Apply this compound (Varying Concentrations) Baseline->Apply_NVP Record_Inhibition Record Inhibited Currents Apply_NVP->Record_Inhibition Plot Plot % Inhibition vs [this compound] Record_Inhibition->Plot Fit Fit Data to a Dose-Response Curve Plot->Fit Calculate Determine IC₅₀ Value Fit->Calculate

Workflow for IC₅₀ determination via electrophysiology.

This method is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Objective: To quantify the affinity of this compound for the NMDA receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from brain tissue or from cells expressing the recombinant NMDA receptors of interest.

    • Incubation: The membranes are incubated with a specific radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of unlabeled this compound.

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

    • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis:

      • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist.[1]

      • Specific binding is calculated by subtracting non-specific from total binding.[1]

      • The IC₅₀ value (concentration of this compound that displaces 50% of the specific binding) is determined from a competition curve.[1]

      • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1][3]

Signaling Pathways and Functional Implications

By blocking NMDA receptor activation, this compound prevents the initial influx of Ca²⁺, a critical second messenger. This has significant downstream consequences for intracellular signaling cascades involved in synaptic plasticity, gene expression, and cell survival.

Activation of synaptic NMDA receptors is a primary driver for the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for long-term potentiation (LTP) and the transcription of pro-survival genes like brain-derived neurotrophic factor (BDNF).[1][10] By blocking this initial calcium signal, this compound can inhibit the activation of the CREB signaling pathway.[1] The antagonist's rapid antidepressant-like effects have been associated with the activation of the mammalian target of rapamycin (mTOR) signaling pathway and an increase in the GluA1 subunit of AMPA receptors.[10]

NMDAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Activates Ca Ca²⁺ Influx NMDAR->Ca Permits NVP This compound NVP->NMDAR Blocks CaMKII CaMKII Ca->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Activates Gene Gene Transcription (e.g., BDNF) CREB->Gene Promotes

NMDA receptor signaling and this compound's point of inhibition.

References

An In-depth Technical Guide on PEAQX (NVP-AAM077)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEAQX, also known as NVP-AAM077, is a synthetic molecule belonging to the quinoxalinedione class of compounds.[1] It functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system involved in excitatory synaptic transmission.[2][3][4] PEAQX exhibits a notable preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][4][5] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, effects on intracellular signaling pathways, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The affinity and potency of PEAQX have been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity (Kᵢ) and Potency (IC₅₀) of PEAQX at NMDA Receptor Subtypes

Receptor Subunit CompositionAssay TypeSpeciesKᵢ (nM)IC₅₀ (nM)Fold Selectivity (GluN2A vs. GluN2B)
hGluN1A/hGluN2ATwo-electrode voltage clampHuman-270[6]~110-fold
hGluN1A/hGluN2BTwo-electrode voltage clampHuman-29,600[6]
rGluN1/rGluN2ASchild analysis from TEVCRat7.3 ± 0.5-~11-fold[1]
rGluN1/rGluN2BSchild analysis from TEVCRat79 ± 5-
GluN1/GluN2ANot SpecifiedNot Specified52 (for ST3, an improved analog)[7][8]31[7][9]~5-15 fold[7][10][11]
GluN1/GluN2BNot SpecifiedNot Specified782 (for ST3, an improved analog)[7][8]215[7][9]

Note: Initial reports suggested a higher selectivity (~100-fold), while subsequent studies have indicated a more modest but significant preference for the GluN2A subunit.[5][10][11]

Table 2: In Vivo Efficacy of PEAQX

ModelSpeciesEndpointRoute of AdministrationED₅₀
Maximal Electroshock (MES) SeizuresMouseInhibition of seizuresNot Specified23 mg/kg[12]
Pentylenetetrazol (PTZ)-induced SeizuresRat (P12, P18, P25)Suppression of generalized seizuress.c.Dose-dependent suppression at 5, 10, and 20 mg/kg[13][14]
Forced Swim TestMouseAntidepressant-like effects (reduced immobility)i.p.Effective at 10 and 20 mg/kg[15]

Core Mechanism of Action and Signaling Pathways

PEAQX functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] Unlike non-competitive antagonists that block the ion channel, PEAQX directly competes with the endogenous agonist, glutamate.[2] This reversible binding prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[2][4] Crystallographic studies have revealed a unique binding mode where the bromophenyl group of PEAQX extends into a pocket at the interface between the GluN1 and GluN2A subunits, contributing to its affinity and selectivity.[11][16][17]

By blocking NMDA receptor-mediated calcium influx, PEAQX significantly modulates downstream intracellular signaling cascades crucial for neuronal function, survival, and plasticity.[2]

Inhibition of CREB Signaling Pathway

Activation of synaptic NMDA receptors is a primary driver of cAMP response element-binding protein (CREB) phosphorylation, which is essential for long-term potentiation and neuronal survival.[2] By blocking this initial calcium signal, PEAQX can inhibit the activation of the CREB signaling pathway, potentially reducing the expression of pro-survival factors like brain-derived neurotrophic factor (BDNF).[2][6]

G Glutamate Glutamate NMDA_R NMDA Receptor (GluN2A) Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates PEAQX PEAQX PEAQX->NMDA_R Blocks CaMKIV CaMKIV Ca_Influx->CaMKIV Activates CREB CREB CaMKIV->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Gene_Transcription Gene Transcription (e.g., BDNF) pCREB->Gene_Transcription Promotes

Caption: Inhibition of the NMDA Receptor-CREB Signaling Pathway by PEAQX.

Modulation of Akt/GSK-3β and mTOR Signaling Pathways

NMDA receptor hypofunction, which can be induced by antagonists like PEAQX, has been shown to decrease the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β).[2] This leads to increased GSK-3β activity, which can promote apoptotic pathways.[2] Conversely, the rapid antidepressant-like effects of PEAQX have been associated with an increase in mammalian target of rapamycin (mTOR) signaling in the medial prefrontal cortex, leading to the synthesis of proteins relevant to synaptic plasticity.[1][15]

G PEAQX PEAQX NMDA_R NMDA Receptor (GluN2A) PEAQX->NMDA_R Inhibits mTORC1 mTORC1 NMDA_R->mTORC1 Regulates p70S6K p70S6K mTORC1->p70S6K Activates Protein_Synthesis Protein Synthesis (e.g., GluA1) p70S6K->Protein_Synthesis Promotes

Caption: Simplified mTOR signaling pathway modulated by PEAQX.

Induction of Apoptosis via Caspase-3

In some contexts, such as in cortical striatal slice cultures, PEAQX can promote the activation of caspase-3 and induce cell apoptosis.[6] This effect is dose-dependent and has been observed both in vitro and in vivo.[6] For instance, subcutaneous administration in rats resulted in an 8-fold increase in caspase-3 activity in the striatum at a dose of 20 mg/kg.[6]

G PEAQX PEAQX NMDA_R_Hypofunction NMDA Receptor Hypofunction PEAQX->NMDA_R_Hypofunction Induces Pro_Apoptotic_Pathways Pro-Apoptotic Pathways NMDA_R_Hypofunction->Pro_Apoptotic_Pathways Activates Caspase3_Activation Caspase-3 Activation Pro_Apoptotic_Pathways->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: PEAQX-induced activation of the Caspase-3 apoptotic pathway.

Experimental Protocols

The characterization of PEAQX relies on several key experimental methodologies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of PEAQX for the NMDA receptor.[1]

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound.[7]

  • Materials:

    • Cell membranes expressing the NMDA receptor subtype of interest (e.g., from HEK293 cells or rat cortical membranes).[1][7]

    • Radioligand specific for the glutamate binding site (e.g., [³H]CGP 39653).[1][2]

    • PEAQX stock solution.[1]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][7]

    • Non-specific binding control (e.g., 1 mM L-glutamate).[1]

    • Glass fiber filters, filtration manifold, and scintillation counter.[1][2]

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of PEAQX.[2]

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).[2]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[1][2]

    • Wash the filters with ice-cold buffer.[1][2]

    • Quantify the radioactivity on the filters using a scintillation counter.[1][2]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the logarithm of the PEAQX concentration.[1]

    • Fit the data to a one-site competition curve to determine the IC₅₀ value.[1]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[1][7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes NMDA-R Expressing Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]CGP 39653) Radioligand->Incubation PEAQX_conc Varying [PEAQX] PEAQX_conc->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_IC50 Determine IC₅₀ Counting->Calc_IC50 Calc_Ki Calculate Kᵢ (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels and determining the potency and selectivity of compounds like PEAQX.[5]

  • Objective: To determine the IC₅₀ of PEAQX at specific NMDA receptor subunit combinations.[7]

  • Materials:

    • Xenopus laevis oocytes.[1][5]

    • cRNA for GluN1 and various GluN2 subunits (e.g., GluN2A, GluN2B).[1][5]

    • Recording solution and agonist solution (glutamate and glycine).[1]

    • Two-electrode voltage clamp amplifier and data acquisition system.[1]

  • Procedure:

    • Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.[1][5]

    • cRNA Injection: Inject oocytes with cRNA encoding the specific NMDA receptor subunits of interest. Incubate for several days to allow receptor expression.[5]

    • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential (e.g., at -70 mV).[9]

    • Agonist and Antagonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.[5] Repeat the measurement in the presence of various concentrations of PEAQX.[5][9]

  • Data Analysis:

    • Measure the peak inward current at each PEAQX concentration.[9]

    • Plot the percentage of current inhibition against the antagonist concentration to determine the IC₅₀ value.[7]

    • Perform a Schild analysis to determine the equilibrium dissociation constant (Kᵢ) and the nature of the antagonism.[9]

G Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject cRNA (e.g., GluN1 + GluN2A) Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application Apply Agonist (Glutamate + Glycine) TEVC_Setup->Agonist_Application Record_Control Record Control Current (I_control) Agonist_Application->Record_Control Antagonist_Application Co-apply Agonist + PEAQX Record_Control->Antagonist_Application Record_Inhibited Record Inhibited Current (I_inhibited) Antagonist_Application->Record_Inhibited Data_Analysis Calculate % Inhibition Determine IC₅₀ Record_Inhibited->Data_Analysis

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Maximal Electroshock (MES) Test

This in vivo assay is used to evaluate the anticonvulsant activity of compounds.[2]

  • Objective: To determine the dose of PEAQX that protects 50% of animals from MES-induced seizures (ED₅₀).[2]

  • Materials:

    • Male mice or rats.[2]

    • Electroconvulsive shock apparatus with corneal electrodes.[2]

    • PEAQX and vehicle solution.[2]

  • Procedure:

    • Administer PEAQX or vehicle to groups of animals at various doses (e.g., intraperitoneally).[2]

    • After a predetermined time, deliver a supramaximal electrical stimulus via corneal electrodes.[2]

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[2]

  • Data Analysis:

    • The absence of the tonic hindlimb extension is considered protection.[2]

    • Calculate the percentage of protected animals at each dose.[2]

    • Determine the ED₅₀ value using probit analysis.[2]

G Animal_Groups Group Animals (Control vs. PEAQX doses) Drug_Admin Administer PEAQX or Vehicle Animal_Groups->Drug_Admin Pretreatment_Time Wait for Pre-treatment Time Drug_Admin->Pretreatment_Time MES_Induction Induce Seizure (Maximal Electroshock) Pretreatment_Time->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Data_Collection Record % Protected Animals per Dose Observation->Data_Collection ED50_Calc Calculate ED₅₀ (Probit Analysis) Data_Collection->ED50_Calc

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

PEAQX (this compound) is a well-characterized competitive NMDA receptor antagonist with a moderate but significant degree of selectivity for GluN2A-containing receptors.[2][7] Its mechanism of action, centered on the inhibition of glutamate binding and subsequent calcium influx, has profound implications for modulating synaptic plasticity, neuronal survival, and excitability.[2] The compound has demonstrated in vivo efficacy as an anticonvulsant and shows potential as an antidepressant.[13][15][18] The detailed understanding of its interaction with the NMDA receptor and its downstream signaling effects makes PEAQX an invaluable pharmacological tool for investigating the specific roles of GluN2A-containing NMDA receptors in both physiological and pathological processes in the central nervous system.

References

NVP-AAM077: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit.[1][2] This guide provides an in-depth overview of its chemical and physical properties, structure, and its mechanism of action as a valuable tool in neuroscience research.

Core Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a unique combination of a dioxoquinoxalinyl ring, a bromophenyl group, and a phosphono group.[3][4] These structural features contribute to its specific binding affinity and antagonist activity at the NMDA receptor.

PropertyValueReference(s)
IUPAC Name (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl-phosphonic acid[3][4]
Synonyms PEAQX[1][5]
Molecular Formula C₁₇H₁₇BrN₃O₅P[1][6]
Molecular Weight 454.217 g/mol [1][6]
CAS Number 459836-30-7[1]
Appearance Crystalline solid[6]
Solubility Soluble in water[6][7]
SMILES C--INVALID-LINK--NC(C2=C3C(=CC=C2)N=C(C(=N3)O)O)P(=O)(O)O[5]
Predicted pKa 1.39 (strongest acidic), 8.35 (strongest basic)[1]
Predicted LogP 1.63[1]

Chemical Structure

The chemical structure of this compound is fundamental to its function. The molecule consists of a quinoxaline-2,3-dione core, a phosphonomethyl group, and a (1S)-1-(4-bromophenyl)ethylamino side chain.[1] The crystal structure of the GluN1-GluN2A ligand-binding domain in complex with this compound reveals that the dioxoquinoxalinyl ring and the phosphono group are situated in the glutamate-binding pocket of the GluN2A subunit.[3][4] Uniquely, the bromophenyl group extends towards the GluN1 subunit, interacting with GluN1-Glu781 at the subunit interface, a novel binding mode for a competitive NMDA receptor antagonist.[3]

Mechanism of Action and Receptor Selectivity

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] By directly competing with the endogenous agonist glutamate, it prevents the conformational changes necessary for ion channel activation, thereby inhibiting the influx of calcium and sodium ions.[2]

While initially reported to have a high selectivity for GluN2A-containing receptors, subsequent and more detailed pharmacological analyses have shown a more modest, yet significant, preference.[3][5][8]

Receptor SubtypeIC₅₀ (nM)Fold Selectivity (GluN2A vs. GluN2B)Reference(s)
Human GluN1/GluN2A 270~110-fold[9][10]
Human GluN1/GluN2B 29,600-[9][10]
Rodent GluN1/GluN2A 31~7-10 fold[7][11]
Rodent GluN1/GluN2B 215-[7][11]

Note: IC₅₀ values can vary depending on the experimental conditions and assay type.

Downstream Signaling Pathways

The antagonism of NMDA receptors by this compound has significant downstream effects on intracellular signaling cascades. Two key pathways modulated by this compound are the mTOR and ERK signaling pathways.[1] The rapid antidepressant-like effects of this compound have been linked to an increase in mTOR signaling in the medial prefrontal cortex.[1][12][13]

NVP_AAM077_Signaling_Pathways cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Cellular Outcomes NVP This compound NMDA_R GluN2A-NMDA Receptor NVP->NMDA_R Inhibits mTOR mTOR Pathway NMDA_R->mTOR Modulates ERK ERK Pathway NMDA_R->ERK Modulates CREB CREB Signaling NMDA_R->CREB Inhibits Pro-survival Apoptosis Apoptosis NMDA_R->Apoptosis Induces Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity Cell_Survival Neuronal Survival CREB->Cell_Survival Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Simplified overview of signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

  • Cell membranes expressing NMDA receptors (e.g., from rat cortex).

  • Radioligand specific for the glutamate binding site (e.g., [³H]CGP 39653).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • Non-specific binding control (e.g., 1 mM L-glutamate).

  • Glass fiber filters.

  • Scintillation vials and fluid.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound.

  • In assay tubes, combine the cell membranes, radioligand, and either buffer, unlabeled competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubate the tubes to allow the binding to reach equilibrium (e.g., at 4°C or room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents incubation Incubate Assay Tubes (Total, Non-specific, Competition) prep_reagents->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on different NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B).

  • Recording chamber.

  • Voltage-clamp amplifier.

  • Microelectrodes filled with 3 M KCl.

  • Bath solution (e.g., 5 mM HEPES, 100 mM NaCl, 0.3 mM BaCl₂, pH 7.4).

  • Agonist solutions (L-glutamate and glycine).

  • This compound solutions of varying concentrations.

Methodology:

  • Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits and incubate for 2-4 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the bath solution.

  • Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Evoke currents by applying a solution containing a fixed concentration of L-glutamate and glycine.

  • After establishing a stable baseline current, co-apply the agonist solution with increasing concentrations of this compound.

  • Measure the peak inward current at each concentration of this compound.

  • Wash out the antagonist to ensure the current returns to baseline.

  • Plot the concentration-response curve and determine the IC₅₀ value.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation (cRNA Injection & Incubation) start->oocyte_prep setup Setup Recording Chamber (Oocyte Placement & Perfusion) oocyte_prep->setup impale Impale with Microelectrodes & Voltage Clamp setup->impale baseline Establish Baseline Current (Apply Agonists) impale->baseline antagonist_app Apply this compound (Increasing Concentrations) baseline->antagonist_app record Record Peak Currents antagonist_app->record washout Washout Antagonist record->washout analysis Data Analysis (Determine IC50) record->analysis washout->baseline Verify Recovery end End analysis->end

Caption: Workflow for a two-electrode voltage-clamp experiment.

References

NVP-AAM077: A Technical Guide to Solubility and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of NVP-AAM077 (also known as PEAQX), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with a preference for the GluN2A subunit.[1][2] Accurate solubility data and proper handling protocols are critical for ensuring the reliability and reproducibility of experimental results in neuroscience research and drug development. This document outlines the solubility of this compound in commonly used laboratory solvents, details relevant experimental protocols, and visualizes its mechanism of action.

Quantitative Solubility Data

The solubility of this compound has been reported in both aqueous and organic solvents. The data is summarized in the table below for easy comparison. It is important to note that the tetrasodium hydrate form of this compound is often used in research due to its enhanced solubility in aqueous solutions.[3][4]

SolventCompound FormReported SolubilityMolar Concentration (approx.)Notes
Water This compound"Soluble"[1][5]Not SpecifiedGeneral qualitative assessment.
Water This compound tetrasodium hydrate22.9 mg/mL[3]~40.88 mMSonication and heating are recommended to aid dissolution.[3]
Water This compound tetrasodium hydrate≥ 25 mg/mL[4]~44.63 mMSaturation point was not determined.[4]
Water This compound tetrasodium hydrate24 mg/mL[6]~42.69 mM-
DMSO This compound40 mg/mL~88.06 mMPrepared by dissolving 2 mg in 50 µL of DMSO.

Experimental Protocols

Proper preparation of this compound solutions is fundamental for in vitro and in vivo studies. The following protocols are based on methodologies cited in the literature.

Protocol 1: Preparation of Aqueous Stock Solution (this compound Tetrasodium Hydrate)

This protocol is suitable for most cell culture experiments and in vivo studies where aqueous administration is preferred.

  • Weighing: Accurately weigh the desired amount of this compound tetrasodium hydrate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of sterile, purified water (e.g., Milli-Q®) to achieve the target concentration (e.g., 22.9 mg/mL).[3]

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonication and gentle heating are recommended to facilitate dissolution.[3]

  • Sterilization: For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4]

Protocol 2: Preparation of DMSO Stock Solution

DMSO is often used as a solvent for preparing high-concentration stock solutions that are subsequently diluted in aqueous media for experiments.

  • Weighing: In a sterile tube, weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to reach the desired high concentration (e.g., 40 mg/mL).

  • Dissolution: Vortex the solution until the compound is completely dissolved.

  • Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.[4]

  • Working Solution Preparation: For experiments, the DMSO stock is typically diluted with a sterile aqueous buffer or cell culture medium to the final working concentration.[7] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the glutamate-binding site of the NMDA receptor, showing a preference for receptors containing the GluN2A subunit.[1][8] By blocking the binding of glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and subsequent activation of downstream signaling cascades.[8] One such critical pathway is the CREB (cAMP response element-binding protein) signaling cascade, which is involved in synaptic plasticity and cell survival.[2]

NVP_AAM077_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates NVP This compound NVP->NMDA_R Blocks CaMK Ca²⁺/Calmodulin-Dependent Protein Kinases (CaMK) Ca_Influx->CaMK CREB CREB Activation CaMK->CREB Gene Gene Transcription (e.g., BDNF) CREB->Gene Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh choose_solvent Choose Solvent weigh->choose_solvent add_water Add Sterile Water choose_solvent->add_water Aqueous add_dmso Add DMSO choose_solvent->add_dmso Organic dissolve_water Vortex / Sonicate / Heat Gently add_water->dissolve_water dissolve_dmso Vortex until Dissolved add_dmso->dissolve_dmso filter Sterile Filter (0.22 µm) dissolve_water->filter aliquot Aliquot into Sterile Tubes dissolve_dmso->aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

NVP-AAM077: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for NVP-AAM077 (also known as PEAQX), a selective NMDA receptor antagonist. Understanding the stability profile of this compound is critical for ensuring its integrity and activity in research and development settings. This document summarizes available data on its storage as a solid and in solution, discusses potential degradation pathways based on its chemical structure, and provides generalized experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a complex molecule containing a quinoxaline-2,3-dione core, a phosphonic acid group, and a bromophenyl moiety. These structural features influence its solubility, stability, and handling requirements.

PropertyValueSource
Chemical Name (R)-[(S)-1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methylphosphonic acid[1]
Molecular Formula C₁₇H₁₇BrN₃O₅P[1]
Molecular Weight 454.2 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in water[1]

Storage Conditions and Stability Summary

Proper storage is essential to maintain the potency and purity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on information from various suppliers.

Solid-State Storage and Stability
ConditionTemperatureDurationRecommendationsSource
Long-term Storage -20°C≥ 4 yearsStore in a tightly sealed container, protected from light and moisture.[1]
Lyophilized Form -20°C36 monthsKeep desiccated.[2]
Solution Storage and Stability
SolventTemperatureDurationRecommendationsSource
Aqueous Solutions -20°CUp to 3 monthsAliquot to avoid multiple freeze-thaw cycles.[2]
Aqueous Solutions -80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.[2]

Potential Degradation Pathways

  • Hydrolysis: The phosphonic acid esters are generally susceptible to hydrolysis under both acidic and basic conditions.[3] The amide linkage could also be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The quinoxaline ring system can be susceptible to oxidation. Quaternary salts of 2-alkylquinoxalines are known to be unstable and can be converted into complex colored products by oxidation.[4][5]

  • Photodegradation: Compounds with aromatic rings and conjugated systems, like the quinoxaline and bromophenyl groups in this compound, can be sensitive to light. It is recommended to protect the compound from light during storage and handling.

The following diagram illustrates the potential degradation sites on the this compound molecule.

G Potential Degradation Pathways of this compound cluster_0 This compound Structure cluster_1 Potential Degradation Sites NVP hydrolysis Hydrolysis (Phosphonic Acid & Amide) NVP->hydrolysis Susceptible to acid/base catalysis oxidation Oxidation (Quinoxaline Ring) NVP->oxidation Potential oxidation of N-heterocycle photodegradation Photodegradation (Aromatic Rings) NVP->photodegradation UV/Vis light can induce degradation G Forced Degradation Experimental Workflow start Start: this compound Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl) start->acid base Base Hydrolysis (0.1M & 1M NaOH) start->base oxidation Oxidative Stress (3% H2O2) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis G Stability-Indicating Method Development Workflow start Start: Forced Degradation Samples dev Method Development (Column, Mobile Phase, Gradient) start->dev opt Method Optimization (Resolution of all peaks) dev->opt val Method Validation (ICH) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ - Robustness opt->val end Validated Stability- Indicating Method val->end

References

The Binding Site of NVP-AAM077 on the NMDA Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of NVP-AAM077, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details the molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and its impact on cellular signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the GluN2A Subunit

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, this compound directly competes with the endogenous agonist, glutamate. This binding prevents the conformational change required for channel activation, thereby inhibiting the influx of calcium and sodium ions.[1]

A key feature of this compound is its preference for NMDA receptors containing the GluN2A subunit. While initially reported to have over 100-fold specificity for GluN1/GluN2A over GluN1/GluN2B receptors, subsequent, more detailed pharmacological analyses have shown a more modest, approximately 5- to 11-fold preference.[2][3][4][5]

Crystal structure analysis of the GluN1-GluN2A ligand-binding domain (LBD) in complex with this compound has revealed a novel mode of antagonist binding. The dioxoquinoxalinyl ring and the phosphono group of this compound occupy the glutamate-binding pocket within the GluN2A subunit.[2][6] Uniquely, the bromophenyl group of this compound extends out of this pocket and interacts with the GluN1 subunit at the interface between the GluN1 and GluN2A subunits.[2][6] Specifically, this interaction involves the residue Glu781 on the GluN1 subunit.[2][6] This makes this compound the first identified competitive antagonist for NMDA receptors that is recognized by residues from both GluN1 and GluN2 subunits.[2]

Quantitative Data on this compound Activity

The binding affinity and inhibitory potency of this compound have been quantified across various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound at NMDA Receptors

Receptor SubtypeAssay TypeParameterValueReference
hGluN1/hGluN2AFunctional AssayIC₅₀270 nM[1][7]
hGluN1/hGluN2BFunctional AssayIC₅₀29.6 µM[7]
rGluN1/rGluN2AElectrophysiology (Oocytes)IC₅₀23 nM[8]
rGluN1/rGluN2BElectrophysiology (Oocytes)IC₅₀213 nM[8]
rGluN1/rGluN2BElectrophysiology (Oocytes)IC₅₀215 ± 13 nM (for 1.5 µM glutamate)[9]
rGluN1/rGluN2BElectrophysiology (Oocytes)IC₅₀2.2 ± 0.14 µM (for 15 µM glutamate)[9]
Native (rat cortical)Radioligand Binding ([³H]CGP 39653 displacement)IC₅₀8 nM[10]

Table 2: In Vivo Efficacy of this compound

TestParameterValueReference
Mouse Maximal Electroshock (MES) TestED₅₀23 mg/kg[1]

Impact on Cellular Signaling Pathways

By blocking NMDA receptor-mediated calcium influx, this compound significantly modulates downstream intracellular signaling cascades crucial for neuronal function and plasticity.

Inhibition of CREB Signaling

Activation of synaptic NMDA receptors is a primary driver for the phosphorylation of cAMP response element-binding protein (CREB), which is essential for the transcription of genes involved in long-term potentiation and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[1] By blocking the initial calcium signal, this compound inhibits the activation of this CaMKIV-CREB signaling pathway.[1][11]

G Glutamate Glutamate NMDAR NMDA Receptor (GluN2A-containing) Glutamate->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx NVPAAM077 This compound NVPAAM077->NMDAR Blocks CaMKIV CaMKIV Ca_Influx->CaMKIV Activates CREB CREB CaMKIV->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription (e.g., BDNF) pCREB->Gene_Transcription Promotes

Caption: Inhibition of the NMDA Receptor-CREB Signaling Pathway by this compound.

Modulation of mTOR Signaling

This compound has been shown to induce rapid antidepressant-like effects, which are associated with the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[10][12] One proposed mechanism involves the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of glutamate release.[12] This increased glutamate stimulates AMPA receptors on pyramidal cells, resulting in Ca²⁺ influx and activation of the mTOR pathway, which in turn promotes the synthesis of synaptic proteins like GluA1.[10][12]

G NVPAAM077 This compound NMDAR_GABA NMDA Receptor (on GABA Interneuron) NVPAAM077->NMDAR_GABA Blocks GABA_Interneuron GABA Interneuron NMDAR_GABA->GABA_Interneuron Inhibits Glutamate_Release Glutamate Release GABA_Interneuron->Glutamate_Release Inhibits AMPAR AMPA Receptor (on Pyramidal Cell) Glutamate_Release->AMPAR Activates CaMKII Ca²⁺/CaMKII AMPAR->CaMKII mTOR mTOR Pathway CaMKII->mTOR BDNF_Release BDNF Release CaMKII->BDNF_Release Protein_Synthesis Protein Synthesis (e.g., GluA1) mTOR->Protein_Synthesis Antidepressant_Effect Antidepressant-like Effects Protein_Synthesis->Antidepressant_Effect BDNF_Release->Antidepressant_Effect

Caption: Proposed Signaling Pathway for this compound's Antidepressant-like Effects.

Experimental Protocols

Detailed methodologies are crucial for the characterization of NMDA receptor antagonists. The following sections describe key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the NMDA receptor.

Materials:

  • Rat cortical membranes

  • [³H]CGP 39653 (radioligand)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]CGP 39653), and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

G start Start prep_membranes Prepare Rat Cortical Membranes start->prep_membranes setup_assay Set up Assay Plate: Membranes + Radioligand + Varying [this compound] prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Experimental Workflow for the Radioligand Binding Assay.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes.

Objective: To determine the IC₅₀ of this compound on specific NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2B)

  • Recording solution (e.g., 100 mM NaCl, 5 mM HEPES, 0.3 mM BaCl₂, pH 7.4)

  • Agonists (L-glutamate and glycine)

  • This compound

  • Two-electrode voltage-clamp setup

Procedure:

  • Oocyte Injection: Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits. Incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Elicit Currents: Apply a solution containing agonists (e.g., 5 µM L-glutamate and 100 µM glycine) to evoke an inward current mediated by the expressed NMDA receptors.

  • Antagonist Application: After establishing a stable baseline response, co-apply the agonist solution with increasing concentrations of this compound.

  • Data Acquisition and Analysis: Measure the peak inward current at each this compound concentration. Calculate the percentage of inhibition for each concentration relative to the control response and fit the data to determine the IC₅₀ value.

G start Start inject_oocytes Inject Oocytes with GluN1/GluN2 cRNA start->inject_oocytes incubate Incubate for Receptor Expression inject_oocytes->incubate setup_recording Place Oocyte in Chamber, Impale with Electrodes incubate->setup_recording clamp_voltage Voltage Clamp at -60 mV setup_recording->clamp_voltage apply_agonists Apply Glutamate + Glycine to Elicit Current clamp_voltage->apply_agonists apply_antagonist Co-apply Agonists with Varying [this compound] apply_agonists->apply_antagonist record_currents Record Peak Inward Currents apply_antagonist->record_currents analyze Data Analysis: Calculate IC₅₀ record_currents->analyze end End analyze->end

Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.

Site-Directed Mutagenesis

This technique is used to alter specific amino acid residues in a protein to investigate their role in ligand binding or protein function.

Objective: To confirm the involvement of specific residues (e.g., GluN1-Glu781) in the binding of this compound.

Procedure:

  • Mutagenesis: Introduce a point mutation into the cDNA encoding the NMDA receptor subunit of interest (e.g., GluN1) to change the codon for the target residue (e.g., Glu781 to Alanine).

  • Expression: Express the mutated receptor in a suitable system (e.g., Xenopus oocytes or mammalian cells).

  • Functional Assay: Perform electrophysiological or binding assays on the mutated receptor to determine the potency of this compound.

  • Comparison: Compare the potency of this compound on the mutated receptor to that on the wild-type receptor. A significant reduction in potency indicates that the mutated residue is important for binding.[2]

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with a modest but significant preference for GluN2A-containing receptors. Its unique binding mode, involving interactions with both the GluN2A and GluN1 subunits, provides a novel structural basis for the design of next-generation subunit-selective antagonists. The detailed understanding of its binding site, coupled with robust quantitative data and established experimental protocols, makes this compound an invaluable tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors in the central nervous system.

References

The Role of NVP-AAM077 in Long-Term Potentiation (LTP) Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-AAM077, also known as PEAQX, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a notable, albeit debated, selectivity for subtypes containing the GluN2A subunit. This property has positioned this compound as a critical pharmacological tool for dissecting the molecular underpinnings of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. This guide provides a comprehensive technical overview of this compound's mechanism of action, its application in LTP studies, detailed experimental protocols, and its impact on downstream signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] By directly competing with the endogenous agonist glutamate, this compound prevents the conformational change required for ion channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that is a hallmark of NMDA receptor activation.[1] This inhibition of calcium influx is the primary mechanism through which this compound modulates synaptic plasticity.[1][2]

The subunit selectivity of this compound is a key aspect of its utility in research. While initially reported to have a high selectivity for GluN2A-containing receptors over GluN2B-containing receptors, subsequent studies have indicated a more modest preference.[3] This selectivity is crucial as different GluN2 subunits are implicated in distinct physiological and pathological processes, including the induction of LTP and long-term depression (LTD).[4][5]

Quantitative Data on this compound Activity and Efficacy in LTP

The potency and selectivity of this compound have been characterized across various in vitro and ex vivo preparations. The following tables summarize key quantitative data regarding its receptor subtype selectivity and its functional effects on LTP.

Table 1: In Vitro Potency and Selectivity of this compound at NMDA Receptors

Receptor Subunit CompositionIC50 (nM)Fold Selectivity (GluN2A vs. GluN2B)Reference
GluN1/GluN2A31~7-10 fold[6]
GluN1/GluN2B215[6]
hGluN1/GluN2A270~110x[7]
hGluN1/GluN2B29,600[7]
Rodent NR1/NR2A-~13-fold[8]
Rodent NR1/NR2B-[8]

Note: IC50 values represent the concentration of a drug required for 50% inhibition in vitro. A lower IC50 value indicates higher binding affinity.

Table 2: Effects of this compound on Long-Term Potentiation (LTP)

Brain RegionLTP Induction ProtocolThis compound ConcentrationEffect on LTPReference
Hippocampal CA1High-Frequency Stimulation (HFS)0.1 µMSelectively blocks LTP[9]
Hippocampal CA1Low-Frequency Stimulation (LFS) Pairing50 nMNo impairment of LTP[8]
Hippocampal CA1LFS Pairing100 nMLTP still induced[8]
Hippocampal CA1LFS Pairing200 nM and 400 nMLTP abolished[8]
Hippocampal CA1Tetanic Stimulation400 nMLTP can be induced via NR2B-type NMDARs[10]
Lateral AmygdalaHigh-Frequency StimulationNot SpecifiedBlocked LTP
Nucleus AccumbensHigh-Frequency StimulationNot SpecifiedAbolished LTP[11]
Adult CortexNot SpecifiedNot SpecifiedBlocks LTP

Detailed Experimental Protocols

The investigation of this compound's role in LTP involves standardized electrophysiological techniques in brain slices. Below are representative methodologies.

Brain Slice Preparation
  • Animals: Typically, adult mice or rats are used.[8][12]

  • Anesthesia: Animals are deeply anesthetized, often with isoflurane or halothane, prior to decapitation.[8]

  • Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose, bubbled with 95% O₂/5% CO₂.[12]

  • Slicing: Transverse hippocampal or coronal cortical slices (typically 300-400 µm thick) are prepared using a vibratome.[8][12]

  • Incubation: Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-35°C) for at least 30-60 minutes before being maintained at room temperature.[8][12]

Electrophysiological Recording
  • Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • Electrodes: Field excitatory postsynaptic potentials (fEPSPs) are recorded using glass microelectrodes filled with aCSF, placed in the stratum radiatum of the CA1 region for hippocampal studies.[12] For whole-cell patch-clamp recordings, pipettes are filled with an internal solution.

  • Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.[12]

Long-Term Potentiation (LTP) Induction
  • Baseline Recording: Stable baseline synaptic responses are recorded for at least 20-30 minutes before LTP induction.

  • High-Frequency Stimulation (HFS): A common protocol involves one or more trains of high-frequency stimuli (e.g., 100 pulses at 100 Hz).[12]

  • Pairing Protocol: This involves pairing low-frequency presynaptic stimulation (e.g., 1 Hz for 60-90 seconds) with postsynaptic depolarization (e.g., to -20 mV).[13] This method is particularly useful for ensuring that the observed plasticity is induced in the recorded neuron.[13]

  • Post-Induction Recording: Synaptic responses are monitored for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP.

Pharmacological Application
  • This compound is typically dissolved in a suitable solvent (e.g., saline) and then diluted to the final desired concentration in the aCSF.[14]

  • The drug is perfused over the slice for a sufficient period before LTP induction to ensure equilibration.

Signaling Pathways and Experimental Workflows

The activation of NMDA receptors and the subsequent influx of calcium trigger a cascade of intracellular signaling events that are crucial for the induction of LTP. This compound's blockade of this initial step has profound effects on these downstream pathways.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R binds Calcium Ca²⁺ NMDA_R->Calcium influx AMPA_R AMPA Receptor CaMKII CaMKII CREB CREB CaMKII->CREB phosphorylates LTP_Expression LTP Expression (e.g., AMPA-R Insertion) CaMKII->LTP_Expression facilitates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression activates Gene_Expression->LTP_Expression NVP_AAM077 This compound NVP_AAM077->NMDA_R blocks Calcium->CaMKII activates

Caption: NMDA Receptor Signaling in LTP and the inhibitory action of this compound.

Studies have also shown that this compound can modulate signaling pathways involved in synaptic plasticity and antidepressant effects, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[15] For instance, this compound has been observed to transiently decrease and then increase BDNF protein levels and to increase the expression of the GluA1 subunit of AMPA receptors.[15]

Experimental_Workflow start Start slice_prep Brain Slice Preparation start->slice_prep recovery Slice Recovery & Incubation slice_prep->recovery recording_setup Transfer to Recording Chamber recovery->recording_setup baseline Establish Stable Baseline Recording recording_setup->baseline drug_app Bath Application of this compound baseline->drug_app ltp_induction LTP Induction Protocol (e.g., HFS or Pairing) drug_app->ltp_induction post_induction Post-Induction Recording & Analysis ltp_induction->post_induction end End post_induction->end

References

NVP-AAM077: A High-Potency Tool for Elucidating the Mechanisms of Spreading Depression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spreading depression (SD), and its cortical correlate (cortical spreading depression or CSD), is a slowly propagating wave of profound but transient neuronal and glial depolarization. This phenomenon is implicated in the pathophysiology of several neurological disorders, most notably as the underlying mechanism of migraine aura. The N-methyl-D-aspartate (NMDA) receptor has been identified as a critical player in the initiation and propagation of SD. NVP-AAM077, a potent and selective antagonist of the GluN2A subunit of the NMDA receptor, has emerged as an invaluable pharmacological tool for dissecting the molecular underpinnings of SD. This technical guide provides a comprehensive overview of the use of this compound in SD research, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Data Presentation: The Inhibitory Effects of this compound on Spreading Depression

This compound has consistently demonstrated a potent inhibitory effect on the key parameters of spreading depression across different experimental models. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of this compound on Spreading Depression in the in vitro Chick Retina Model

Concentration (µM)Reduction in SD Magnitude (%)Reduction in SD Propagation Rate (%)Reference
0.03Significant ReductionSignificant Reduction[1]
0.1Significant ReductionSignificant Reduction[1]
0.368.5%47.5%[1]

Note: In this study, nanomolar concentrations of this compound were found to be approximately 30 times more effective than the non-selective NMDA receptor antagonist MK-801 in suppressing high K+-induced SD.[2][3][4]

Table 2: Effects of this compound on Cortical Spreading Depression in the in vivo Rat Model

Dose and Administration RouteEffect on CSD MagnitudeEffect on CSD Propagation RateEffect on CSD SusceptibilityReference
0.3 nmol (intracerebroventricular)Significant SuppressionSignificant Suppression-[5]
0.3 µM (microdialysis)No significant alteration of propagation waveNo significant alteration of propagation rateMarkedly reduced[5]

Note: The differing effects on magnitude and propagation rate versus susceptibility with local microdialysis application highlight the importance of the drug's diffusion to a wider cortical area for inhibiting CSD propagation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the study of this compound and spreading depression.

Protocol 1: Induction and Recording of Spreading Depression in the in vitro Chick Retina

1. Preparation of the Chick Retina:

  • Male chicks (8-28 days old) are housed for at least one week prior to the experiment.[6]

  • Following decapitation, the eyeballs are enucleated and hemisected.

  • The retina is carefully isolated from the pigment epithelium and mounted, ganglion cell layer up, in a recording chamber.

2. Perfusion and Induction of Spreading Depression:

  • The retina is continuously superfused with Ringer's solution.

  • Spreading depression is induced by a brief application of high-concentration KCl solution (e.g., via a micropipette).

3. Recording with Intrinsic Optical Imaging (IOS):

  • The recording chamber is placed on the stage of a microscope.

  • Changes in light transmittance or reflectance associated with the SD wave are captured by a photomultiplier or a CCD camera.[7][8]

  • The propagation of the SD wave is visualized as a change in the optical signal spreading across the retinal tissue.

4. Pharmacological Intervention:

  • This compound is added to the perfusing Ringer's solution at the desired concentrations (e.g., 0.03, 0.1, 0.3 µM).[1]

  • The effects on the magnitude and propagation rate of the SD wave are recorded and compared to baseline and washout periods.

Protocol 2: Induction and Recording of Cortical Spreading Depression in the in vivo Rat

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-350 g) are anesthetized (e.g., with sodium pentobarbital).[9]

  • The animal is placed in a stereotaxic frame.

  • A craniotomy is performed over the parietal cortex to expose the dura mater.[9][10]

2. Induction of Cortical Spreading Depression:

  • A small burr hole is made in the skull.

  • CSD is induced by a topical application of a small volume (e.g., 1 µl) of a high-concentration KCl solution (e.g., 1M or 3M) onto the dura for a short duration (e.g., 5 minutes).[10]

3. Electrophysiological Recording:

  • A recording electrode (e.g., an Ag/AgCl electrode) is placed in a separate burr hole anterior to the induction site.

  • The characteristic negative DC potential shift of the CSD wave is recorded to measure its magnitude and to calculate the propagation rate based on the distance between the induction and recording sites.

4. Pharmacological Intervention (Intracerebroventricular Perfusion):

  • A cannula is implanted into the contralateral cerebral ventricle.

  • This compound (e.g., 0.3 nmol) or vehicle is perfused through the cannula prior to CSD induction.[5]

  • The effects on CSD magnitude and propagation rate are compared between the drug and vehicle groups.

Mandatory Visualizations

Signaling Pathways

The initiation and propagation of spreading depression are critically dependent on the activation of NMDA receptors, leading to a massive ion flux and neuronal depolarization. This compound, by selectively targeting the GluN2A subunit, effectively curtails this process. Furthermore, evidence suggests a downstream signaling cascade involving Sarcoma Family Kinases (SFK) and Pannexin-1 (Panx1) channels.

G cluster_0 Initiation of Spreading Depression cluster_1 NMDA Receptor Activation and Downstream Signaling High_Extracellular_K High Extracellular K+ Neuronal_Depolarization Neuronal Depolarization High_Extracellular_K->Neuronal_Depolarization Glutamate_Release Massive Glutamate Release Neuronal_Depolarization->Glutamate_Release NMDA_Receptor GluN2A-containing NMDA Receptor Glutamate_Release->NMDA_Receptor Binds SFK Sarcoma Family Kinase (SFK) Activation NMDA_Receptor->SFK Activates Ion_Flux Massive Ca2+ and Na+ Influx, K+ Efflux NMDA_Receptor->Ion_Flux NVP_AAM077 This compound NVP_AAM077->NMDA_Receptor Inhibits Panx1 Pannexin-1 (Panx1) Channel Opening SFK->Panx1 Phosphorylates & Activates SD_Propagation Spreading Depression Propagation Panx1->SD_Propagation Contributes to Ion_Flux->SD_Propagation

Caption: this compound's role in the SD signaling cascade.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo experimental setups described in the protocols.

G cluster_0 In Vitro Chick Retina Model Retina_Isolation Isolate Chick Retina Mounting Mount in Recording Chamber Retina_Isolation->Mounting Perfusion Superfuse with Ringer's Solution Mounting->Perfusion Drug_Application Apply this compound via Perfusion Perfusion->Drug_Application Induction Induce SD with High K+ Drug_Application->Induction Recording Record with Intrinsic Optical Imaging Induction->Recording Analysis Analyze SD Magnitude and Propagation Rate Recording->Analysis

Caption: Workflow for in vitro SD studies in chick retina.

G cluster_1 In Vivo Rat Model Anesthesia Anesthetize Rat Surgery Perform Craniotomy Anesthesia->Surgery Drug_Delivery Deliver this compound (e.g., i.c.v.) Surgery->Drug_Delivery Induction Induce CSD with Topical K+ Drug_Delivery->Induction Recording Record DC Potential Shift Induction->Recording Analysis Analyze CSD Magnitude, Propagation Rate, and Latency Recording->Analysis

Caption: Workflow for in vivo CSD studies in rats.

Conclusion

This compound stands out as a highly effective and selective tool for investigating the role of GluN2A-containing NMDA receptors in the pathophysiology of spreading depression. Its potent inhibitory effects, demonstrated across different experimental paradigms, underscore the critical involvement of this specific NMDA receptor subunit in the genesis and propagation of SD waves. The detailed protocols and visualized signaling pathways provided in this guide are intended to facilitate further research in this area, aiding in the development of novel therapeutic strategies for migraine and other neurological disorders associated with spreading depression. The synergistic effects observed when co-applying this compound with a GluN2B antagonist also open new avenues for exploring combination therapies.[6][11]

References

NVP-AAM077: A Technical Whitepaper on its Potential Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-D-aspartate (NMDA) receptor antagonists have emerged as a promising class of compounds for the rapid treatment of major depressive disorder. Among these, NVP-AAM077, a selective antagonist of GluN2A-containing NMDA receptors, has demonstrated significant antidepressant-like effects in preclinical models.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing the implicated signaling pathways. The evidence suggests that this compound elicits its rapid antidepressant effects through a distinct mechanism involving the modulation of glutamate transmission, activation of the mTOR signaling pathway, and mobilization of Brain-Derived Neurotrophic Factor (BDNF).[1][2]

Core Mechanism of Action: Selective GluN2A Antagonism

This compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor, with a preferential selectivity for receptors containing the GluN2A subunit.[4][5] While initially reported to have high selectivity, further studies have clarified a more modest 5- to 10-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors in rats.[1][4] This is distinct from the broad-spectrum NMDA receptor antagonist ketamine.

The proposed mechanism for its antidepressant-like action involves the blockade of NMDA receptors on GABAergic interneurons.[3][4] This inhibition of GABAergic neurons leads to a disinhibition of pyramidal glutamatergic neurons, resulting in a surge of glutamate release.[3][4] This glutamate surge then preferentially stimulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades crucial for synaptic plasticity and antidepressant effects.[1][4]

Signaling Pathways in Antidepressant Action

The antidepressant effects of this compound are linked to several key intracellular signaling pathways, primarily in the medial prefrontal cortex (mPFC).[1][2]

  • mTOR Signaling: The stimulation of AMPA receptors activates the mammalian target of rapamycin (mTOR) pathway, a critical regulator of protein synthesis.[1][3][4] Activation of mTOR is necessary for the synthesis of synaptic proteins that underpin the rapid antidepressant response.[1][4]

  • BDNF Mobilization: this compound induces a rapid mobilization of intracellular stores of Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a neurotrophin essential for neuronal survival, growth, and synaptic plasticity, and its upregulation is a common mechanism for many antidepressant treatments.[6][7][8][9]

  • Synaptic Protein Synthesis: The activation of these pathways culminates in the increased synthesis of synaptic proteins, including the GluA1 subunit of AMPA receptors.[1][3][4] This suggests an enhancement of synaptic strength and glutamatergic transmission.[1]

  • Glial Cell Modulation: this compound has also been shown to increase the expression of glial markers such as Glial Fibrillary Acidic Protein (GFAP) and the Excitatory Amino Acid Transporter 1 (EAAT1).[1][2] This indicates a potential role in improving glutamate homeostasis, which is often disrupted in depression.[1]

Visualizing the Signaling Cascade

NVP_AAM077_Signaling_Pathway cluster_neuron GABAergic Interneuron cluster_pyramidal Pyramidal Neuron NVP This compound NMDA_R_GABA GluN2A-NMDA Receptor NVP->NMDA_R_GABA Blocks GABA_release GABA Release ↓ NMDA_R_GABA->GABA_release Inhibits Glutamate_release Glutamate Release ↑ GABA_release->Glutamate_release Disinhibits AMPA_R AMPA Receptor mTOR mTOR Signaling ↑ BDNF BDNF Mobilization ↑ Syn_Protein Synaptic Protein Synthesis (e.g., GluA1) ↑ Antidepressant Antidepressant-like Effects

Preclinical Efficacy: Quantitative Data

The primary preclinical model used to evaluate the antidepressant-like effects of this compound is the Forced Swim Test (FST).[1][2] In this test, a reduction in immobility time is indicative of an antidepressant effect.

Table 1: Behavioral Effects of this compound in the Forced Swim Test (FST)

StudyAnimal ModelDosage (mg/kg, i.p.)Time Point Post-AdministrationKey Behavioral Finding
Gordillo-Salas et al. (2018)Rats1030 minutesSignificant reduction in immobility time (F2,13 = 11.98, P < 0.005).[1] Increase in swimming behavior (F2,13 = 6.127, P < 0.02).[1]
Gordillo-Salas et al. (2018)Rats1024 hoursReduced immobility time.[1][2]
Gordillo-Salas et al. (2018)Rats107 daysAntidepressant-like effect waned.[1][2]

Table 2: Molecular Changes in the Medial Prefrontal Cortex (mPFC) Post-NVP-AAM077 Administration

Protein/MarkerDosage (mg/kg, i.p.)Time Point Post-AdministrationQuantitative Change
GFAP1030 minutesTransient increase (P < 0.05).[1]
EAAT11030 minutes & 1 hourIncreased levels (P < 0.02 at 30 min; P < 0.03 at 1 hr).[1]
GluA11030 minutesIncreased levels.[1][2]
mTOR1030 minutesIncreased signaling.[1][2]
BDNF1030 minutesRapid mobilization of intracellular stores.[1][2] A compensatory increase in synthesis is noted 2 hours later.[1]

Experimental Protocols

Forced Swim Test (FST) Protocol

This protocol is a standardized method for assessing depressive-like behavior in rodents.[10][11][12]

Objective: To measure the effect of this compound on the duration of immobility in rodents placed in an inescapable water-filled cylinder.

Materials:

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Transparent Plexiglas cylinders (e.g., 40 cm height, 18 cm diameter for rats).[13]

  • Water bath maintained at 24-25°C.[11][14]

  • Video recording equipment

  • Animal holding cages with warming pads/lamps

  • Towels

Procedure:

  • Animal Acclimation: House animals under standard laboratory conditions with a 12-hour light/dark cycle and allow them to acclimate to the testing room for at least one hour before the experiment.[11]

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).[1]

  • Apparatus Setup: Fill the cylinders with water to a depth that prevents the animal from touching the bottom with its tail or feet (e.g., 15-30 cm).[10][11] Ensure the water temperature is stable (24-25°C).[11][14]

  • Test Session: Gently place the animal into the water-filled cylinder. The session is typically recorded for a duration of 5-6 minutes.[11][12]

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, scores the animal's behavior. The primary measure is "immobility," defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[12] Other behaviors like swimming and climbing can also be scored.[1]

  • Post-Test Care: After the session, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry holding cage to prevent hypothermia before returning to its home cage.[10]

  • Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, Student's t-test).

Visualizing the Experimental Workflow

FST_Workflow start Start acclimation 1. Animal Acclimation (≥ 1 hour in testing room) start->acclimation grouping 2. Random Assignment (Vehicle vs. This compound) acclimation->grouping injection 3. Drug Administration (e.g., 10 mg/kg, i.p.) grouping->injection wait 4. Waiting Period (e.g., 30 minutes) injection->wait test 5. Forced Swim Test (5-6 minute session) wait->test post_test 6. Post-Test Care (Dry and warm animal) test->post_test scoring 7. Behavioral Scoring (Immobility, Swimming, Climbing) post_test->scoring analysis 8. Statistical Analysis scoring->analysis end End analysis->end

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses rapid antidepressant-like properties. Its mechanism, which is distinct from both traditional monoaminergic antidepressants and the broad-spectrum NMDA antagonist ketamine, presents a novel avenue for therapeutic development. The activation of mTOR and mobilization of BDNF are convergent points with other rapid-acting antidepressants, reinforcing the importance of these pathways in mediating therapeutic effects.[1][4][6]

However, several questions remain:

  • Duration of Effect: The transient nature of the behavioral effects (waning by 7 days) necessitates research into dosing regimens that could sustain the antidepressant response.[1][2]

  • Psychotomimetic Effects: While blocking the GluN2A subunit alone does not appear to induce psychotomimetic-like activity, this needs to be thoroughly evaluated in further studies to assess its safety profile compared to ketamine.[4]

  • Translational Potential: The promising results in rodent models must be cautiously interpreted. Future research should focus on translating these findings into higher-order animal models and eventually, well-controlled clinical trials in human populations with treatment-resistant depression.

Conclusion

This compound is a compelling compound with a unique pharmacological profile that confers rapid antidepressant-like effects in preclinical models. Its selective action on GluN2A-containing NMDA receptors initiates a cascade involving glutamate release, AMPA receptor stimulation, and the activation of mTOR and BDNF signaling pathways. The robust preclinical evidence warrants further investigation into its therapeutic potential as a next-generation rapid-acting antidepressant.

References

Methodological & Application

Application Notes and Protocols: Intraperitoneal (i.p.) Injection of NVP-AAM077

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-AAM077, also known as PEAQX, is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It functions by binding at the glutamate site on the GluN2 subunits and exhibits a degree of selectivity for receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][4][5] This characteristic makes this compound a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic transmission, plasticity, and various neurological conditions. These application notes provide a comprehensive protocol for the preparation and intraperitoneal (i.p.) administration of this compound in rodent models, summarizing key data and illustrating relevant pathways and workflows.

Data Presentation

Quantitative data regarding the properties, solubility, and established in vivo dosages of this compound are summarized below for ease of reference.

Table 1: Physicochemical and Pharmacological Properties of this compound

Property Description Source(s)
Mechanism of Action Competitive antagonist at the glutamate binding site of the NMDA receptor. [1][4]
Subunit Selectivity Preferential for GluN2A-containing NMDA receptors over GluN2B-containing receptors. [1][4][5]
IC₅₀ (human) ~0.27 µM (for hNMDAR 1A/2A) vs. ~29.6 µM (for hNMDAR 1A/2B). [6]
IC₅₀ (general) 8 nM. [2]
Molecular Formula C₁₇H₁₇BrN₃O₅P [2]

| Molecular Weight | 454.2 g/mol |[2] |

Table 2: Solubility and Vehicle Information for this compound

Solvent Solubility / Recommended Use Source(s)
Water Soluble. [1][2][7]
Saline (0.9%) Recommended vehicle for in vivo injections. [8]
DMSO & Saline Can be dissolved in DMSO and subsequently diluted with sterile saline. [6]

| H₂O (heated/sonicated) | 22.9 mg/mL (40.88 mM). Sonication and heating are recommended for dissolution. |[9] |

Table 3: Reported In Vivo Dosages for this compound Administration

Animal Model Dose Administration Route Application Source(s)
Mouse 10 mg/kg Intraperitoneal (i.p.) Cerebral Ischemia Study [6]
Mouse 23 mg/kg (ED₅₀) Systemic (unspecified) Maximal Electroshock (Seizure) Test [2][3]
Rat 10 mg/kg Intraperitoneal (i.p.) Antidepressant-like Effects Study [10]
Rat 1.25, 3.75 mg/kg Subcutaneous (s.c.) Social Behavior Study [8]

| Rat | 10-40 mg/kg | Subcutaneous (s.c.) | Motor Activity Study |[6] |

Table 4: General Guidelines for Intraperitoneal Injections in Rodents

Species Needle Gauge Max Injection Volume Source(s)
Mouse 25-30 G < 10 mL/kg (e.g., 0.25 mL for a 25g mouse) [11][12]

| Rat | 23-25 G | < 10 mL/kg (e.g., 2.5 mL for a 250g rat) |[12] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a sterile this compound solution suitable for in vivo i.p. administration.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate Required Mass: Determine the total amount of this compound required based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average weight. Prepare a slight excess to account for transfer losses.

  • Weigh Compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.

  • Add Vehicle: Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration. The concentration should be calculated to ensure the final injection volume is within the recommended limits for the animal model (see Table 4).

  • Dissolve Compound: Vortex the solution thoroughly. If solubility issues arise, gentle warming or sonication may be used, as recommended by some suppliers.[9] Ensure the compound is fully dissolved and no precipitate is visible.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and expel the solution into a new sterile vial. This step removes any potential microbial contamination.

  • Storage: It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, solutions may be stored at -20°C for up to one month.[1] Before use, thaw the solution, bring it to room temperature, and check for any precipitation.

Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents

This protocol provides a step-by-step guide for safely administering the prepared this compound solution via i.p. injection.

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes and needles (see Table 4)

  • 70% ethanol or other suitable skin disinfectant

  • Gauze or cotton swabs

Procedure:

  • Animal Restraint:

    • Mouse: Gently restrain the mouse using a preferred method, such as the "three-finger" grip, by grasping the loose skin over the shoulders. The tail can be secured to minimize lower body movement.[11]

    • Rat: A two-person technique is recommended. One person restrains the rat with its head held lower than its body, while the second person performs the injection.[12]

  • Identify Injection Site: Turn the restrained animal so its abdomen is facing upwards. The target injection site is the lower right quadrant of the abdomen.[11] This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.

  • Prepare Site: Disinfect the injection site with a cotton swab soaked in 70% ethanol. Tilt the animal's head downwards to help shift the abdominal organs cranially, away from the injection site.[11]

  • Perform Injection:

    • Insert the needle, bevel up, at a 30-45° angle into the identified lower right quadrant.[11]

    • Gently aspirate by pulling back the plunger to ensure no blood (indicating vessel puncture) or other fluids are drawn into the syringe.[12]

    • If aspiration is clear, depress the plunger steadily to administer the solution. Avoid unnecessary movement of the needle within the abdominal cavity.[11]

  • Withdraw Needle: Once the injection is complete, withdraw the needle swiftly and smoothly.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor it for any signs of adverse reactions, such as distress, abdominal swelling, or mobility issues.

Visualizations

Signaling Pathways and Experimental Workflows

NVP_AAM077_Mechanism cluster_receptor NMDA Receptor cluster_downstream Cellular Response receptor Glutamate Site (GluN2A) Glycine Site (GluN1) Ion Channel channel_open Channel Opens receptor:ion->channel_open Activates channel_blocked Channel Blocked receptor:ion->channel_blocked glutamate Glutamate glutamate->receptor:glu Binds nvp This compound nvp->receptor:glu Competitively Binds ca_influx Ca²⁺ Influx channel_open->ca_influx

Caption: Mechanism of this compound as a competitive antagonist at the NMDA receptor.

Downstream_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus NMDAR NMDA Receptor (GluN2A) Ca Ca²⁺ Influx NMDAR->Ca Activation CaMKIV CaMKIV Ca->CaMKIV Activates TORC1 TORC1 CaMKIV->TORC1 Activates CREB p-CREB TORC1->CREB Activates BDNF BDNF Expression CREB->BDNF Promotes NVP This compound NVP->NMDAR Inhibits

Caption: Inhibition of the CaMKIV-TORC1-CREB pathway by this compound.[6]

IP_Injection_Workflow start Start: Experiment Planning prep_solution 1. Prepare this compound Solution (Dissolve & Sterile Filter) start->prep_solution prep_animal 2. Prepare Animal (Weigh & Record) prep_solution->prep_animal restrain 3. Restrain Animal (Secure Grip, Expose Abdomen) prep_animal->restrain inject 4. Perform IP Injection (Lower Right Quadrant, 30-45° Angle) restrain->inject withdraw 5. Withdraw Needle & Return Animal to Cage inject->withdraw monitor 6. Post-Injection Monitoring (Observe for Adverse Effects) withdraw->monitor end End: Data Collection monitor->end

Caption: Experimental workflow for this compound intraperitoneal injection.

References

Application Notes and Protocols for Subcutaneous Administration of NVP-AAM077

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preferential affinity for subtypes containing the GluN2A subunit. As a competitive antagonist, this compound binds to the glutamate binding site on the GluN2A subunit, thereby inhibiting receptor activation by the endogenous agonist glutamate. This mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors in the central nervous system. These receptors are critically involved in synaptic plasticity, learning, and memory. Their dysregulation has been implicated in a variety of neurological and psychiatric disorders.

This document provides detailed application notes and protocols for the subcutaneous (s.c.) administration of this compound in rodent models, intended to guide researchers in designing and executing in vivo studies.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound at different NMDA receptor subtypes. This data is crucial for understanding the compound's selectivity profile.

Receptor SubtypeAssay TypeParameterValue
hGluN1/hGluN2AFunctional AssayIC₅₀270 nM
hGluN1/hGluN2BFunctional AssayIC₅₀29.6 µM
rGluN1/rGluN2ASchild AnalysisKᵢ15 ± 2 nM
rGluN1/rGluN2BSchild AnalysisKᵢ79 ± 5 nM

h: human, r: rat. Data compiled from multiple sources.

In Vivo Administration and Effects
Animal ModelAdministration RouteDosageObserved Effect
Sprague-Dawley Rat PupsSubcutaneous (s.c.)20 mg/kg8-fold increase in striatal caspase-3 activity[1]
Sprague-Dawley RatsSubcutaneous (s.c.)10-40 mg/kgDose-dependent increase in caspase-3 activity and motor activity[1]
MiceIntraperitoneal (i.p.)10 mg/kgAntidepressant-like effects in the forced swim test[2]
MiceIntraperitoneal (i.p.)20 mg/kgAntidepressant-like effects in the forced swim test[2]

Note: Pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are highly dependent on the vehicle and species. It is strongly recommended to perform a pharmacokinetic study for your specific experimental conditions.

Signaling Pathways

This compound modulates intracellular signaling cascades downstream of the NMDA receptor. The two primary pathways affected are the mTOR and ERK signaling pathways.

cluster_0 This compound Action on NMDA Receptor cluster_1 Downstream Signaling This compound This compound NMDA Receptor (GluN2A) NMDA Receptor (GluN2A) This compound->NMDA Receptor (GluN2A) blocks Ca2+ Influx Ca2+ Influx NMDA Receptor (GluN2A)->Ca2+ Influx decreased Glutamate Glutamate Glutamate->NMDA Receptor (GluN2A) activates mTOR Pathway mTOR Pathway Ca2+ Influx->mTOR Pathway modulates ERK Pathway ERK Pathway Ca2+ Influx->ERK Pathway modulates Synaptic Plasticity & Cell Survival Synaptic Plasticity & Cell Survival mTOR Pathway->Synaptic Plasticity & Cell Survival ERK Pathway->Synaptic Plasticity & Cell Survival

Figure 1: this compound signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

Objective: To prepare a sterile solution of this compound suitable for subcutaneous injection in rodents.

Materials:

  • This compound (PEAQX) powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl), injectable grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Vehicle Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and the maximum tolerable volume of DMSO for the animal.

    • Important: It is recommended to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%, to avoid local tissue irritation.

    • For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Dilution to Final Concentration:

    • On the day of the experiment, dilute the this compound/DMSO stock solution with sterile saline to the final desired concentration.

    • For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, mix 100 µL of the 10 mg/mL this compound/DMSO stock with 900 µL of sterile saline.

    • Vortex the solution gently to ensure it is thoroughly mixed.

  • Administration:

    • Administer the solution subcutaneously to the animal. The injection volume should be calculated based on the animal's body weight and the desired dose (mg/kg).

    • A typical injection volume for mice is 5-10 mL/kg.

Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Create stock solution Dilute with Saline Dilute with Saline Dissolve in DMSO->Dilute with Saline Prepare final solution Administer s.c. Administer s.c. Dilute with Saline->Administer s.c. End End Administer s.c.->End

Figure 2: Workflow for s.c. administration.

Protocol 2: Open-Field Test to Assess Locomotor Activity and Anxiety-like Behavior

Objective: To evaluate the effects of subcutaneously administered this compound on general locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open-field arena (e.g., a square or circular arena with high walls)

  • Video recording and tracking system

  • This compound solution (prepared as in Protocol 1)

  • Vehicle control solution (e.g., 10% DMSO in saline)

  • Rodents (mice or rats)

Procedure:

  • Acclimation:

    • Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration:

    • Administer this compound or vehicle control subcutaneously at the desired dose and time before the test (e.g., 30 minutes prior).

  • Test Procedure:

    • Gently place the animal in the center of the open-field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Analyze the recorded video to quantify parameters such as:

      • Total distance traveled

      • Time spent in the center zone vs. peripheral zones

      • Frequency of entries into the center zone

      • Rearing frequency

      • Grooming duration

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

Objective: To determine the effect of subcutaneous this compound administration on the phosphorylation of key proteins in the mTOR signaling pathway in a specific brain region (e.g., prefrontal cortex or hippocampus).

Materials:

  • Tissue homogenization buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Collection and Homogenization:

    • At a predetermined time point after this compound or vehicle administration, euthanize the animal and rapidly dissect the brain region of interest.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

Tissue Homogenization Tissue Homogenization Protein Quantification Protein Quantification Tissue Homogenization->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Antibody Incubation Antibody Incubation Western Transfer->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Figure 3: Western blot workflow.

Disclaimer

These protocols and application notes are intended as a guide for research purposes only. The specific experimental conditions, including dosages, timing, and choice of animal model, may need to be optimized for your specific research questions. Always adhere to institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for NVP-AAM077 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for subunits containing GluN2A.[1] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] The subunit composition of the NMDA receptor dictates its physiological and pathological functions.[1] Receptors containing the GluN2A subunit are often associated with pro-survival signaling pathways, while those with GluN2B are more linked to excitotoxicity and cell death.[1] The selectivity of this compound for GluN2A-containing receptors makes it an invaluable tool for dissecting the specific roles of this subunit in various cellular processes.[1]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on recommended concentrations, experimental methodologies, and visualization of relevant signaling pathways and workflows.

Data Presentation: Recommended Concentrations and Inhibitory Constants

The optimal concentration of this compound will vary depending on the cell type, experimental model, and the specific research question.[1] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1] The following tables summarize recommended concentration ranges from the literature and the compound's inhibitory constants.

Table 1: Recommended Concentration Ranges for this compound in Cell Culture Experiments

Experiment/AssayCell Type/ModelRecommended Concentration RangeKey Considerations
General GluN2A AntagonismPrimary Neuronal Cultures10 nM - 1 µMStart with a concentration around the IC50 and optimize for the specific cell line and endpoint.[1]
Electrophysiology (LTP)Hippocampal Slices50 nMEffective for studying the role of GluN2A in long-term potentiation.[1][2]
Neuroprotection AssayCortical Neurons0.4 µMThis concentration has been shown to abrogate NMDA-induced neuroprotective actions.[3][4]
Induction of ApoptosisCortical Striatal Slice Cultures3 µMThis concentration has been shown to promote caspase-3 activation.[1][5][6]
Cytotoxicity AssaysVarious Neuronal Cell Lines1 µM - 50 µMHigher concentrations may be required to observe cytotoxic effects.[1]

Table 2: Inhibitory Constants (IC50) for this compound

Receptor SubtypeAssay SystemIC50 Value
hNMDA NR1A/NR2AXenopus oocytes0.27 µM (270 nM)[5][6][7][8]
hNMDA NR1A/NR2BXenopus oocytes29.6 µM[5][6][7]
Rodent NMDA NR1/NR2ANot Specified31 nM
Rodent NMDA NR1/NR2BNot Specified215 nM
General NMDA ReceptorNot Specified0.008 µM (8 nM)[7]

Signaling Pathway and Experimental Workflow

NMDA Receptor Signaling and this compound Inhibition

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2A subunit of the NMDA receptor.[8][9] This prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the conformational change required for channel activation and the subsequent influx of Ca²⁺ and Na⁺ ions.[8] Activation of GluN2A-containing NMDA receptors is often linked to pro-survival pathways, such as the CREB-dependent transcription of neuroprotective factors like BDNF.[1] By selectively blocking GluN2A, this compound allows researchers to investigate the specific contributions of this subunit to neuronal survival and death.[1]

NMDA_Pathway cluster_receptor NMDA Receptor Glutamate Glutamate NMDAR GluN1/GluN2A Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates NVP_AAM077 This compound NVP_AAM077->NMDAR Blocks Downstream Downstream Signaling (e.g., CREB, Akt activation) Ca_Influx->Downstream Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity, Survival) Downstream->Neuronal_Response

NMDA Receptor signaling pathway and this compound inhibition.
General Experimental Workflow for Cell Culture

The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture-based experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (e.g., Primary Neurons, HEK293) C 3. Cell Seeding & Adherence A->C B 2. Prepare this compound Stock Solution (e.g., in water or DMSO) D 4. Treatment - Vehicle Control - this compound (Dose-Response) B->D C->D E 5. Incubation (Define duration based on assay) D->E F 6. Perform Desired Assay - Cytotoxicity (LDH, MTT) - Apoptosis (Caspase-3) - Calcium Imaging - Electrophysiology E->F G 7. Data Collection & Analysis F->G

A typical experimental workflow for using this compound.

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Caspase-3 Activity Assay

This protocol is designed to measure the induction of apoptosis in neuronal cultures treated with this compound by quantifying the activity of caspase-3.

Materials:

  • Organotypic cortical striatal slice cultures or primary neuronal cultures

  • Culture medium (e.g., 50% MEM, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, with L-glutamine and glucose)[10]

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer without EDTA, supplemented with protease inhibitors)[10]

  • 96-well black microplate

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Culture and Treatment:

    • Culture organotypic slices or primary neurons according to standard laboratory protocols. Allow cultures to stabilize before experimentation.[10]

    • Prepare fresh dilutions of this compound in culture medium. A concentration of 3 µM has been shown to induce apoptosis in cortical striatal slice cultures.[5][6]

    • Replace the existing medium with the this compound-containing medium or a vehicle control.

    • Incubate the cultures for the desired period (e.g., 24-48 hours).

  • Lysate Preparation:

    • Following treatment, wash the cells/slices twice with ice-cold PBS.[10]

    • Lyse the cells/tissue with an appropriate volume of ice-cold lysis buffer.[10]

    • Incubate on ice for 15-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

    • Collect the supernatant containing the protein lysate.

  • Caspase-3 Activity Assay:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • In a 96-well black microplate, add 50 µg of protein lysate to each well.[10]

    • Adjust the final volume to 50 µL with an appropriate assay buffer.[10]

    • Add 50 µL of a 2X reaction buffer containing the fluorogenic caspase-3 substrate to a final concentration of 50 µM.[10]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

  • Data Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.[10]

    • The rate of substrate cleavage is proportional to caspase-3 activity. Calculate the fold change in activity by normalizing the fluorescence signal of treated samples to the vehicle control samples.[10]

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Neuronal cell line or primary neurons

  • 96-well clear cell culture plates

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Microplate reader with absorbance capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 1 µM - 50 µM) and a vehicle control.[1] Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

    • Incubate for a predetermined time (e.g., 24 hours).

  • LDH Assay:

    • Carefully collect a sample of the culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing the LDH substrate.

    • Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.

    • Stop the reaction using the stop solution provided in the kit.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release) after subtracting the background absorbance from the vehicle control.

Protocol 3: Expression of Recombinant NMDA Receptors in Host Cells

This protocol describes the transfection of host cells, such as HEK293 cells, to express specific NMDA receptor subunit combinations for pharmacological characterization of this compound.

Materials:

  • HEK293 cells

  • Expression plasmids containing cDNA for human or rat GluN1, GluN2A, and GluN2B subunits

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Serum-free DMEM

  • 6-well plates

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection:

    • One day prior to transfection, seed the HEK293 cells in 6-well plates to achieve 70-90% confluency at the time of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complexes. In separate tubes, dilute the expression plasmids (e.g., a 1:1 ratio of GluN1 and the desired GluN2 subunit) and the transfection reagent in serum-free DMEM.

    • Combine the diluted DNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.

    • Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.

    • Incubate the cells for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh, complete culture medium.

    • Allow 24-48 hours for receptor expression before proceeding with subsequent experiments such as electrophysiology or binding assays.

Conclusion

This compound is a critical pharmacological tool for investigating the nuanced roles of GluN2A-containing NMDA receptors. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. Adherence to careful experimental design, including appropriate dose-response studies and controls, will ensure the generation of robust and reproducible data.

References

Preparing Stock Solutions of NVP-AAM077: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit.[1][2] This selectivity makes it an invaluable tool in neuroscience research for dissecting the specific physiological and pathological roles of GluN2A-containing NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical and Pharmacological Properties

This compound is a synthetic molecule belonging to the quinoxalinedione class of compounds.[1] As a competitive antagonist, it binds to the glutamate binding site on the GluN2A subunit of the NMDA receptor, preventing the endogenous agonist glutamate from binding and activating the receptor.[1][5] This inhibition of NMDA receptor function subsequently affects various intracellular signaling cascades, including the mTOR and CREB pathways.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its molecular properties and solubility.

PropertyValueReference(s)
IUPAC Name ({[(1S)-1-(4- bromophenyl)ethyl]amino}- (2,3-dioxo-1,4- dihydroquinoxalin-5- yl)methyl)phosphonic acid[1]
Synonyms PEAQX, this compound[1]
CAS Number 459836-30-7[1]
Molecular Formula C₁₇H₁₇BrN₃O₅P[1]
Molecular Weight 454.217 g/mol [1]
Solubility Soluble in water and DMSO[1][6][7]
Storage (Solid) -20°C for ≥ 4 years[6]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[8][9]
IC₅₀ (hGluN1/GluN2A) 270 nM[8][10]
IC₅₀ (hGluN1/GluN2B) 29.6 µM[8][10]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. It is crucial to use high-purity solvents and sterile techniques to avoid contamination.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 454.217 g/mol = 4.54 mg

  • Weigh the this compound:

    • Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve the this compound:

    • Add the appropriate volume of DMSO to the weighed this compound powder in a sterile tube.

    • Vortex the solution thoroughly to aid dissolution.

    • If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be applied.[8] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.[8]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Note on Aqueous Solutions: this compound is also soluble in water.[6][7] For experiments where DMSO may interfere, sterile water can be used as the solvent. The same general procedure can be followed, although sonication may be more likely required to achieve complete dissolution. For the tetrasodium hydrate form, solubility in PBS is reported to be high (100 mg/mL).[8]

Mandatory Visualizations

This compound Signaling Pathway

NVP_AAM077_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds CaMKIV CaMKIV NMDA_R->CaMKIV Activates mTOR mTOR Signaling NMDA_R->mTOR Activates CREB CREB CaMKIV->CREB Phosphorylates BDNF BDNF Transcription CREB->BDNF Promotes Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Apoptosis Apoptosis NVP This compound NVP->NMDA_R Blocks NVP->Apoptosis Can Induce (at high conc.) Stock_Solution_Workflow start Start calculate 1. Calculate Mass of This compound start->calculate weigh 2. Weigh this compound Powder calculate->weigh dissolve 3. Add Solvent (e.g., DMSO) weigh->dissolve mix 4. Vortex to Dissolve dissolve->mix check Particulates Visible? mix->check assist 5. Gentle Warming or Sonication check->assist Yes aliquot 6. Aliquot into Single-Use Vials check->aliquot No assist->mix store 7. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for NVP-AAM077 in Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in excitatory neurotransmission in the central nervous system.[1] It functions by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunits of the NMDA receptor.[1] This action prevents the conformational change required for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[1] Initially reported to have high selectivity for GluN2A-containing NMDA receptors, further studies have shown a more modest 5- to 10-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors.[1][2] This subunit selectivity is a key feature of its pharmacological profile, as different GluN2 subunits are associated with distinct physiological and pathological processes.[1]

The Xenopus laevis oocyte expression system is a robust and widely used platform for characterizing the pharmacology of ion channels, including NMDA receptors.[3][4][5][6] The large size of the oocytes facilitates the two-electrode voltage clamp (TEVC) technique, allowing for precise control of the membrane potential and accurate measurement of ionic currents.[7][8] This document provides detailed protocols for the use of this compound in TEVC experiments with Xenopus oocytes expressing recombinant NMDA receptors.

Data Presentation

Table 1: In Vitro Potency of this compound at NMDA Receptors

This table summarizes the inhibitory concentration (IC50) values of this compound for different NMDA receptor subunit combinations, as determined by TEVC in Xenopus oocytes. A lower IC50 value indicates higher potency.

Receptor Subunit CompositionAgonist ConcentrationIC50 of this compoundFold Selectivity (GluN2B/GluN2A)Reference
hGluN1/hGluN2A3 µM Glutamate / 50 µM Glycine31 ± 2 nM~7[9][10]
hGluN1/hGluN2A30 µM Glutamate / 50 µM Glycine215 ± 10 nM~7[9][10]
hGluN1/hGluN2B30 µM Glutamate / 50 µM Glycine215 nM-[10]
rGluN1/rGluN2ANot Specified-13-fold[11]
hGluN1/hGluN2ANot Specified270 nM-[1]

h: human, r: rodent

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Surgically harvest stage V-VI oocytes from a female Xenopus laevis.[12]

  • Defolliculation: To remove the follicular cell layer, incubate the oocytes in a collagenase solution.[12] This can be followed by incubation in a hypertonic EGTA solution to ensure complete removal of connective tissue and follicle cells.[13]

  • Washing: Thoroughly wash the oocytes with a modified Barth's Saline (MBS) solution to remove any residual enzymes.[13]

  • Storage: Maintain the prepared oocytes at 14–18°C in MBS supplemented with antibiotics (e.g., penicillin and streptomycin).[13][14]

cRNA Preparation and Injection
  • cRNA Synthesis: Prepare complementary RNA (cRNA) for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2B) from linearized plasmid DNA templates using an in vitro transcription kit.

  • cRNA Mixture: Prepare a mixture of GluN1 and GluN2 cRNA, typically in a 1:1 or 1:2 ratio, to ensure proper receptor assembly.[12]

  • Microinjection: Inject approximately 50 nL of the cRNA mixture into the vegetal pole of each oocyte.[13]

  • Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for sufficient expression of the NMDA receptors on the oocyte membrane.[12]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Solutions and Reagents:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4. Note: Some protocols may use BaCl₂ (e.g., 0.3 mM) instead of CaCl₂ and MgCl₂ to reduce calcium-activated chloride currents.[12]

  • Agonist Stock Solutions: Prepare high-concentration stock solutions of L-glutamate and glycine in water.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute to the final working concentrations in the recording solution.

  • Microelectrode Filling Solution: 3 M KCl.[12]

Recording Procedure:

  • Oocyte Placement: Place a single oocyte in the recording chamber, which is continuously perfused with the recording solution.[12]

  • Impaling the Oocyte: Impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode serves to measure the membrane potential, and the other injects current.[12][15] The resistance of the electrodes should be between 0.5-1.5 MΩ.[16]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.[1][12]

  • Eliciting NMDA Currents: To evoke NMDA receptor-mediated currents, apply a solution containing a fixed concentration of L-glutamate (e.g., 5 µM) and a co-agonist, glycine (e.g., 100 µM), to the oocyte.[12]

  • Establishing a Baseline: Record stable baseline currents in response to the agonist application.

  • Application of this compound: To determine the IC50, apply increasing concentrations of this compound in the presence of the fixed concentration of glutamate and glycine.[12] Allow the drug to equilibrate before measuring the inhibited current.

  • Washout: After recording the response in the presence of this compound, perfuse the chamber with the recording solution to wash out the drug and ensure the current returns to the baseline level.[1]

Data Acquisition and Analysis
  • Data Recording: Record the current responses using appropriate data acquisition software.

  • Measurement: Measure the peak or steady-state current amplitude for each concentration of this compound.

  • Normalization: Normalize the current responses to the control response (in the absence of this compound).

  • IC50 Determination: Plot the normalized current as a function of the this compound concentration and fit the data to a logistic function to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

NMDA_Receptor_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds to GluN2A Glycine Glycine Glycine->NMDA_R Binds to GluN1 NVP_AAM077 This compound NVP_AAM077->NMDA_R Competitively Inhibits Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activates Na_ion Na⁺ Influx NMDA_R->Na_ion Activates CREB_Signaling CREB Signaling Ca_ion->CREB_Signaling Initiates Gene_Transcription Gene Transcription CREB_Signaling->Gene_Transcription Leads to Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) Gene_Transcription->Synaptic_Plasticity Regulates TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (GluN1 & GluN2 subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-4 days at 18°C) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Data_Acquisition Data Acquisition (Evoke & Record Currents) TEVC_Setup->Data_Acquisition Drug_Application This compound Application (Concentration-Response) Data_Acquisition->Drug_Application Drug_Application->Data_Acquisition Iterate Data_Analysis Data Analysis (Normalization) Drug_Application->Data_Analysis IC50_Calc IC50 Determination Data_Analysis->IC50_Calc

References

Application Notes and Protocols for NVP-AAM077 in HEK293 Cell Transfection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] It functions by competing with the endogenous agonist, glutamate, at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] This action prevents the conformational change required for channel activation, thereby inhibiting the influx of calcium and sodium ions.[1] this compound exhibits a notable selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][2]

Human Embryonic Kidney 293 (HEK293) cells are a widely used and robust platform for the heterologous expression of ion channels, including NMDA receptors.[3][4] Their high transfection efficiency and well-characterized physiology make them an ideal model system for studying the pharmacological effects of compounds like this compound on specific NMDA receptor subtypes.[5][6] These application notes provide detailed protocols for utilizing this compound in HEK293 cell transfection studies to characterize its effects on recombinant NMDA receptors.

Data Presentation

The following table summarizes the in vitro potency of this compound at different human NMDA receptor (hNMDAR) subtypes, providing a quantitative basis for its selectivity.

Receptor SubtypeAssay TypeParameterValueReference
hGluN1/GluN2AFunctional AssayIC₅₀270 nM[1][7]
hGluN1/GluN2BFunctional AssayIC₅₀29.6 µM[7]
GluN1/GluN2AFunctional AssayIC₅₀31 nM[2]
GluN1/GluN2BFunctional AssayIC₅₀215 nM[2]

Note: IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of a drug required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity and potency. The fold selectivity is calculated by dividing the IC₅₀ for the less sensitive subunit (e.g., GluN2B) by the IC₅₀ for the more sensitive subunit (e.g., GluN2A).

Experimental Protocols

HEK293 Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining healthy HEK293 cells for transfection experiments.

Materials:

  • HEK293 or HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • 6-well plates

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.[3]

  • For splitting, aspirate the medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.[8]

  • Resuspend the detached cells in fresh, complete culture medium and seed them into new flasks or plates at the desired density.

Transient Transfection of HEK293 Cells with NMDA Receptor Subunits

This protocol outlines the transient transfection of HEK293 cells to express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A or GluN1/GluN2B).

Materials:

  • HEK293 cells seeded in 6-well plates

  • Expression plasmids containing cDNA for human or rat GluN1, GluN2A, and GluN2B subunits[2]

  • A plasmid encoding a fluorescent marker (e.g., eGFP) for transfection efficiency assessment[9]

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)[10]

  • Transfection reagent (e.g., Lipofectamine™ 3000)[11]

Procedure:

  • One day prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.[2]

  • On the day of transfection, prepare the DNA-transfection reagent complexes in separate tubes. Dilute the expression plasmids (e.g., a 1:1 ratio of GluN1 and the desired GluN2 subunit) and the transfection reagent in serum-free medium.[2]

  • Combine the diluted DNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.[2]

  • Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.[2]

  • Incubate the cells for 4-6 hours at 37°C.[2]

  • Replace the transfection medium with fresh, complete culture medium.[2]

  • Allow 24-48 hours for protein expression before proceeding with subsequent experiments.[3][4]

  • Verify the expression of the target NMDA receptor subunits using techniques such as Western blotting or immunocytochemistry.[2]

Application of this compound and Electrophysiological Recording

This protocol details the application of this compound and subsequent measurement of NMDA receptor activity using whole-cell patch-clamp electrophysiology.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • External recording solution (e.g., containing 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.3)[9]

  • Internal patch pipette solution (e.g., containing 140 mM CsCl, 2 mM MgATP, 10 mM EGTA, 10 mM HEPES, pH 7.3)[9]

  • This compound stock solution

  • NMDA and glycine stock solutions

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Transfer a coverslip with transfected cells to the recording chamber and perfuse with external recording solution.[1]

  • Identify successfully transfected cells, often by co-expression of a fluorescent marker.[12]

  • Pull a glass pipette and fill it with the internal solution.[1]

  • Approach a cell with the pipette and form a gigaohm seal.[1]

  • Rupture the cell membrane to achieve the whole-cell configuration.[1]

  • Clamp the cell at a holding potential of -70 mV.[1]

  • Evoke NMDA receptor-mediated currents by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[1]

  • After establishing a stable baseline response, perfuse the external solution containing various concentrations of this compound.[1]

  • Record the NMDA receptor-mediated currents in the presence of this compound.[1]

  • Wash out the drug to ensure the current returns to baseline.[1]

  • Analyze the data to determine the inhibitory effect of this compound and calculate the IC₅₀.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds to GluN2A Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 NVP_AAM077 This compound NVP_AAM077->NMDA_Receptor Competitively Inhibits Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opens Na_ion Na⁺ Influx NMDA_Receptor->Na_ion Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: NMDA Receptor Signaling and this compound Inhibition.

HEK293_Transfection_Workflow start Start cell_culture HEK293 Cell Culture (80-90% Confluency) start->cell_culture seeding Seed Cells in 6-well Plates (70-90% Confluency for Transfection) cell_culture->seeding transfection_prep Prepare DNA-Transfection Reagent Complexes seeding->transfection_prep transfection Transfect Cells with NMDA Receptor Plasmids transfection_prep->transfection expression Incubate for 24-48h for Protein Expression transfection->expression experiment Perform Experiment (e.g., Electrophysiology) expression->experiment data_analysis Data Analysis experiment->data_analysis end End data_analysis->end

Caption: Experimental Workflow for HEK293 Cell Transfection.

NVP_AAM077_Logic_Flow A Express specific NMDA Receptor Subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B) in HEK293 Cells B Apply NMDA/Glycine to activate receptors and establish a baseline current A->B C Apply varying concentrations of this compound B->C D Measure the inhibition of NMDA receptor-mediated current C->D E Determine IC₅₀ and compare selectivity between receptor subtypes D->E

Caption: Logical Flow for this compound Characterization.

References

Application Notes and Protocols for Electrophysiology Recording with NVP-AAM077 in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NVP-AAM077, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, in electrophysiological studies using brain slice preparations. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows.

Introduction to this compound

This compound, also known as PEAQX, is a potent and selective competitive antagonist of the NMDA receptor, exhibiting a preference for receptors containing the GluN2A subunit.[1] NMDA receptors are critical for excitatory neurotransmission and synaptic plasticity, processes fundamental to learning and memory.[1] The subunit composition of NMDA receptors, which are typically heterotetramers of two GluN1 subunits and two GluN2 subunits (GluN2A-D), dictates their biophysical and pharmacological properties.[2] The differential expression and function of GluN2A and GluN2B subunits, in particular, have been a major focus of neuroscience research. GluN2A-containing receptors are often implicated in synaptic maturation and long-term potentiation (LTP), while GluN2B-containing receptors are associated with long-term depression (LTD) and excitotoxicity.[1][3] this compound's selectivity for GluN2A makes it an invaluable pharmacological tool to dissect the specific contributions of this subunit to synaptic function and dysfunction.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2A subunit of the NMDA receptor.[4] This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor. By occupying the binding site, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ that normally occurs upon NMDA receptor activation. The unique binding mode of this compound involves interactions with both the GluN2A and GluN1 subunits at their interface.[5]

Signaling Pathway

The activation of GluN2A-containing NMDA receptors is linked to various downstream signaling cascades, including those involved in synaptic plasticity and cell survival. By selectively blocking these receptors, this compound allows researchers to investigate the specific roles of GluN2A in these pathways.

NMDAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2A NMDA Receptor Glutamate->NMDAR Binds NVP This compound NVP->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling LTP LTP Induction Signaling->LTP

Figure 1. Simplified signaling pathway of NMDA receptor activation and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: In Vitro Potency and Selectivity of this compound
Receptor SubtypeAssay TypeParameterValueReference
Human GluN1/GluN2AFunctional AssayIC₅₀270 nM[4][6]
Human GluN1/GluN2BFunctional AssayIC₅₀29.6 µM[6]
Rodent GluN1/GluN2ASchild AnalysisKB~220 nM[7]
Rodent GluN1/GluN2BSchild AnalysisKB~1.2 µM[2]

Note: The selectivity of this compound for GluN2A over GluN2B can vary between species and experimental conditions, with some studies reporting a lower selectivity ratio for rodent receptors.[2][8]

Table 2: Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
This compound ConcentrationBrain RegionLTP Induction ProtocolEffect on LTPReference
50 nMCA1Single Tetanization (100 Hz, 1s)Reduced but not blocked[8]
400 nMCA1Single Tetanization (100 Hz, 1s)No further reduction compared to 50 nM[8]
100 nMCA1Theta Burst Stimulation (TBS)Inhibited LTP[9]

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is a generalized procedure for obtaining rodent brain slices suitable for electrophysiological recordings.[10][11][12]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Ice-cold "slicing" solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)

  • Standard aCSF for incubation and recording

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Incubation chamber

Protocol Steps:

  • Anesthesia: Anesthetize the animal deeply according to approved institutional protocols.[10]

  • Decapitation and Brain Extraction: Quickly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.[11]

  • Slicing: Mount the brain onto the vibratome stage and cut slices of the desired thickness (typically 250-400 µm) in the ice-cold slicing solution.[8]

  • Incubation and Recovery: Transfer the slices to an incubation chamber containing standard aCSF, bubbled with 95% O₂ / 5% CO₂. Allow the slices to recover for at least 30 minutes at 32-35°C, followed by at least 1 hour at room temperature before recording.[8][13]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general workflow for performing whole-cell recordings from neurons in brain slices to study synaptic currents.[4][8]

Materials:

  • Prepared brain slices in a recording chamber on a microscope stage

  • Recording aCSF continuously perfused and oxygenated

  • Glass micropipettes (3-7 MΩ) filled with internal solution

  • Patch-clamp amplifier and data acquisition system

  • Stimulating electrode

  • This compound stock solution

Protocol Steps:

  • Slice Placement: Place a brain slice in the recording chamber and secure it. Continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.[11]

  • Neuron Visualization: Identify a neuron for recording using differential interference contrast (DIC) microscopy.

  • Pipette Positioning and Sealing: Approach the selected neuron with the recording pipette while applying positive pressure. Once close, release the pressure to form a high-resistance (GΩ) seal.[13]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers. For NMDA receptor-mediated currents, voltage-clamp the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and include AMPA/kainate receptor antagonists (e.g., NBQX) and GABAA receptor antagonists (e.g., bicuculline) in the aCSF.[8]

  • This compound Application: After a stable baseline is established, perfuse the slice with aCSF containing the desired concentration of this compound.[8]

  • Data Acquisition: Record the changes in synaptic currents in the presence of the drug.

  • Washout: (Optional) Perfuse with standard aCSF to observe the reversal of the drug's effect.

Experimental Workflow Diagram

Electrophysiology_Workflow SlicePrep Brain Slice Preparation Recovery Slice Recovery (Incubation) SlicePrep->Recovery RecordingSetup Transfer to Recording Chamber & Perfuse with aCSF Recovery->RecordingSetup Patch Obtain Whole-Cell Patch Clamp Recording RecordingSetup->Patch Baseline Record Baseline Synaptic Activity Patch->Baseline DrugApp Bath Apply this compound Baseline->DrugApp DataRec Record Drug Effect DrugApp->DataRec Washout Washout DataRec->Washout Analysis Data Analysis DataRec->Analysis Washout->Analysis

Figure 2. General workflow for a whole-cell patch-clamp experiment with this compound.

Key Considerations and Best Practices

  • Concentration and Selectivity: The selectivity of this compound is concentration-dependent. At lower nanomolar concentrations (e.g., < 100 nM), it is more selective for GluN2A-containing receptors.[14] Higher concentrations may also affect GluN2B-containing receptors.[8] It is crucial to perform dose-response experiments to determine the optimal concentration for the specific research question and experimental model.[1]

  • Stability and Solubility: Prepare fresh stock solutions of this compound and dilute to the final working concentration on the day of the experiment.[13] this compound is soluble in aqueous solutions like aCSF.[15]

  • Controls: Appropriate controls are essential. This includes recording from cells before and after drug application and, where possible, performing washout experiments. Vehicle controls should also be used to rule out any effects of the solvent.

  • Animal Age and Brain Region: The expression of NMDA receptor subunits changes during development.[8] Be mindful of the age of the animals used, as this will influence the relative contribution of GluN2A and GluN2B subunits to synaptic currents.

By following these guidelines and protocols, researchers can effectively use this compound to investigate the physiological and pathological roles of GluN2A-containing NMDA receptors in the central nervous system.

References

Application Notes and Protocols for NVP-AAM077 in In Vitro Ischemia Models (OGD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAM077 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit.[1][2] In the context of cerebral ischemia, the role of specific NMDA receptor subunits is a critical area of investigation. While overactivation of NMDA receptors is a key driver of excitotoxic neuronal death, studies have revealed a dual role for different subunits.[3][4] Activation of GluN2B-containing receptors is often linked to pro-death signaling, whereas the activation of GluN2A-containing receptors can initiate pro-survival pathways.[3][5]

These application notes provide a comprehensive guide to utilizing this compound as a pharmacological tool to investigate the function of GluN2A-containing NMDA receptors in in vitro models of ischemia, specifically Oxygen-Glucose Deprivation (OGD). The provided protocols and data will enable researchers to dissect the complex signaling cascades involved in neuronal survival and death during ischemic insults.

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound and the modulation of GluN2A-containing NMDA receptors in neuronal injury models.

Table 1: In Vitro Potency of this compound

Receptor SubtypeAssay TypeParameterValueReference
hGluN1/GluN2AFunctional AssayIC₅₀270 nM[6]
hGluN1/GluN2BFunctional AssayIC₅₀29.6 µM[6]

Table 2: Effects of this compound on Neuronal Viability in Ischemia Models

Experimental ModelThis compound ConcentrationObserved EffectQuantitative OutcomeReference
NMDA-induced excitotoxicity in mature cortical cultures0.4 µMEnhanced neuronal apoptosisSignificantly increased apoptosis compared to NMDA treatment alone (p < 0.05)[7][8]
Transient global ischemia (in vivo rat model)PretreatmentExaggerated neuronal vulnerability and abolished the protective effect of ischemic preconditioning67.0 ± 17.9% increase in total infarct volume compared to saline-treated animals (p < 0.05)[7][9]

Signaling Pathways

The signaling pathways associated with GluN2A-containing NMDA receptors are crucial in determining cell fate during an ischemic event. Activation of these receptors has been linked to pro-survival cascades.

GluN2A_Pro_Survival_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GluN2A_NMDA GluN2A-NMDA Receptor Ca_influx Ca²⁺ Influx GluN2A_NMDA->Ca_influx Glutamate Glutamate Glutamate->GluN2A_NMDA Akt Akt Ca_influx->Akt CREB CREB Akt->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Neuronal_Survival Neuronal Survival BDNF_Gene->Neuronal_Survival NVP_AAM077 This compound NVP_AAM077->GluN2A_NMDA Inhibition

Caption: Pro-survival signaling pathway mediated by GluN2A-containing NMDA receptors.

Experimental Protocols

The following are detailed protocols for an in vitro ischemia model using OGD and the application of this compound to study the role of GluN2A-containing NMDA receptors.

Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This protocol describes the induction of ischemic-like conditions in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons cultured on appropriate substrates

  • Neurobasal medium (or other suitable culture medium)

  • OGD Medium: Glucose-free DMEM or a balanced salt solution (e.g., 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄, 26.2 mM NaHCO₃, 0.01 mM glycine, 1.8 mM CaCl₂, pH 7.4)[10]

  • Hypoxic chamber or incubator capable of maintaining 95% N₂ / 5% CO₂

  • Reoxygenation Medium: Standard culture medium

Procedure:

  • Preparation: Aspirate the culture medium from the primary cortical neurons.

  • Wash: Gently wash the cells twice with pre-warmed OGD medium to remove any residual glucose.

  • OGD Induction: Add fresh, pre-warmed OGD medium to the culture plates.

  • Hypoxia: Place the culture plates in a hypoxic chamber and purge with a gas mixture of 95% N₂ / 5% CO₂ for at least 15 minutes to displace oxygen.[10]

  • Incubation: Seal the chamber and incubate at 37°C for the desired duration (e.g., 60-180 minutes). The duration of OGD will determine the severity of the injury.[11]

  • Reoxygenation: Remove the plates from the hypoxic chamber. Aspirate the OGD medium and replace it with pre-warmed, standard culture medium (reoxygenation medium).

  • Post-OGD Incubation: Return the cultures to a standard incubator (95% air / 5% CO₂) for a specified period (e.g., 24 hours) before assessing cell viability or other endpoints.

Protocol 2: Application of this compound in the OGD Model

This protocol details the use of this compound as a pharmacological tool to investigate the role of GluN2A-containing NMDA receptors during OGD.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • OGD medium

  • Primary cortical neuron cultures undergoing OGD (as per Protocol 1)

Procedure:

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in OGD medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, with a starting point around 0.4 µM based on published literature.[7][8]

  • Timing of Application:

    • Pre-treatment: Add the this compound working solution to the cultures for a specific duration (e.g., 30 minutes) before initiating the OGD procedure.

    • Co-treatment: Add the this compound working solution to the OGD medium that will be used during the OGD incubation.

    • Post-treatment: Add the this compound working solution to the reoxygenation medium immediately following the OGD period.

  • Control Groups:

    • Normoxia Control: Cells maintained in standard culture medium and incubator conditions.

    • OGD Vehicle Control: Cells subjected to OGD with the vehicle (e.g., DMSO) used to dissolve this compound, at the same final concentration.

  • Endpoint Analysis: Following the reoxygenation period, assess cell viability and cell death using appropriate assays (see Protocol 3).

Protocol 3: Assessment of Cell Viability and Cytotoxicity

This protocol provides methods to quantify the effects of OGD and this compound treatment.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Procedure:

  • At the end of the reoxygenation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the normoxia control.

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.

Procedure:

  • At the end of the reoxygenation period, carefully collect a sample of the culture medium from each well.

  • Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. This typically involves mixing the medium sample with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for investigating the effects of this compound in an OGD model.

OGD_Workflow start Primary Cortical Neuron Culture treatment_groups Treatment Groups: - Normoxia Control - OGD + Vehicle - OGD + this compound (Pre-, Co-, or Post-treatment) start->treatment_groups ogd_step Induce Oxygen-Glucose Deprivation (OGD) treatment_groups->ogd_step reoxygenation Reoxygenation Period (e.g., 24h) ogd_step->reoxygenation assays Endpoint Assays: - MTT (Viability) - LDH (Cytotoxicity) reoxygenation->assays data_analysis Data Analysis and Interpretation assays->data_analysis

Caption: Experimental workflow for studying this compound in an OGD model.

References

Application Notes and Protocols for NVP-AAM077 in Morris Water Maze Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NVP-AAM077, a selective NMDA receptor antagonist, in Morris water maze (MWM) experiments to study spatial learning and memory.

Introduction

This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit. The NMDA receptor is a critical component in the mechanisms of synaptic plasticity, particularly long-term potentiation (LTP), which is widely considered to be a cellular correlate of learning and memory. By antagonizing the NMDA receptor, this compound can be used to investigate the role of GluN2A-containing NMDA receptors in the acquisition and consolidation of spatial memories in the Morris water maze, a widely used behavioral assay for assessing hippocampal-dependent spatial learning in rodents.

Mechanism of Action: NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2A subunit of the NMDA receptor. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block of the ion channel. Once activated, the NMDA receptor allows the influx of calcium ions (Ca2+), which triggers a cascade of intracellular signaling events leading to synaptic strengthening and the formation of memories. By blocking the binding of glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the downstream signaling pathways necessary for synaptic plasticity.

Signaling Pathway of NMDA Receptor-Mediated Synaptic Plasticity

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activates CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression Induces LTP Long-Term Potentiation (LTP) Gene_Expression->LTP Leads to Memory_Formation Memory Formation LTP->Memory_Formation Underlies NVP_AAM077 This compound NVP_AAM077->NMDA_R Blocks MWM_Workflow cluster_setup Setup cluster_training Training Phase cluster_probe Testing Phase Habituation Day 0: Habituation (Free Swim) Drug_Admin_Train Drug/Vehicle Administration (e.g., 10 mg/kg this compound, i.p.) 30 min prior to trials Habituation->Drug_Admin_Train Acquisition Days 1-5: Acquisition Training (4 trials/day) Drug_Admin_Train->Acquisition Record_Acquisition Record: - Escape Latency - Swim Path - Swim Speed Acquisition->Record_Acquisition Drug_Admin_Probe Drug/Vehicle Administration 30 min prior to probe trial Acquisition->Drug_Admin_Probe After 5 days Probe Day 6: Probe Trial (Platform Removed, 60s) Drug_Admin_Probe->Probe Record_Probe Record: - Time in Target Quadrant - Platform Crossings - Swim Path Probe->Record_Probe Logical_Relationships cluster_groups Experimental Groups cluster_outcomes Outcome Measures Experiment Morris Water Maze Experiment Vehicle Vehicle Control Group Experiment->Vehicle NVP This compound Group Experiment->NVP Acquisition_Metrics Acquisition Performance (Escape Latency) Vehicle->Acquisition_Metrics Memory_Metrics Memory Retention (Probe Trial Performance) Vehicle->Memory_Metrics NVP->Acquisition_Metrics NVP->Memory_Metrics Comparison Statistical Comparison (e.g., ANOVA, t-test) Acquisition_Metrics->Comparison Memory_Metrics->Comparison

Application Notes and Protocols for Western Blot Analysis Following NVP-AAM077 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of NVP-AAM077, a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The protocols outlined below detail the necessary steps for sample preparation, protein analysis, and data interpretation to elucidate the impact of this compound on key signaling pathways.

This compound, also known as PEAQX, primarily targets NMDA receptors containing the GluN2A subunit.[1][2][3] Its antagonism of these receptors leads to significant alterations in downstream signaling cascades, making Western blot a crucial technique for quantifying changes in protein expression and phosphorylation states. This document will focus on the Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV)-CREB and mTOR signaling pathways, which are well-documented as being affected by this compound.[4][5][6]

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on receptor binding and downstream signaling events.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor SubtypeAssay TypeParameterValueReference
hGluN1/hGluN2AFunctional AssayIC₅₀270 nM[1][7]
hGluN1/hGluN2BFunctional AssayIC₅₀29.6 µM[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of this compound on Downstream Signaling Proteins

Treatment GroupProtein TargetChange in Expression/PhosphorylationCell/Tissue TypeReference
This compound (10 mg/kg)p-CREBReduced protein expressionMouse model of cerebral ischemia[7]
This compound (3 µM)Cleaved Caspase-3Increased activationCortical striatal slice cultures[7]
This compound (10 µM)PSD-950.75 ± 0.08 (Normalized to Control)Cultured primary neurons[2]
This compound (50 µM)PSD-950.52 ± 0.06 (Normalized to Control)Cultured primary neurons[2]
This compound (10 mg/kg)GluA1Increased expression (transient)Mouse medial prefrontal cortex[8]
This compound (10 mg/kg)Synapsin IDecreased synthesis (transient)Mouse medial prefrontal cortex[8]
This compound (10 mg/kg)BDNFInitial decrease, followed by a delayed increaseMouse medial prefrontal cortex[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

NVP_AAM077_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NMDA Receptor (GluN2A) NMDA Receptor (GluN2A) This compound->NMDA Receptor (GluN2A) Inhibits Caspase3 Caspase-3 This compound->Caspase3 Induces Activation Ca2_Influx Ca²⁺ Influx NMDA Receptor (GluN2A)->Ca2_Influx Blocks mTOR_Pathway mTOR Pathway NMDA Receptor (GluN2A)->mTOR_Pathway Modulates CaMKIV CaMKIV Ca2_Influx->CaMKIV Activates CREB CREB CaMKIV->CREB Phosphorylates pCREB p-CREB (Inactive) CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathways.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Experimental Protocols

The following protocols provide a detailed methodology for performing Western blot analysis to assess changes in protein expression and phosphorylation following this compound treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., primary neurons, HEK293 cells expressing NMDA receptors) in appropriate culture dishes. Allow cells to adhere and reach 70-80% confluency.[9]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[7]

  • Treatment: Dilute the this compound stock solution to the desired final concentrations (e.g., 1 µM to 50 µM) in fresh culture medium.[2][5] Replace the existing medium with the this compound-containing medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 10 minutes for short-term signaling events, 24-48 hours for changes in protein expression or apoptosis studies).[5]

Protocol 2: Protein Extraction
  • Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5][10]

  • Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 100 µL for a well in a 6-well plate).[5][11]

  • Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9][10]

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]

  • Clarification: Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C.[5][10]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a fresh, pre-chilled tube.[2][10]

Protocol 3: Protein Quantification
  • Assay Selection: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[2][5]

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

Protocol 4: Western Blot Analysis
  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[5][11]

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor separation. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2][5] Confirm successful transfer by staining the membrane with Ponceau S.[10]

  • Blocking: Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).[9] Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Dilute the primary antibody specific for the target protein (e.g., anti-p-CREB, anti-cleaved caspase-3, anti-PSD-95) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[2][11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.[2][11]

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.[9][10]

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system.[2] Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control protein (e.g., β-actin, GAPDH) to account for variations in protein loading.[2]

References

Application Notes and Protocols for Calcium Imaging with Nvp-aam077

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Nvp-aam077, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, in calcium imaging studies. This document outlines the mechanism of action, provides quantitative data for experimental design, details a comprehensive protocol for calcium imaging in primary neurons, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective competitive antagonist of the NMDA receptor, demonstrating a notable preference for receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] NMDA receptors are critical ionotropic glutamate receptors involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory. By selectively blocking GluN2A-containing NMDA receptors, this compound serves as a valuable pharmacological tool to investigate the specific physiological and pathological roles of this receptor subtype.

The antagonism of GluN2A subunits by this compound inhibits the influx of calcium ions (Ca²⁺) through the NMDA receptor channel, which is a key event in downstream signaling cascades.[2] This modulation of intracellular calcium levels can be effectively monitored using calcium imaging techniques, providing insights into the functional consequences of GluN2A subunit blockade.

Quantitative Data for Experimental Design

The following tables summarize key quantitative data for this compound, aiding in the design of calcium imaging experiments.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor Subtype CompositionAssay TypeParameterValueReference
hGluN1/GluN2AFunctional AssayIC₅₀270 nM[2][3]
hGluN1/GluN2BFunctional AssayIC₅₀29.6 µM[3]
GluN1/GluN2A-IC₅₀31 nM[1]
GluN1/GluN2B-IC₅₀215 nM[1]
Fold Selectivity (GluN2A vs. GluN2B) ~5-110 fold [1][3][4]

Note: IC₅₀ values represent the concentration of a drug required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.

Table 2: Recommended Concentration Ranges for Cell-Based Assays

ApplicationCell TypeRecommended ConcentrationNotesReference
General GluN2A AntagonismPrimary Neuronal Cultures10 nM - 1 µMIt is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[5]
Long-Term Potentiation (LTP) StudiesHippocampal Slices50 nMEffective for investigating the role of GluN2A in synaptic plasticity.[5]
Induction of ApoptosisCortical Striatal Slice Cultures3 µMThis concentration has been demonstrated to promote the activation of caspase-3.[3][5]
Cytotoxicity AssaysVarious Neuronal Cell Lines1 µM - 50 µMHigher concentrations may be necessary to observe cytotoxic effects.[5]
Spreading Depression InhibitionChick Retina0.03 - 0.3 µmol·L⁻¹Nanomolar concentrations have been shown to be highly effective.[6]

Experimental Protocol: Calcium Imaging in Primary Neurons with this compound and Fura-2 AM

This protocol details the measurement of intracellular calcium dynamics in primary neuronal cultures using the ratiometric fluorescent indicator Fura-2 AM, in conjunction with the application of this compound.

Materials
  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on glass coverslips

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Bovine Serum Albumin (BSA)

  • NMDA and Glycine (for stimulation)

  • Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and emission detection around 510 nm)

  • Perfusion system

  • Image acquisition and analysis software (e.g., ImageJ)

Procedure

1. Preparation of Solutions

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µl of high-quality, anhydrous DMSO.[7] This solution should be stored desiccated at -20°C and protected from light.

  • Pluronic F-127 Stock Solution (20% w/v in DMSO): Prepare a 20% solution of Pluronic F-127 in DMSO.

  • Loading Buffer: Prepare a working solution of Fura-2 AM in your chosen physiological buffer (e.g., HBSS with 0.1% BSA). The final concentration of Fura-2 AM is typically between 1-10 µM.[8] Add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.05% to aid in dye solubilization.[9]

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO) and store at -20°C.

  • Stimulation Solution: Prepare a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the physiological buffer.

2. Dye Loading

  • Thaw the Fura-2 AM stock solution and Pluronic F-127 stock solution at room temperature, protected from light.

  • Prepare the loading buffer by diluting the Fura-2 AM and Pluronic F-127 stock solutions into the physiological buffer. Vortex the solution for 10-15 minutes to ensure the dye is fully dissolved.[9]

  • Aspirate the culture medium from the primary neurons on coverslips and wash gently with the physiological buffer.

  • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a dark incubator.[7] The optimal loading time may vary depending on the cell type.

  • After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.[8]

  • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[10]

3. Calcium Imaging

  • Mount the coverslip with the loaded neurons in a perfusion chamber on the stage of the fluorescence microscope.

  • Continuously perfuse the cells with the physiological buffer.[8]

  • Identify a field of view with healthy neurons.

  • Set up the image acquisition parameters for ratiometric imaging, alternating excitation between 340 nm and 380 nm and collecting the emission at ~505 nm.[7] Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.

  • Baseline Recording: Record the baseline fluorescence ratio (F340/F380) for a stable period (e.g., 2-5 minutes).

  • This compound Application: Perfuse the cells with the physiological buffer containing the desired concentration of this compound for a sufficient duration to allow for receptor binding and equilibration (e.g., 5-10 minutes).

  • Stimulation: While continuing to perfuse with the this compound solution, switch to the stimulation solution containing NMDA and glycine to evoke calcium influx.

  • Record the changes in the F340/F380 ratio during and after stimulation.

  • Washout: Perfuse with the physiological buffer to wash out the NMDA, glycine, and this compound, and monitor the return of the fluorescence ratio to baseline.

4. Data Analysis

  • Select regions of interest (ROIs) around individual neuronal cell bodies.

  • For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point.

  • Normalize the ratio data to the baseline to represent the change in intracellular calcium concentration (ΔR/R₀).

  • Quantify key parameters of the calcium transients, such as the peak amplitude, rise time, and decay time, for both control and this compound-treated conditions.

Mandatory Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds Nvp_aam077 This compound Nvp_aam077->NMDA_R Blocks Caspase3 Caspase-3 Activation Nvp_aam077->Caspase3 Induces Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaMKIV CaMKIV Ca_ion->CaMKIV Activates CREB CREB CaMKIV->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., BDNF) CREB->Gene_Transcription Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: NMDA receptor signaling and this compound's points of action.

Experimental Workflow Diagram

Calcium_Imaging_Workflow start Start: Primary Neuronal Culture dye_loading 1. Fura-2 AM Dye Loading (30-60 min at 37°C) start->dye_loading wash_deester 2. Wash & De-esterification (30 min at RT) dye_loading->wash_deester microscope_setup 3. Mount on Microscope & Start Perfusion wash_deester->microscope_setup baseline 4. Record Baseline Fluorescence (F340/F380) microscope_setup->baseline drug_application 5. Apply this compound baseline->drug_application stimulation 6. Stimulate with NMDA/Glycine drug_application->stimulation recording 7. Record Ca²⁺ Transients stimulation->recording washout 8. Washout recording->washout analysis 9. Data Analysis (ΔR/R₀) washout->analysis end End: Quantified Ca²⁺ Response analysis->end

References

Application Notes and Protocols for In Vivo Delivery of NVP-AAM077

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery methods for NVP-AAM077 (also known as PEAQX), a selective antagonist of the NMDA receptor subunit GluN2A. This document includes summaries of quantitative data from preclinical studies, detailed experimental protocols for various administration routes, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize quantitative data from in vivo studies involving the administration of this compound. Please note that specific pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not widely reported in the available literature.

Table 1: Summary of In Vivo Studies with this compound

Animal ModelAdministration RouteDosageFrequencyKey Findings
Sprague-Dawley Rat PupsSubcutaneous (s.c.)10, 20, 40 mg/kgSingle doseDose-dependent increase in caspase-3 activity and motor activity in the frontal cortex and striatum. A 20 mg/kg dose resulted in an 8-fold increase in striatal caspase-3 activity.[1]
C57BL/6 Mice (Cerebral Ischemia Model)Intraperitoneal (i.p.)10 mg/kgOnce daily for 4 daysBlocked the CaMKIV-TORC1-CREB signaling pathway and improved learning and memory impairments.[1]
RatsIntraperitoneal (i.p.)10 or 20 mg/kgSingle doseElicited rapid antidepressant-like effects in the forced swim test.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

This protocol describes two common methods for preparing this compound for in vivo use. The choice of method may depend on the experimental requirements and the specific salt form of the compound.

Method A: DMSO and Saline Dilution

This method is suitable for many in vivo applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Note: The exact concentration of the DMSO stock solution should be determined based on the final desired dose and injection volume, ensuring the final DMSO concentration in the injected solution is minimal to avoid toxicity.

    • Gently vortex until the compound is completely dissolved.

  • Dilution for Injection:

    • On the day of the experiment, dilute the DMSO stock solution with sterile saline to the final desired concentration for injection.[1]

    • For example, to achieve a final injection volume of 10 mL/kg with a low DMSO concentration, the stock solution can be diluted 1:10 or further with sterile saline.

    • Ensure the final solution is clear and free of precipitation.

Method B: NaOH and pH Adjustment

This method can be used as an alternative, particularly if solubility in a neutral aqueous solution is desired.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • 0.1 M Hydrochloric Acid (HCl), sterile

  • Sterile distilled water

  • pH meter

  • Sterile beakers and volumetric flasks

Procedure:

  • Dissolution:

    • Dissolve the accurately weighed this compound powder in 0.1 M NaOH.[2]

  • pH Adjustment:

    • Carefully adjust the pH of the solution to approximately 7.0 by adding 0.1 M HCl dropwise while monitoring with a calibrated pH meter.[2]

  • Final Dilution:

    • Bring the solution to the final desired volume with sterile distilled water.[2]

    • Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse by the scruff of the neck to expose the abdomen.

  • Injection:

    • Tilt the mouse slightly head-down to move the abdominal organs forward.

    • Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Aspirate gently to ensure no fluid or blood is drawn back into the syringe.

    • Inject the calculated volume of the this compound solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions.

Protocol 3: Subcutaneous (s.c.) Injection in Rats

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL or 3 mL)

  • Sterile needles (e.g., 23-25 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the injection volume.

    • Restrain the rat securely.

  • Injection:

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

    • Wipe the base of the tented skin with 70% ethanol.

    • Insert the needle, bevel up, into the subcutaneous space at the base of the tented skin.

    • Aspirate gently to ensure the needle has not entered a blood vessel.

    • Inject the calculated volume of the this compound solution. A small bleb should form under the skin.

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the rat to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of discomfort, skin reactions, or other adverse effects.

Protocol 4: General Considerations for Oral Gavage (p.o.)

Vehicle Selection:

  • The choice of vehicle is critical for oral administration of hydrophobic compounds. Common vehicles include:

    • Aqueous solutions with suspending agents like 0.5% methylcellulose or carboxymethylcellulose (CMC).

    • Edible oils such as corn oil.

    • Aqueous solutions with co-solvents like a low percentage of DMSO or PEG400, though these should be used with caution and appropriate toxicity controls.

Procedure Outline:

  • Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

  • Accurately weigh the animal and calculate the required volume.

  • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach injury.

  • Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitor the animal for any signs of distress during and after the procedure.

Protocol 5: General Considerations for Intravenous (i.v.) Injection

Specific protocols for the intravenous administration of this compound are not available in the published literature. IV administration of small molecules often requires careful formulation to ensure solubility and prevent precipitation in the bloodstream.

Vehicle Selection:

  • Vehicles for IV injection must be sterile and biocompatible. Common options for poorly soluble compounds include:

    • A mixture of solvents such as N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).

    • Aqueous solutions with cyclodextrins to enhance solubility.

    • The final formulation should be a clear solution and may require filtration through a 0.22 µm filter.

Procedure Outline:

  • Prepare a sterile, clear solution of this compound in a suitable IV vehicle.

  • Accurately weigh the animal and calculate the injection volume.

  • Administer the solution slowly via a suitable vein (e.g., tail vein in mice and rats).

  • Carefully monitor the animal for any immediate adverse reactions.

Mandatory Visualizations

NMDAR_Signaling_Pathway cluster_0 Upstream Events cluster_1 Downstream Signaling Cascade Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates NVP_AAM077 This compound NVP_AAM077->NMDAR Blocks CaMKIV CaMKIV Ca_influx->CaMKIV Activates CREB CREB CaMKIV->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription (e.g., BDNF) pCREB->Gene_Transcription Promotes Neuronal_Survival Neuronal Survival & Plasticity Gene_Transcription->Neuronal_Survival

Caption: this compound signaling pathway.

In_Vivo_Experimental_Workflow start Start prep_solution Prepare this compound Solution (See Protocol 1) start->prep_solution animal_prep Animal Preparation (Acclimatization, Weighing) prep_solution->animal_prep grouping Randomize Animals into Treatment & Vehicle Groups animal_prep->grouping administration Administer this compound or Vehicle (i.p., s.c., etc.) grouping->administration monitoring Post-Administration Monitoring (Behavioral, Physiological) administration->monitoring endpoint Endpoint Measurement (e.g., Behavioral Test, Tissue Collection) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo experiments.

References

Troubleshooting & Optimization

Nvp-aam077 limited selectivity for GluN2A over GluN2B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with NVP-AAM077, focusing on its limited selectivity for GluN2A over GluN2B-containing NMDA receptors.

Frequently Asked Questions (FAQs)

Q1: What is the true selectivity of this compound for GluN2A over GluN2B-containing NMDA receptors?

A: Initial reports suggested a high selectivity of this compound for human GluN1/GluN2A over GluN1/GluN2B receptors, sometimes cited as over 100-fold.[1][2] However, subsequent and more extensive pharmacological analyses have revised this, indicating a more modest preference.[1][3] Most studies now show the selectivity for rodent receptors is approximately 5- to 15-fold.[2][4][5][6] This discrepancy is critical, as the concentration required to inhibit GluN2A-containing receptors may also partially block those containing GluN2B.[4][7]

Q2: My experimental results using this compound are ambiguous. How can I troubleshoot this?

A: Ambiguous results often stem from the compound's limited selectivity. Here are several factors to consider:

  • Concentration: At higher concentrations, this compound will inhibit GluN2B-containing receptors.[8] It is crucial to perform a dose-response curve in your specific system to identify a concentration that maximizes GluN2A inhibition while minimizing effects on GluN2B. For example, in cultured cortical neurons, 100 nM this compound was found to predominantly inhibit GluN2A, whereas 400 nM non-specifically inhibited both subunits.[8]

  • Receptor Species: The selectivity of this compound is higher for human recombinant receptors than for rodent receptors.[2][9] Be aware of the species from which your cells or tissues are derived.

  • Experimental System: IC50 values can vary significantly depending on the expression system (e.g., Xenopus oocytes vs. HEK cells), agonist concentrations, and other assay conditions.[4][10]

  • Developmental Stage: In neuronal cultures, the expression of GluN2A subunits is developmentally regulated, being low at early stages (e.g., DIV 3) and increasing with maturation.[8] Ensure your model expresses sufficient GluN2A for this compound to have a selective effect.

  • Triheteromeric Receptors: The brain contains triheteromeric receptors (GluN1/GluN2A/GluN2B). This compound can inhibit these receptors, and its effect may be more pronounced than that of a GluN2B-selective antagonist.[2]

Q3: What is the recommended concentration range for this compound in experiments?

A: The optimal concentration is highly dependent on the experiment. Always start with a dose-response analysis. However, based on published studies, the following ranges can be used as a starting point:

Experimental ApplicationRecommended Starting ConcentrationRationale
Electrophysiology (LTP) 50 nMEffective for studying the role of GluN2A in long-term potentiation in hippocampal slices.[11][12]
General GluN2A Antagonism 10 nM - 100 nMThis range is often used in primary neuronal cultures to achieve preferential GluN2A blockade.[8][11]
Induction of Apoptosis ~3 µMHigher concentrations may be needed to induce downstream effects like caspase-3 activation in slice cultures.[11][13]
In Vivo Studies 10 - 23 mg/kgUsed for inhibiting seizures and studying effects on neurogenesis in mice.[14]
Q4: How can I confirm the subunit selectivity of this compound in my own experimental setup?

A: To confidently interpret your results, it is best to validate the selectivity directly.

  • Use Control Cell Lines: If possible, use cell lines expressing known, homogenous NMDA receptor populations (e.g., HEK293 cells transfected with only GluN1/GluN2A or only GluN1/GluN2B).[9] This allows you to determine the IC50 for each subunit combination in your hands.

  • Use Knockout Models: Employ neuronal cultures or slices from GluN2A knockout (GluN2A-/-) mice.[9][15] Any remaining NMDA receptor current in these animals is mediated by other subunits (predominantly GluN2B), and the effect of this compound on this current can be quantified.

  • Pharmacological Controls: Use a highly selective GluN2B antagonist, such as Ro 25-6981 or Ifenprodil, in parallel experiments to dissect the relative contributions of GluN2A and GluN2B subunits.[8][15]

Quantitative Data on this compound Activity

The potency and selectivity of this compound are presented below. Note the variability across different receptor compositions and species.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor Subtype Assay Type / System Parameter Value Fold Selectivity (2A vs. 2B) Reference
hGluN1/GluN2A Functional Assay (Xenopus Oocytes) IC₅₀ 270 nM ~110x [13][16]
hGluN1/GluN2B Functional Assay (Xenopus Oocytes) IC₅₀ 29.6 µM - [13][16]
rGluN1/GluN2A Electrophysiology (HEK293 cells) IC₅₀ 50 nM ~5.4x [5][9]
rGluN1/GluN2B Electrophysiology (HEK293 cells) IC₅₀ 400 nM - [9]
rGluN1/GluN2A Schild Analysis Kᵢ 52 nM ~11x [5]
rGluN1/GluN2B Schild Analysis Kᵢ 557 nM - [5]
Rat Recombinant Equilibrium Constants Kₑ 16 nM ~5x [17]

| Rat Recombinant | Equilibrium Constants | Kₑ | 84 nM | - |[17] |

h: human, r: rat

Experimental Protocols

Protocol 1: Determination of this compound IC₅₀ using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from methods used to characterize NMDA receptor antagonists.[3][18]

Objective: To determine the concentration of this compound that causes 50% inhibition of currents from recombinant GluN1/GluN2A and GluN1/GluN2B receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human or rat GluN1, GluN2A, and GluN2B subunits

  • Recording Solution (in mM): 100 NaCl, 5 HEPES, 0.3 BaCl₂, pH 7.4

  • Agonist Solution: Recording solution with 100 µM L-glutamate and 100 µM glycine

  • This compound stock solution and serial dilutions

  • Two-electrode voltage clamp setup

Methodology:

  • Oocyte Preparation: Harvest oocytes and inject them with a cRNA mixture for the desired subunit combination (e.g., GluN1 + GluN2A or GluN1 + GluN2B). Incubate for 2-7 days at 16-18°C.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (0.4–1.0 MΩ) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV to -70 mV.

  • Data Acquisition:

    • Establish a baseline current in the recording solution.

    • Apply the agonist solution to evoke a maximal inward current (I_max).

    • Wash with the recording solution until the current returns to baseline.

    • Co-apply the agonist solution with increasing concentrations of this compound.

    • Measure the peak inward current at each this compound concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the control response (agonist alone).

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of CREB Phosphorylation

This protocol determines how this compound affects a key downstream signaling pathway associated with pro-survival signals.[16]

Objective: To measure the effect of this compound on NMDA-induced phosphorylation of CREB at Ser133 in neuronal cultures.

Materials:

  • Primary neuronal cultures or organotypic slice cultures

  • This compound

  • NMDA

  • Ice-cold RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-β-actin

  • HRP-conjugated secondary antibody and chemiluminescence substrate

Methodology:

  • Cell Treatment:

    • Pre-treat cultures with the desired concentration of this compound or vehicle for 30 minutes.

    • Stimulate the cultures with NMDA (e.g., 15 µM) for 15 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample.

    • Separate proteins by SDS-PAGE on a 10% gel and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-CREB, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the phospho-CREB signal to the total CREB or β-actin signal.

    • Compare the normalized signal across different treatment groups.

Visualizations

Experimental and Logical Workflows

G cluster_0 Logic: Concentration-Dependent Selectivity conc This compound Concentration low_conc Low Conc. (~50 nM) conc->low_conc Choose high_conc High Conc. (>400 nM) conc->high_conc Choose g2a_block Preferential GluN2A Blockade low_conc->g2a_block g2b_partial Minimal GluN2B Blockade low_conc->g2b_partial g2a_full Full GluN2A Blockade high_conc->g2a_full g2b_sig Significant GluN2B Blockade high_conc->g2b_sig

Caption: Logical flow of this compound's concentration-dependent effects.

G cluster_1 Workflow: IC50 Determination via Electrophysiology start Express Receptors (e.g., GluN1/2A in Oocytes) setup Voltage Clamp Setup Holding at -70mV start->setup baseline Apply Agonists (Glutamate + Glycine) Measure I_max setup->baseline antagonist Co-apply Agonists + Increasing [this compound] baseline->antagonist measure Record Peak Current at each concentration antagonist->measure analyze Calculate % Inhibition vs Control (I_max) measure->analyze end Plot Dose-Response Curve Determine IC50 analyze->end G cluster_2 Downstream Signaling of GluN2A-NMDA Receptor Blockade glutamate Glutamate nmdar GluN1/GluN2A NMDA Receptor glutamate->nmdar nvp This compound nvp->nmdar Blocks ca_influx Ca²⁺ Influx nmdar->ca_influx prevents camkiv CaMKIV Activation ca_influx->camkiv inhibition of creb CREB Phosphorylation (pCREB) camkiv->creb inhibition of gene_exp Gene Transcription (e.g., BDNF) creb->gene_exp inhibition of survival Neuronal Survival & Plasticity gene_exp->survival leads to reduced

References

Technical Support Center: Nvp-aam077

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nvp-aam077. The information addresses potential issues related to the compound's off-target effects and provides protocols for relevant experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, with a focus on its known off-target profile.

Issue: Unexpected cell death or toxicity is observed at concentrations intended to be selective for GluN2A-containing NMDA receptors.

  • Question: My experimental model (e.g., primary neuronal culture) shows significant apoptosis or cell death after treatment with this compound, even at concentrations where it is expected to be selective for GluN2A. What could be the underlying cause?

  • Answer: While this compound is a potent antagonist of GluN2A-containing NMDA receptors, its selectivity is not absolute and it can inhibit GluN2B-containing receptors, particularly at higher concentrations. Activation of GluN2B-containing receptors has been linked to pro-apoptotic signaling pathways.[1][2] The observed toxicity could be due to the inhibition of a tonic, survival-promoting signal mediated by GluN2A-containing receptors, which then unmasks the pro-apoptotic effects of GluN2B-containing receptor activity.[1][2] Furthermore, prolonged blockade of synaptic NR2A receptors can lead to increased neuronal apoptosis.[1] It is also crucial to consider the expression profile of NMDA receptor subunits in your specific experimental model, as this can influence the cellular response to this compound.

Issue: Modulation of signaling pathways not directly anticipated from GluN2A inhibition.

  • Question: I am observing changes in signaling pathways such as the Akt/GSK-3β or CREB pathways that are not consistent with my hypothesis based on selective GluN2A antagonism. How can I troubleshoot this?

  • Answer: this compound's effects on downstream signaling are complex and can be influenced by its activity at various NMDA receptor subtypes. For instance, blockade of GluN2A-containing receptors can lead to a decrease in the phosphorylation of Akt and CREB, which are involved in cell survival and plasticity.[3] Conversely, effects on GluN2B-containing receptors can also modulate these pathways.[2] To dissect the specific contributions of different NMDA receptor subunits, consider using a more selective GluN2B antagonist, such as Ro 25-6981, in parallel experiments to differentiate the effects.

Issue: Inconsistent or variable results in functional assays.

  • Question: The functional outcomes of my experiments with this compound, such as measurements of synaptic plasticity or cell viability, are inconsistent across different experimental setups or batches of the compound. What could be the reason for this variability?

  • Answer: The reported selectivity of this compound for GluN2A over GluN2B varies significantly in the literature, ranging from approximately 5-fold to over 100-fold. This variability can depend on the experimental system used, such as rodent versus human receptors or the specific expression system (e.g., Xenopus oocytes vs. mammalian cells).[4] Therefore, the effective concentration for selective GluN2A antagonism in your specific system may differ from published values. It is recommended to perform a dose-response curve in your experimental model to determine the optimal concentration for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary "off-target" effects of this compound?

The primary off-target effects of this compound are its interactions with other NMDA receptor subtypes beyond GluN2A. While it shows a preference for GluN2A, it can also inhibit receptors containing GluN2B, GluN2C, and GluN2D subunits, albeit with lower potency.[5] This cross-reactivity is a critical consideration in experimental design and data interpretation.

Q2: Is there a known kinase profile for this compound?

Publicly available data from broad kinase screening panels for this compound is limited. The majority of research has focused on its activity as an NMDA receptor antagonist. Any observed effects on kinase-mediated signaling pathways are generally considered to be downstream consequences of NMDA receptor modulation.

Q3: What are the known effects of this compound on cell survival and apoptosis?

This compound can have dual effects on neuronal survival. By blocking GluN2A-containing NMDA receptors, it can inhibit pro-survival signaling pathways.[2] In some contexts, this can lead to or enhance apoptosis, particularly when pro-death signals mediated by GluN2B-containing receptors are active.[1][2] For example, in models of oxygen-glucose deprivation, this compound has been shown to enhance neuronal apoptosis.[1]

Q4: Has this compound been evaluated in clinical trials?

There is no readily available public information to suggest that this compound has progressed to human clinical trials. Its use has been primarily in preclinical research settings.

Q5: What are the potential downstream signaling pathways affected by this compound?

As a potent NMDA receptor antagonist, this compound can modulate several downstream signaling pathways, including:

  • mTOR signaling pathway: this compound has been associated with an increase in mTOR signaling.

  • Akt/GSK-3β pathway: Inhibition of NMDA receptors by this compound can lead to decreased phosphorylation of Akt and GSK-3β.

  • ERK signaling pathway: The extracellular signal-regulated kinase (ERK) pathway is another important cascade affected by NMDA receptor modulation.

  • CaMKIV-CREB pathway: this compound can block the CaMKIV-TORC1-CREB signaling pathway.[3]

Quantitative Data

The following table summarizes the in vitro potency of this compound at different human and rodent NMDA receptor subtypes. Note the variability in reported IC50 values and selectivity, which can be attributed to different experimental systems.

Receptor SubtypeSpeciesAssay TypeIC50Fold Selectivity (GluN2A vs. GluN2B)
hGluN1/hGluN2AHumanFunctional Assay270 nM~110x
hGluN1/hGluN2BHumanFunctional Assay29.6 µM
rGluN1/rGluN2ARatElectrophysiology23 nM~9.3x
rGluN1/rGluN2BRatElectrophysiology213 nM

Data compiled from multiple sources. The fold selectivity can vary based on the specific study.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on specific NMDA receptor subtypes expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. b. Inject oocytes with a mixture of cRNAs encoding the human or rodent GluN1 and the desired GluN2 subunit (e.g., GluN2A or GluN2B) at a 1:1 ratio (approximately 50 ng total cRNA per oocyte). c. Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording: a. Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., 100 mM NaCl, 0.3 mM BaCl2, 5 mM HEPES, pH 7.5). b. Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl. c. Voltage-clamp the oocyte at a holding potential of -70 mV.

3. Data Acquisition: a. To elicit NMDA receptor-mediated currents, apply a solution containing a saturating concentration of glycine (e.g., 100 µM) and a near-EC50 concentration of glutamate (e.g., 5 µM for GluN1/GluN2A). b. Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of this compound. c. Record the peak inward current at each concentration of this compound until a steady-state inhibition is reached. d. Ensure a complete washout of this compound between applications to allow for the recovery of the current response.

4. Data Analysis: a. Normalize the peak current at each this compound concentration to the control current (agonist alone). b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Nvp_aam077_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GluN2A GluN2A-NMDA Receptor Akt Akt GluN2A->Akt Activates CREB CREB GluN2A->CREB Activates mTOR mTOR GluN2A->mTOR Modulates GluN2B GluN2B-NMDA Receptor Caspase3 Caspase-3 GluN2B->Caspase3 Activates Nvp_aam077 This compound Nvp_aam077->GluN2A High Affinity Antagonism Nvp_aam077->GluN2B Lower Affinity Antagonism Cell_Survival Cell Survival Akt->Cell_Survival CREB->Cell_Survival Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound's on- and off-target effects.

troubleshooting_workflow Start Unexpected Experimental Outcome Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Review_Selectivity Review Literature for Selectivity in Your Model System Check_Concentration->Review_Selectivity Dose_Response Perform Dose-Response Experiment Review_Selectivity->Dose_Response Use_Controls Include Selective GluN2B Antagonist as Control Dose_Response->Use_Controls If ambiguity persists Interpret_Data Interpret Data in Context of Polypharmacology Dose_Response->Interpret_Data If selectivity is determined Analyze_Subunit_Expression Analyze NMDA Receptor Subunit Expression Use_Controls->Analyze_Subunit_Expression Analyze_Subunit_Expression->Interpret_Data

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Nvp-aam077 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of NVP-AAM077, a selective NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as PEAQX) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for subtypes containing the GluN2A subunit.[1][2][3] It acts by binding to the glutamate recognition site on the GluN2A subunit, thereby preventing the binding of glutamate and subsequent activation of the ion channel. This blockade inhibits the influx of cations, particularly Ca2+, which is a critical step in the downstream signaling cascades associated with NMDA receptor activation.[4][5]

Q2: In what solvents is this compound soluble?

A2: The solubility of this compound depends on its salt form. The tetrasodium hydrate form is readily soluble in water.[6][7] The free acid form is also described as water-soluble, though preparing stock solutions in DMSO is a common practice for both in vitro and in vivo applications.[8][9]

Q3: I am having trouble dissolving this compound in aqueous solutions. What can I do?

A3: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:

  • Use the Tetrasodium Hydrate Salt: This form of this compound has higher aqueous solubility. One supplier suggests a solubility of ≥ 25 mg/mL in water.[6]

  • Apply Sonication and Gentle Heating: For the tetrasodium hydrate form, the use of sonication and gentle warming is recommended to facilitate dissolution in water.[7]

  • Prepare a Concentrated Stock in DMSO: For many applications, a common and effective method is to first prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.[1][9]

  • Check the pH of your Solution: The charge state of this compound can be influenced by pH, which may affect its solubility. Ensure the pH of your final aqueous solution is compatible with your experimental setup and the compound's properties.

Q4: How should I prepare this compound for in vivo administration?

A4: A common method for preparing this compound for in vivo studies, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injections, involves first dissolving the compound in DMSO to create a stock solution. This stock is then further diluted with a sterile vehicle, such as saline, to the final desired concentration for injection.[9]

Q5: What are the recommended storage conditions for this compound solutions?

A5: Once prepared, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution, ensuring it remains within a range compatible with your experimental model (typically <0.5% for cell-based assays).
Compound appears insoluble or forms a suspension in water. You may be using the free acid form which has lower aqueous solubility. Insufficient energy to break the crystal lattice.Switch to the tetrasodium hydrate salt form of this compound for better aqueous solubility.[6][7] Apply sonication and gentle warming to aid dissolution, particularly for the tetrasodium hydrate form.[7]
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution.Aliquot stock solutions and store them at -80°C for long-term use.[6] Use a freshly prepared or properly stored aliquot for each experiment. Re-verify the concentration of your stock solution.

Data Summary Tables

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₇BrN₃O₅P
Molecular Weight 454.2 g/mol
Formulation Crystalline solid[8]
IC₅₀ (hNMDA 1A/2A) 270 nM[6]
IC₅₀ (hNMDA 1A/2B) 29.6 µM[6]
ED₅₀ (MES in mice) 23 mg/kg[5][8]

Table 2: Solubility of this compound

SolventFormSolubility
Water Tetrasodium Hydrate≥ 25 mg/mL (44.63 mM)[6]
Water Free AcidSoluble (exact concentration varies)[8]
DMSO Not specified≥14 mg/mL (≥30.26 mM)
Ethanol Not specified≥17 mg/mL (≥36.75 mM)

Table 3: Recommended Concentrations for In Vitro Experiments

ApplicationCell/Tissue TypeRecommended Concentration
Induction of Apoptosis Cortical Striatal Slice Cultures3 µM[1]
LTP Electrophysiology Hippocampal Slices50 nM[1]
General GluN2A Antagonism Primary Neuronal Cultures10 nM - 1 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound tetrasodium hydrate in water.

Materials:

  • This compound tetrasodium hydrate (MW: 560.15 g/mol for the tetrasodium hexahydrate form, check manufacturer's specifications)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound tetrasodium hydrate required to make the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock, you would need 5.60 mg (assuming a MW of 560.15 g/mol ).

  • Weigh the calculated amount of this compound and add it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming may also be applied if necessary.[7]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.[5]

Materials:

  • Cultured hippocampal or cortical neurons on coverslips

  • Patch-clamp rig (amplifier, data acquisition system)

  • Borosilicate glass pipettes (3-5 MΩ)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Agonist solution: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in external solution

  • This compound stock solution

Procedure:

  • Place a coverslip with cultured neurons into the recording chamber and perfuse with the external solution.

  • Pull a glass pipette and fill it with the internal solution.

  • Approach a neuron and form a gigaohm seal. Rupture the membrane to achieve a whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Evoke NMDA receptor-mediated currents by briefly applying the agonist solution.

  • Establish a stable baseline response by applying the agonist solution multiple times.

  • Perfuse the external solution containing the desired concentration of this compound.

  • Record the NMDA receptor-mediated currents in the presence of this compound.

  • Wash out the drug with the external solution and ensure the current returns to baseline.

  • Analyze the data by measuring the peak amplitude of the currents before, during, and after this compound application to determine the percentage of inhibition.

Visualizations

NMDA_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds GluN2A Glycine Glycine/ D-Serine Glycine->NMDA_R Binds GluN1 NVP_AAM077 This compound NVP_AAM077->NMDA_R Blocks GluN2A Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Promotes

Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Dissolving this compound check_form Which form of This compound? start->check_form free_acid Free Acid check_form->free_acid tetrasodium Tetrasodium Hydrate check_form->tetrasodium use_dmso Prepare concentrated stock in DMSO free_acid->use_dmso use_water Dissolve directly in water tetrasodium->use_water dilute Dilute to final concentration in aqueous buffer use_dmso->dilute check_dissolution Fully Dissolved? use_water->check_dissolution sonicate Apply sonication and gentle warming check_dissolution->sonicate No check_dissolution->dilute Yes sonicate->check_dissolution failure Still issues? Contact Technical Support sonicate->failure Still not dissolved success Solution Ready for Use check_precipitate Precipitation? dilute->check_precipitate check_precipitate->success No adjust_conc Lower final concentration or adjust vehicle composition check_precipitate->adjust_conc Yes adjust_conc->dilute

Caption: Troubleshooting workflow for dissolving this compound.

References

Determining optimal Nvp-aam077 concentration for LTP experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVP-AAM077. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Long-Term Potentiation (LTP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in LTP experiments?

This compound (also known as PEAQX) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It functions by directly competing with the endogenous agonist, glutamate, for the binding site on the GluN2 subunits of the NMDA receptor. This reversible binding prevents the conformational change required for ion channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. The influx of Ca²⁺ through NMDA receptors is a critical trigger for the signaling cascades that lead to Long-Term Potentiation (LTP). By blocking this calcium signal, this compound can inhibit the activation of downstream pathways, such as the cAMP response element-binding protein (CREB) signaling pathway, which is essential for the late phase of LTP.

Q2: How selective is this compound for GluN2A-containing NMDA receptors over GluN2B-containing receptors?

The subunit selectivity of this compound is a critical and often misunderstood aspect of its pharmacology. While it was initially reported to have a high selectivity for human GluN2A-containing receptors over GluN2B-containing receptors (up to 130-fold), subsequent studies have shown a more modest preference in rodent models.[1][2] For rodent receptors, this compound exhibits approximately a 5- to 10-fold greater potency for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors.[3] This limited selectivity means that at concentrations intended to block GluN2A, there may also be a substantial block of GluN2B-containing receptors.[3]

Q3: What is the optimal concentration of this compound to selectively block GluN2A-dependent LTP?

Determining the optimal concentration is complex and highly dependent on the experimental protocol and the specific research question. There is no single "optimal" concentration, and researchers should carefully titrate the drug for their specific setup. Based on published studies, here are some guidelines:

  • For preferential GluN2A antagonism: A concentration of 50 nM is often used. At this concentration, this compound reduces but typically fails to completely block LTP induced by high-frequency tetanic stimulation.[1] This suggests that at 50 nM, it preferentially antagonizes GluN2A-containing receptors, while LTP can still be induced via the remaining active GluN2B-containing receptors.[1]

  • For complete blockade of certain LTP forms: Concentrations of 200-400 nM have been shown to abolish LTP induced by a low-frequency stimulation pairing protocol.[1] A concentration of 400 nM has also been used to block high-frequency stimulation-induced LTP.[4]

  • For high specificity with minimal GluN2B effects: Some studies have used a low concentration of 10 nM with the rationale that it exerts a more specific effect on GluN2A with almost no impact on GluN2B.[5]

It is crucial to recognize that due to the modest selectivity, even at 50 nM, some inhibition of GluN2B receptors is expected.[2][3] Researchers have demonstrated that with a 40% partial blockade of total NMDA EPSCs, regardless of whether it's achieved by preferentially targeting NR2A or NR2B subunits, LTP induction is not impaired.[1][6] This indicates that either subtype can be sufficient to generate LTP.

Q4: I am seeing inconsistent results or a complete block of LTP with this compound. What are some common troubleshooting steps?

Inconsistent results are a common challenge, often stemming from the compound's modest selectivity and the specifics of the experimental protocol.

  • Verify Drug Concentration and Preparation: Ensure accurate preparation of stock solutions and final dilutions. This compound is typically prepared in saline or DMSO.[7] Confirm the final concentration in your artificial cerebrospinal fluid (aCSF).

  • Evaluate Your LTP Induction Protocol: The contribution of GluN2A versus GluN2B subunits to LTP can depend on the induction stimulus.[1] A strong tetanic stimulation might still induce LTP via GluN2B receptors even when GluN2A receptors are partially blocked.[1] Conversely, a weaker pairing protocol might be more sensitive to this compound.[1]

  • Perform Control Experiments: To confirm the drug is active, test its effect on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) using whole-cell patch-clamp electrophysiology. This allows you to quantify the degree of receptor blockade at a given concentration.

  • Consider the Age of the Animals: The ratio of GluN2A to GluN2B subunits changes during postnatal development, which can alter the sensitivity of LTP to this compound.[1]

  • Review the Selectivity Issue: Acknowledge that this compound is not a completely specific GluN2A antagonist in rodents.[2][8] Your results may reflect a partial blockade of both GluN2A and GluN2B-containing receptors. Consider using it in conjunction with a GluN2B-selective antagonist like Ro 25-6981 to dissect the relative contributions of each subunit.

Quantitative Data Summary

The following tables summarize the in vitro potency and effective concentrations of this compound reported in various studies.

Table 1: In Vitro Potency of this compound

Receptor SubtypeAssay TypeParameterValueReference
hGluN1/GluN2AFunctional AssayIC₅₀270 nM[9]
Rodent NR1a/NR2ASchild AnalysisK_B15 nM[3]
Rodent NR1a/NR2BSchild AnalysisK_B78 nM[3]

IC₅₀: Half-maximal inhibitory concentration. K_B: Equilibrium dissociation constant.

Table 2: Effective Concentrations of this compound in LTP Experiments

ConcentrationExperimental ModelLTP Induction ProtocolObserved EffectReference(s)
10 nMHippocampal SlicesThreshold PairingUsed to partially block NR2A to decrease NR2A/NR2B ratio.[5]
50 nMMouse Hippocampal SlicesTetanic Stimulation (100 Hz, 1s)Reduced but did not block LTP.[1]
50 nMMouse Hippocampal SlicesLow-Frequency Pairing (0.7 Hz + 0 mV)LTP was still induced.[1]
100 nMMouse Hippocampal SlicesLow-Frequency Pairing (0.7 Hz + 0 mV)LTP was still induced.[1]
200 nMMouse Hippocampal SlicesLow-Frequency Pairing (0.7 Hz + 0 mV)Abolished LTP.[1]
400 nMMouse Hippocampal SlicesTetanic Stimulation (100 Hz, 1s)Did not further reduce LTP compared to 50 nM.[1]
400 nMC57 Hippocampal SlicesHigh-Frequency Stimulation (HFS)Blocked HFS-induced LTP.[4]
400 nM (0.4 µM)Rat Cortical CulturesOxygen-Glucose Deprivation (OGD)Used to preferentially inhibit NR2A receptors.[10]
1.2 mg/kg (i.p.)Freely Moving Adult RatsHigh-Frequency Stimulation (HFS)Prevented LTP induction.[11]

Experimental Protocols

Protocol 1: Induction of LTP in Mouse Hippocampal Slices

This protocol is adapted from studies investigating NMDAR subtype contributions to LTP.[1][6]

  • Slice Preparation: Anesthetize a P28 mouse in accordance with institutional animal welfare guidelines. Prepare 300-400 µm thick horizontal or coronal hippocampal slices in ice-cold, oxygenated (95% O₂ / 5% CO₂) aCSF.

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to a recording chamber perfused with oxygenated aCSF (30-32°C). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable response, record baseline fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

  • Drug Application: If applicable, switch to aCSF containing the desired concentration of this compound and perfuse for at least 20-30 minutes before LTP induction to allow for equilibration.

  • LTP Induction:

    • Tetanic Stimulation: Deliver a high-frequency tetanus (e.g., one train of 100 Hz for 1 second).[1]

    • LFS Pairing: In whole-cell configuration, pair low-frequency stimulation (e.g., 120 pulses at 0.7 Hz) with postsynaptic depolarization to 0 mV for 3 minutes.[1]

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation.

  • Data Analysis: Normalize the fEPSP slope to the average baseline slope. LTP is typically quantified as the percentage increase in the fEPSP slope 50-60 minutes post-induction.

Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol allows for direct measurement of this compound's effect on NMDA receptors.[9]

  • Cell Preparation: Use cultured neurons or neurons in an acute brain slice.

  • Recording Configuration: Obtain a gigaohm seal and achieve whole-cell configuration on a target neuron. Clamp the neuron at a holding potential of -70 mV.

  • Solution Composition: The external solution should contain antagonists for AMPA and GABA receptors (e.g., NBQX and picrotoxin) to isolate NMDA receptor currents. The internal pipette solution should be appropriately formulated.

  • Elicit NMDA Currents: Briefly apply NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) to evoke an inward current.

  • Establish Baseline: Record several stable NMDA-evoked currents to establish a baseline response.

  • This compound Application: Perfuse the external solution containing the desired concentration of this compound and re-apply NMDA and glycine.

  • Quantify Inhibition: Record the NMDA receptor-mediated current in the presence of this compound. The percentage of inhibition can be calculated by comparing the current amplitude to the baseline.

  • Washout: Perfuse with the control external solution to ensure the current returns to baseline, confirming the reversible action of the antagonist.

Visualizations

NMDAR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_channel Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates LTP LTP Expression Downstream->LTP Leads to NVP This compound NVP->NMDAR Competitively Blocks

Caption: this compound competitively blocks glutamate binding to GluN2A-containing NMDA receptors.

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Hippocampal Slices B 2. Slice Recovery (>1 hr) A->B C 3. Establish Stable Baseline Recording B->C D 4. Apply this compound (or Vehicle) C->D E 5. Induce LTP (e.g., Tetanus) D->E F 6. Record Post-Induction Response (>60 min) E->F G 7. Normalize fEPSP Slope to Baseline F->G H 8. Quantify Potentiation G->H

Caption: Experimental workflow for a typical LTP experiment using this compound.

Concentration_Selectivity_LTP cluster_selectivity Receptor Blockade Concentration This compound Concentration NR2A_Block GluN2A Blockade Concentration->NR2A_Block High (e.g., 10-50 nM) NR2B_Block GluN2B Blockade Concentration->NR2B_Block Lower (Increases with conc.) LTP_Outcome Effect on LTP NR2A_Block->LTP_Outcome Inhibition/Blockade NR2B_Block->LTP_Outcome Contributes to Inhibition

Caption: Relationship between this compound concentration, subunit blockade, and LTP outcome.

References

Interpreting unexpected results with Nvp-aam077

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with NVP-AAM077.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing increased cell death or apoptosis after treating my neuronal cultures with this compound, an NMDA receptor antagonist?

A1: This is a well-documented but often unexpected finding that stems from the specific mechanism of this compound and the dual role of NMDA receptor subunits in cell fate.

  • Opposing Roles of GluN2A and GluN2B: NMDA receptors are typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (primarily GluN2A or GluN2B) dictates the receptor's downstream signaling.

    • GluN2A-containing receptors , which are preferentially targeted by this compound, are often linked to pro-survival pathways . Their activation can stimulate signaling cascades involving CREB (cAMP response element-binding protein) and brain-derived neurotrophic factor (BDNF), which promote neuronal health.[1][2]

    • GluN2B-containing receptors are more frequently associated with excitotoxicity and pro-death pathways .[1][3]

  • Unmasking Pro-Death Signaling: By selectively antagonizing the pro-survival GluN2A-containing receptors, this compound can inadvertently unmask or potentiate the excitotoxic signals mediated by GluN2B-containing receptors. This can lead to a net increase in apoptotic signaling and cell death, particularly in models where both subunits are expressed.[4][5] In some experimental conditions, blocking synaptic GluN2A receptors with this compound has been shown to significantly increase neuronal apoptosis, an effect that is prevented by the co-application of a GluN2B-specific antagonist.[4][5] At certain concentrations, this compound has also been shown to directly promote the activation of caspase-3 and induce apoptosis.[6]

G cluster_0 Upstream cluster_1 NMDA Receptor Subtypes cluster_2 Downstream Pathways cluster_3 Cellular Outcome Glutamate Glutamate GluN2A GluN2A-NMDA R (Pro-Survival) Glutamate->GluN2A GluN2B GluN2B-NMDA R (Pro-Death) Glutamate->GluN2B CREB CREB / BDNF Pathway GluN2A->CREB Caspase Caspase Activation GluN2B->Caspase Survival Neuronal Survival CREB->Survival Apoptosis Apoptosis Caspase->Apoptosis NVPAAM077 This compound NVPAAM077->GluN2A Blocks

This compound blocks pro-survival GluN2A, unmasking pro-death GluN2B signaling.
Q2: I am not observing the expected level of neuroprotection with this compound in my excitotoxicity assay. What could be the cause?

A2: Several factors can contribute to a lack of efficacy or inconsistent results in neuroprotection studies.

  • Modest Subunit Selectivity: While this compound is considered GluN2A-preferential, its selectivity is not absolute. Early reports suggested a high degree of selectivity (>100-fold), but more recent and extensive pharmacological analyses show a more modest 5 to 10-fold preference for GluN2A over GluN2B.[7][8] At concentrations required for robust GluN2A antagonism, there may be significant concurrent blockade of GluN2B-containing receptors.[4][9] This lack of clean separation can complicate the interpretation of results.[10]

  • Concentration-Dependence: The optimal concentration is critical. A dose-response curve is highly recommended for any new experimental model.[1]

    • Too Low: Insufficient blockade of GluN2A receptors.

    • Too High: Non-specific effects, including blockade of pro-survival GluN2A receptors and potential direct induction of apoptosis, may occur.[6][9]

  • Relative Subunit Expression: The ratio of GluN2A to GluN2B subunits can vary significantly depending on the brain region, developmental stage, and cell culture conditions.[11] If your model has low relative expression of GluN2A, the protective effects of its blockade may be minimal.

  • Experimental Model: The nature of the insult in your excitotoxicity model is important. This compound's effectiveness may differ between models of ischemic injury, direct NMDA application, or other neurotoxic insults.

G Start Unexpected Result: Lack of Neuroprotection CheckConc Step 1: Verify Concentration and Dose-Response Start->CheckConc CheckSelectivity Step 2: Consider Modest Selectivity of this compound CheckConc->CheckSelectivity Is concentration optimal? CheckExpression Step 3: Analyze GluN2A/GluN2B Expression Ratio in Model CheckSelectivity->CheckExpression Could off-target effects occur? Result Interpretation CheckExpression->Result Is GluN2A the dominant subunit?

Troubleshooting workflow for lack of neuroprotection with this compound.
Q3: My results with this compound are inconsistent with some published literature. Why might this be?

A3: Discrepancies in the literature can often be traced to the evolving understanding of this compound's pharmacology.

  • Historical Evolution of Selectivity Data: As noted, this compound was initially reported to have over 100-fold selectivity for GluN2A over GluN2B receptors.[7][8] However, subsequent, more detailed studies revised this to a much more modest 5- to 13-fold selectivity.[8][12] Therefore, experiments designed based on the assumption of very high selectivity may yield results that differ from those acknowledging its more limited preference.

  • Species and Expression Systems: The selectivity of this compound can differ between species (e.g., human vs. rodent receptors) and the expression system used (e.g., Xenopus oocytes vs. mammalian cell lines like HEK293).[8][10] These differences in experimental setup can lead to varied IC50 values and observed effects.

  • Binding Site Complexity: Recent structural studies have revealed a novel binding mode for this compound. Unlike other antagonists that bind solely within the GluN2A subunit, this compound also interacts with a residue on the adjacent GluN1 subunit.[7][13] This complex interaction at the subunit interface could be sensitive to subtle variations in experimental conditions, contributing to variability.

Quantitative Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound at different human NMDA receptor subtypes, demonstrating its preference for GluN2A-containing receptors.

Receptor SubtypeAssay TypeParameterValueFold Selectivity (2A vs. 2B)Reference
hGluN1/GluN2AFunctional AssayIC5031 nM - 270 nM~7-110x[6][14][15]
hGluN1/GluN2BFunctional AssayIC50215 nM - 29.6 µM-[6][14][15]

Note: IC50 values can vary significantly based on the specific assay conditions, such as agonist concentration and expression system used.

Table 2: Recommended Concentration Ranges for Common Applications

The optimal concentration should always be determined empirically for each specific experimental system.

ApplicationSystemRecommended ConcentrationNotesReference
General GluN2A AntagonismPrimary Neuronal Cultures10 nM - 1 µMStart with a concentration near the IC50 and optimize based on a dose-response curve.[1]
Electrophysiology (LTP)Hippocampal Slices50 nMEffective for studying the role of GluN2A in long-term potentiation.[1]
Induction of ApoptosisCortical Striatal Slice Cultures3 µM - 20 mg/kg (in vivo)Higher concentrations can promote caspase-3 activation.[1][6]
Excitotoxicity/NeuroprotectionVarious0.4 µM - 50 µMHighly model-dependent; neuroprotective effects are not always observed.[1][5]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to determine the IC50 of this compound on specific, expressed NMDA receptor subtypes.

Objective: To measure the concentration-dependent inhibition of NMDA receptor-mediated currents by this compound.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with a mixture of cRNA for the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A or GluN1/GluN2B). Incubate for 2-7 days at 16-18°C to allow for receptor expression.[14]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber perfused with a standard recording solution.

    • Impale the oocyte with two microelectrodes (for voltage clamp and current recording) and clamp the membrane potential at a holding potential of -70 mV.[14]

  • Data Acquisition (IC50 Determination):

    • Establish a baseline current. Apply an agonist solution (e.g., 100 µM glutamate and 10 µM glycine) to elicit a maximal current response (I_max).[14][16]

    • Wash the oocyte until the current returns to baseline.

    • Co-apply the agonist solution with increasing concentrations of this compound and record the inhibited current (I_inhib).

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_inhib / I_max)) * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Protocol 2: Organotypic Brain Slice Culture for Apoptosis Studies

This protocol allows for the study of this compound's effects in a system that preserves some of the brain's cellular architecture.

Objective: To assess the effect of this compound on neuronal apoptosis in cultured brain slices.

Methodology:

  • Slice Preparation:

    • Under sterile conditions, dissect postnatal day 8-10 rat brains (e.g., hippocampus or cortex) in an ice-cold, oxygenated buffer.

    • Section the brain into 350-400 µm slices using a vibratome or tissue chopper.[15]

  • Culturing:

    • Place each slice onto a semi-permeable membrane insert in a 6-well plate containing culture medium.

    • Maintain cultures at 37°C in a humidified 5% CO₂ incubator, changing the medium every 2-3 days. Allow slices to stabilize for 7-10 days.[15]

  • Treatment:

    • Replace the culture medium with a serum-free experimental medium.

    • Add this compound (dissolved in an appropriate vehicle like DMSO) to the desired final concentration (e.g., 1 µM - 10 µM). Include vehicle-only controls.

    • For apoptosis studies, incubate the slices with this compound for 24-48 hours.[15]

  • Analysis: Harvest the slices for downstream analysis, such as a Caspase-3 activity assay (see Protocol 3) or Western blotting for apoptotic markers.

Protocol 3: Fluorometric Caspase-3 Activity Assay

This is a common method to quantify a key executioner of apoptosis.

Objective: To measure the activity of caspase-3 in protein lysates from this compound-treated cells or tissues.

Methodology:

  • Lysate Preparation: Prepare protein lysates from treated organotypic slices (from Protocol 2) or cultured cells using a suitable lysis buffer. Determine the protein concentration of each sample.

  • Assay Setup:

    • In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 50 µg) to each well.

    • Adjust the volume with an assay buffer.[15]

  • Substrate Reaction:

    • Add a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.[15]

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the caspase-3 activity in the sample.

References

NVP-AAM077 Solution Stability & Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of NVP-AAM077 in solution. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the reliable and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the handling and stability of this compound solutions.

Q1: How should I store the solid this compound compound?

A1: The solid form of this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C. Under these conditions, the compound has been reported to be stable for at least four years.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is available in different forms (e.g., free acid, tetrasodium hydrate), which can affect its solubility. The tetrasodium hydrate form of this compound is soluble in water. For the free acid form, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is crucial to consult the manufacturer's datasheet for your specific batch of this compound for solubility information.

Q3: How should I store this compound stock solutions?

A3: To minimize degradation and prevent repeated freeze-thaw cycles, it is best practice to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at low temperatures.[1] For this compound, stock solutions in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always seal the storage vials tightly to prevent evaporation and contamination.

Q4: What is the stability of this compound in aqueous solutions for in vitro or in vivo experiments?

A4: There is limited publicly available data on the degradation kinetics of this compound in aqueous buffers at physiological pH and temperature. Quinoxaline derivatives, in general, can be susceptible to hydrolysis and photolysis. It is recommended to prepare fresh working solutions from a frozen stock solution immediately before each experiment. If a working solution needs to be stored for a short period, it should be kept on ice and protected from light.

Q5: I see precipitates in my this compound solution. What should I do?

A5: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with buffer components. If you observe precipitation:

  • Confirm Solubility: Double-check the solubility of your specific this compound form in the chosen solvent and buffer at the working concentration.

  • pH Adjustment: The pH of the solution can significantly impact the solubility of compounds with ionizable groups like the phosphonic acid moiety in this compound. Ensure the pH of your final solution is within a range where the compound is soluble.

  • Solvent Exchange: If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid precipitation. Add the stock solution to the aqueous buffer slowly while vortexing.

  • Temperature: Allow your stock solution to fully equilibrate to room temperature before diluting it into a buffer to avoid temperature-induced precipitation.

  • Filtration: If you suspect the precipitate is due to insoluble impurities, you can filter the solution through a 0.22 µm syringe filter. However, this may also remove some of your active compounds if it has precipitated.

Q6: Are there any known factors that accelerate the degradation of this compound?

A6: While specific studies on this compound are scarce, general chemical principles suggest that factors like extreme pH (both acidic and basic conditions), elevated temperatures, and exposure to light can accelerate the degradation of quinoxaline-2,3-dione derivatives.[2][3] It is advisable to protect this compound solutions from light and avoid high temperatures.

Q7: How can I check the stability of my this compound solution?

A7: To empirically determine the stability of your this compound solution under your specific experimental conditions, you can perform a stability study. This typically involves analyzing the concentration of the parent compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Data Presentation

The following tables summarize the available data and general recommendations for handling this compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionReported Stability
Solid Compound-20°C≥ 4 years
Stock Solution (in Water)-80°CUp to 6 months[1]
Stock Solution (in Water)-20°CUp to 1 month[1]

Table 2: General Stability Guidelines for this compound in Solution

FactorRecommendationRationale
pH Prepare solutions in buffers close to neutral pH, unless experimental requirements dictate otherwise. Avoid strongly acidic or basic conditions.Quinoxaline derivatives can be susceptible to acid- and base-catalyzed hydrolysis.[2]
Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles.Thermal energy can accelerate degradation reactions.
Light Protect solutions from direct light by using amber vials or covering containers with aluminum foil.Photolysis can be a degradation pathway for many pharmaceutical compounds.[2]
Solvent Use high-purity solvents (e.g., DMSO, sterile water) recommended by the supplier.Impurities in solvents can potentially react with and degrade the compound.

Note: The stability of this compound in your specific experimental setup should be empirically verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Tetrasodium Hydrate) in Water

Materials:

  • This compound tetrasodium hydrate

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial containing solid this compound to reach room temperature before opening to prevent condensation.

  • Weigh: On a calibrated analytical balance, carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution of this compound tetrasodium hydrate (MW ≈ 544.2 g/mol ), you would weigh 5.44 mg.

  • Dissolve: Transfer the weighed compound into a sterile tube. Add the calculated volume of sterile water.

  • Mix: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.

  • Aliquot: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework. The specific HPLC parameters (e.g., column, mobile phase, flow rate) will need to be optimized for this compound.

Objective: To monitor the concentration of this compound over time under specific storage conditions.

Procedure:

  • Prepare Solution: Prepare the this compound solution in the desired buffer and at the working concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area of this compound.

  • Store Samples: Store aliquots of the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C, protected from light or exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Observe the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of this compound.

experimental_workflow Troubleshooting this compound Precipitation start Precipitate observed in This compound solution check_solubility Is the concentration below the solubility limit? start->check_solubility check_ph Is the solution pH appropriate for solubility? check_solubility->check_ph Yes reprepare Reprepare solution with adjusted parameters check_solubility->reprepare No, lower concentration check_temp Was the stock solution at room temp before dilution? check_ph->check_temp Yes check_ph->reprepare No, adjust pH check_mixing Was the stock added slowly to a vortexing buffer? check_temp->check_mixing Yes check_temp->reprepare No, ensure equilibration check_mixing->reprepare No, improve mixing technique filter Consider filtering (0.22 µm) if impurities are suspected check_mixing->filter Yes

Caption: Troubleshooting workflow for this compound precipitation.

signal_pathway This compound Inhibition of NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN2A Subunit) Glutamate->NMDAR Binds & Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening NVP This compound NVP->NMDAR Competitively Blocks Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Synaptic_Plasticity Synaptic Plasticity & Neuronal Survival Downstream->Synaptic_Plasticity

Caption: this compound's mechanism of action on the NMDA receptor.

References

Controlling for Nvp-aam077 effects on non-NMDA receptors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NVP-AAM077

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a selective NMDA receptor antagonist. The focus is on ensuring experimental controls are in place to account for its effects on NMDA receptor subtypes and to isolate its activity from non-NMDA ionotropic glutamate receptors (AMPA and kainate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound, also known as PEAQX, is a competitive antagonist that binds at the glutamate site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism is to compete with the endogenous agonist, glutamate, preventing the receptor's activation and the subsequent influx of ions like Ca²⁺ and Na⁺.[2] It is most notable for its selectivity, showing a preference for NMDA receptors that contain the GluN2A (formerly NR2A) subunit over those containing the GluN2B (NR2B) subunit.[1][3]

Q2: How selective is this compound for GluN2A- versus GluN2B-containing NMDA receptors?

The selectivity of this compound is a critical factor in experimental design. While it preferentially binds to GluN2A-containing receptors, this selectivity is not absolute and it will antagonize GluN2B-containing receptors, particularly at higher concentrations.[4] Reported selectivity ratios vary across studies, ranging from approximately 5-fold to over 100-fold.[2][3][5] Researchers must consider this concentration-dependent activity when interpreting results.

Data Presentation: this compound In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different human (h) and rodent NMDA receptor subunit compositions. A lower IC50 value indicates higher potency.

Receptor Subunit CompositionIC50 ValueFold Selectivity (GluN2B / GluN2A)Reference
hGluN1/hGluN2A270 nM~110-fold[5]
hGluN1/hGluN2B29.6 µM (29,600 nM)[5]
Rodent GluN1/GluN2A31 nM~7-10 fold[1]
Rodent GluN1/GluN2B215 nM[1]
Rodent GluN1/GluN2ANot Specified11-fold[3]
Rodent GluN1/GluN2BNot Specified[3]

Q3: Does this compound directly block non-NMDA receptors like AMPA or kainate receptors?

Current research indicates that this compound is highly specific for NMDA receptors. Standard experimental protocols designed to isolate NMDA receptor currents routinely use potent non-NMDA receptor antagonists, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) or NBQX, to block all AMPA and kainate receptor activity.[4][6] The primary challenge when using this compound is not its effect on non-NMDA receptors, but rather ensuring that the observed physiological or cellular effect is due to the specific blockade of GluN2A-containing NMDA receptors and not a partial blockade of GluN2B-containing receptors.[4] Control experiments are therefore designed to confirm the identity of any remaining currents after this compound application.

Troubleshooting and Experimental Guides

Q1: After applying this compound, I still observe a significant, fast-activating current in response to glutamate. How can I confirm this is from non-NMDA receptors?

This is a common and expected observation. The remaining current is most likely mediated by AMPA and/or kainate receptors, which are also activated by glutamate.[7] To confirm the identity of this current, you should perform a pharmacological subtraction experiment.

Experimental Protocol: Pharmacological Isolation of Non-NMDA Currents

This protocol uses whole-cell patch-clamp electrophysiology to identify currents remaining after NMDA receptor blockade.[8][9]

  • Establish a Stable Recording: Obtain a stable whole-cell recording from your target neuron. Clamp the cell at a negative holding potential (e.g., -70 mV) to minimize voltage-dependent Mg²⁺ block of NMDA receptors and maximize AMPA receptor-mediated currents.[8][10]

  • Record Baseline Current: Perfuse the cell with an external solution containing glutamate (or stimulate presynaptic fibers to release glutamate) and record the total inward current. This current is a composite of AMPA, kainate, and NMDA receptor activity.

  • Apply this compound: Perfuse with a solution containing this compound at a concentration appropriate for selective GluN2A blockade (e.g., 50-100 nM). Record the glutamate-evoked current again. You should observe a reduction in the total current, corresponding to the blocked NMDA component.

  • Apply a Broad-Spectrum non-NMDA Antagonist: While continuing to perfuse with this compound, add a non-NMDA receptor antagonist like CNQX (10-20 µM) or NBQX (5-10 µM) to the bath solution.[6][11]

  • Observe and Conclude: If the remaining fast-activating inward current is completely or nearly completely abolished after the application of CNQX/NBQX, you can confidently conclude that this current was mediated by AMPA and/or kainate receptors.[6][12]

G

Q2: How do I design an experiment to prove that the effect I'm studying is specifically mediated by GluN2A-containing NMDA receptors?

To isolate the specific contribution of GluN2A-containing receptors, you need a protocol that can pharmacologically dissect the different components of the total glutamate-evoked current.

Experimental Protocol: Isolating the this compound-Sensitive Current

This protocol allows you to define the specific portion of the synaptic current that is sensitive to this compound.

  • Cell Preparation and Recording Setup: Prepare primary neuronal cultures or acute brain slices.[9] Establish a whole-cell patch-clamp recording. To measure the NMDA component, hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block, or use a Mg²⁺-free external solution if holding at negative potentials.[10]

  • Isolate Total NMDA Current: First, block all non-NMDA receptor currents by perfusing with CNQX (10-20 µM) and a GABA-A receptor blocker like bicuculline (10 µM) .[4] The remaining glutamate-evoked current is mediated purely by NMDA receptors (both GluN2A and GluN2B subtypes). Record this as your "Total NMDA Current".

  • Apply this compound: Add this compound (e.g., 50-100 nM) to the perfusion solution (which still contains CNQX and bicuculline). After equilibration, record the remaining NMDA current. This smaller current is presumably mediated by this compound-resistant receptors, primarily GluN2B.

  • Apply a Non-selective NMDA Antagonist: As a final control, apply a broad-spectrum competitive NMDA antagonist like D-AP5 (50 µM) . This should block all remaining NMDA currents, confirming the nature of the signal.[7]

  • Data Analysis: The this compound-sensitive (i.e., GluN2A-mediated) current is calculated by subtracting the current recorded in step 3 from the "Total NMDA Current" recorded in step 2.

G

Q3: My results are inconsistent or the magnitude of the this compound effect varies. What are some common troubleshooting steps?

Inconsistent results can arise from several factors beyond receptor pharmacology.

  • Concentration and Selectivity: The most common issue is using a concentration of this compound that is too high. This can lead to significant blockade of GluN2B-containing receptors, confounding your results and making it appear as if the "GluN2A-specific" effect is larger than it truly is.[4] Always start with a low concentration from the published IC50 range and perform a dose-response curve if possible.

  • Developmental Stage: The ratio of GluN2A to GluN2B subunits changes significantly during postnatal development. Experiments in tissue from animals of different ages will yield different results due to the changing availability of the drug's target.

  • pH of Solutions: Ensure all external solutions are maintained at the correct physiological pH (typically 7.3-7.4), as the activity of ion channels and drugs can be pH-sensitive.

  • Washout Time: this compound is a competitive antagonist, and its effects should be reversible.[2] Ensure you allow adequate time for the drug to wash out of the tissue or cell preparation between applications to get a true baseline reading for subsequent experiments.

  • Voltage-Clamp Quality: In electrophysiology experiments, a poor-quality seal or high series resistance can lead to inaccurate measurements of currents, which will affect the perceived efficacy of any antagonist. Monitor these parameters throughout the experiment.[9]

G Problem Problem: Unexpected Current or Inconsistent Effect with this compound Cause1 Possible Cause: Current is from AMPA/Kainate Receptors Problem->Cause1 Cause2 Possible Cause: This compound concentration is blocking GluN2B Problem->Cause2 Cause3 Possible Cause: Experimental variability Problem->Cause3 Solution1 Solution: Apply CNQX or NBQX. If current is blocked, it is non-NMDA mediated. Cause1->Solution1 Test this by... Solution2 Solution: Lower this compound concentration. Consult IC50 table and perform a dose-response curve. Cause2->Solution2 Address this by... Solution3 Solution: Check solution pH, animal age, washout times, and voltage-clamp quality. Cause3->Solution3 Address this by...

References

NVP-AAM077 Technical Support Center: In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NVP-AAM077 in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunits of the NMDA receptor.[1][2] This action prevents the conformational change required for channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1] While initially reported to have high selectivity for the GluN2A subunit, further studies have shown a more moderate 5- to 10-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors.[1][3]

Q2: What is the appropriate vehicle for dissolving this compound for in vivo administration?

A2: The choice of vehicle depends on the desired concentration and route of administration. This compound is reported to be soluble in water.[2] For many in vivo experiments, sterile saline or phosphate-buffered saline (PBS) can be used. However, in some protocols, this compound is first dissolved in a small amount of dimethyl sulfoxide (DMSO) and then diluted with sterile saline for injection.[4] It is crucial to keep the final concentration of DMSO as low as possible (ideally under 1% v/v) to avoid potential toxicity.[5]

Q3: What is a vehicle control and why is it essential in experiments with this compound?

A3: A vehicle control is a preparation containing all the components of the drug formulation except for the active pharmaceutical ingredient (in this case, this compound).[6] For example, if you dissolve this compound in a mixture of DMSO and saline, your vehicle control would be the same concentration of DMSO in saline, administered at the same volume and by the same route as the drug solution.[5][6] The vehicle control group is critical for distinguishing the pharmacological effects of this compound from any potential effects of the solvent itself.

Q4: What are the reported in vivo effective doses of this compound?

A4: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific experimental endpoint. For instance, in a mouse model of maximal electroshock (MES) test, the ED₅₀ (the dose that protects 50% of animals from seizures) was determined to be 23 mg/kg.[1] In a mouse model of cerebral ischemia, a dose of 10 mg/kg administered intraperitoneally was shown to have neuroprotective effects.[4] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution. - The concentration of this compound exceeds its solubility in the chosen vehicle. - The pH of the solution is not optimal for solubility.- Try preparing a more dilute solution. - If using a co-solvent like DMSO, ensure the final concentration of the co-solvent is sufficient to maintain solubility upon dilution with an aqueous vehicle. - Adjust the pH of the vehicle if it is known to affect the solubility of this compound.
Unexpected behavioral or physiological effects in the vehicle control group. - The vehicle itself is causing an effect. This is more likely with co-solvents like DMSO, especially at higher concentrations.[5]- Reduce the concentration of the co-solvent (e.g., DMSO) in the vehicle to the lowest possible level that maintains drug solubility. - Consider alternative, more inert vehicles if possible. - Thoroughly document and account for any vehicle effects when analyzing the data.
Lack of expected pharmacological effect of this compound. - Incorrect dosage or route of administration. - Degradation of the compound. - Insufficient penetration of the blood-brain barrier (though this compound is orally active).[4] - The targeted NMDA receptor subtype (e.g., GluN2B) is less sensitive to this compound.[1][7]- Perform a dose-response study to determine the optimal effective dose. - Verify the stability of your this compound stock solution and prepared doses. Store the compound and its solutions under appropriate conditions (cool, dark, and dry). - Confirm the route of administration is appropriate for the target tissue and desired pharmacokinetic profile. - Consider the subunit composition of the NMDA receptors in your model system, as this compound is more potent at GluN2A-containing receptors.
Observed effects are not consistent with selective GluN2A antagonism. - At higher concentrations, this compound can also antagonize GluN2B-containing NMDA receptors due to its moderate selectivity.[3][8]- Use the lowest effective dose of this compound to maximize its selectivity for GluN2A subunits. - In interpreting results, acknowledge the potential for effects on other NMDA receptor subtypes. - Consider using complementary tools, such as genetic models or more selective antagonists if available, to confirm the role of GluN2A.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound at Human NMDA Receptors [1]

Receptor SubtypeAssay TypeParameterValue
hGluN1/GluN2AFunctional AssayIC₅₀270 nM
hGluN1/GluN2BFunctional AssayIC₅₀29.6 µM
NMDA Receptors (general)Binding AssayIC₅₀8 nM

Table 2: Equilibrium Constants (Kᵢ) for this compound at Recombinant Rat NMDA Receptors [1][9]

Receptor SubtypeParameterValue
rGluN1/GluN2AKᵢ15 - 31 nM
rGluN1/GluN2BKᵢ79 - 215 nM

Table 3: In Vivo Efficacy of this compound [1]

Animal ModelTestParameterValue
MouseMaximal Electroshock (MES) TestED₅₀23 mg/kg

Experimental Protocols

1. Radioligand Binding Assay to Determine IC₅₀

  • Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to NMDA receptors.

  • Materials:

    • Cell membranes expressing NMDA receptors (50-100 µg of protein).

    • [³H]CGP 39653 (a radiolabeled NMDA receptor antagonist).

    • Varying concentrations of this compound.

    • Tris-HCl buffer.

    • Non-labeled NMDA receptor antagonist (for determining non-specific binding).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]CGP 39653 and varying concentrations of this compound in Tris-HCl buffer for 60 minutes at 4°C.[1]

    • Terminate the reaction by rapid filtration through glass fiber filters.[1]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[1]

    • Quantify the radioactivity on the filters using a scintillation counter.[1]

    • Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist.[1]

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.[1]

2. In Vivo Maximal Electroshock (MES) Test

  • Objective: To evaluate the anticonvulsant activity of this compound.

  • Materials:

    • Male mice (e.g., CF-1 or C57BL/6).

    • Electroconvulsive shock apparatus.

    • Corneal electrodes.

    • This compound.

    • Vehicle control solution.

  • Procedure:

    • Administer various doses of this compound or the vehicle control to different groups of mice (e.g., via intraperitoneal injection).[1]

    • At the predetermined time of peak drug effect, apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[1]

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which indicates a lack of protection.[1]

    • Calculate the percentage of protected animals at each dose.[1]

    • Determine the ED₅₀ value using probit analysis.[1]

Visualizations

NVP_AAM077_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds to NVP This compound NVP->NMDA_Receptor Competitively Blocks Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_Na_Influx Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na_Influx Allows Downstream_Signaling Downstream Signaling Ca_Na_Influx->Downstream_Signaling Initiates

Caption: Mechanism of action of this compound at the NMDA receptor.

In_Vivo_Experiment_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Analysis Prep_Drug Prepare this compound Solution Group_Drug Administer this compound to Treatment Group Prep_Drug->Group_Drug Prep_Vehicle Prepare Vehicle Control Group_Vehicle Administer Vehicle to Control Group Prep_Vehicle->Group_Vehicle Behavioral_Test Perform Behavioral/ Physiological Test Group_Drug->Behavioral_Test Group_Vehicle->Behavioral_Test Data_Collection Collect Data Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General workflow for an in vivo experiment with this compound.

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: NVP-AAM077 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NVP-AAM077 in electrophysiology rigs. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues with this compound Delivery and Application

Q1: I am not seeing the expected inhibitory effect of this compound on NMDA receptor currents. What could be the problem?

A: Several factors could contribute to a lack of effect. Here’s a step-by-step troubleshooting guide:

  • Concentration and Purity of this compound:

    • Verify Concentration: Double-check your stock solution and final dilution calculations. It's advisable to prepare fresh dilutions for each experiment.

    • Compound Integrity: Ensure the compound has been stored correctly at -20°C to maintain its stability.[1] Purity should be ≥95%.[1][2]

  • Solubility and Vehicle Effects:

    • This compound is soluble in water.[1][3] If you are using a different solvent, ensure it is not affecting the compound's activity or the health of your cells. Perform a vehicle control to rule out any effects from the solvent itself.[4]

  • Perfusion System Issues:

    • Flow Rate: An inappropriate flow rate can lead to inadequate delivery of the antagonist.[5] Too slow a flow rate may not allow the compound to reach the target concentration at the cell, while too high a flow rate can cause mechanical instability.[5]

    • Clogged Lines: Check your perfusion lines for any blockages or bubbles that could be obstructing the flow of the this compound solution.[6]

    • Dead Volume: Account for the dead volume in your perfusion system. It may take some time for the this compound solution to reach the recording chamber.

  • Experimental Conditions:

    • pH and Osmolarity: Verify that the pH (typically 7.2-7.4) and osmolarity of your recording solutions are within the optimal range for your preparation.[7]

    • Agonist Concentration: this compound is a competitive antagonist, meaning it competes with glutamate at the binding site.[8] The apparent inhibitory effect will be dependent on the concentration of glutamate and glycine used to evoke the currents.[9]

Q2: My recordings become unstable, or I lose the seal after applying this compound. What should I do?

A: Instability or loss of a giga-ohm seal upon drug application can be frustrating. Here are some potential causes and solutions:

  • High Vehicle Concentration: If you are using a solvent like DMSO, ensure the final concentration is minimal (ideally ≤ 0.1%) to avoid disrupting the cell membrane.[4]

  • Precipitation of the Compound: If the compound comes out of the solution, it can clog the perfusion lines or the pipette tip.[4] Ensure this compound is fully dissolved in your final recording solution. Filtering the final solution with a 0.22 µm syringe filter can help.[4][10]

  • Mechanical Instability from Perfusion: A high flow rate or turbulence in the recording chamber can mechanically disrupt the patch.[5] Ensure your perfusion inlet and outlet are positioned to allow for a smooth and gentle exchange of solutions.[11]

Q3: What is the recommended starting concentration for this compound in my experiments?

A: The optimal concentration of this compound will depend on the specific NMDA receptor subunit composition in your preparation and the concentration of agonists you are using.[9] Based on published data, a concentration range of 10 nM to 1 µM is a reasonable starting point for investigating its effects on GluN2A-containing receptors.[12][13]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound at different NMDA receptor subtypes.

Receptor SubtypeAssay TypeParameterValueReference(s)
hGluN1/GluN2AFunctional AssayIC₅₀270 nM[8][13]
hGluN1/GluN2BFunctional AssayIC₅₀29.6 µM[8][13]
NR1/NR2ATEVCIC₅₀31 nM (with 3 µM glutamate)[9][14]
NR1/NR2ATEVCIC₅₀215 nM (with 30 µM glutamate)[9][14]
NR1/NR2BSchild AnalysisK_B_78 nM[15]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency. K_B_ (Equilibrium dissociation constant) is a measure of the affinity of an antagonist for its receptor.

Experimental Protocols

Whole-Cell Patch-Clamp Recording Protocol for Assessing this compound Antagonism

This protocol outlines a method for measuring the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

1. Solutions and Reagents:

  • External Solution (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 Glucose, 2 CaCl₂, 1 MgCl₂. Bubbled with 95% O₂/5% CO₂.

  • Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.[8]

  • Agonists: NMDA and Glycine stock solutions.

  • Antagonist: this compound stock solution (e.g., 10 mM in water).

2. Electrophysiological Recording:

  • Prepare cultured neurons on coverslips or acute brain slices.

  • Obtain a whole-cell patch-clamp configuration from a neuron.

  • Clamp the neuron at a holding potential of -70 mV.[8]

  • Establish a stable baseline recording of NMDA receptor-mediated currents by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[8]

  • After establishing a stable baseline, perfuse the external solution containing the desired concentration of this compound.

  • Record the NMDA receptor-mediated currents in the presence of this compound.

  • Perform a washout by perfusing with the drug-free external solution to check for the reversibility of the effect.[8]

3. Data Analysis:

  • Measure the peak amplitude of the NMDA receptor-mediated currents before, during, and after the application of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Binds to GluN2A Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activation NVP_AAM077 This compound NVP_AAM077->NMDA_R Competitive Antagonist Glycine Glycine (Co-agonist) Glycine->NMDA_R Binds to GluN1

Caption: NMDA receptor signaling and this compound antagonism.

Troubleshooting_Workflow Start No/Reduced Effect of this compound Check_Concentration Verify Drug Concentration and Purity Start->Check_Concentration Check_Solubility Check Solubility and Vehicle Controls Check_Concentration->Check_Solubility If OK Problem_Solved Problem Resolved Check_Concentration->Problem_Solved If Issue Found Check_Perfusion Inspect Perfusion System (Flow Rate, Clogs, Bubbles) Check_Solubility->Check_Perfusion If OK Check_Solubility->Problem_Solved If Issue Found Check_Conditions Verify Experimental Conditions (pH, Agonist Concentration) Check_Perfusion->Check_Conditions If OK Check_Perfusion->Problem_Solved If Issue Found Check_Conditions->Problem_Solved If Issue Found Consult_Support Consult Further Technical Support Check_Conditions->Consult_Support If Still No Effect

Caption: Troubleshooting workflow for this compound delivery.

Experimental_Workflow Start Start Experiment Patch_Cell Obtain Whole-Cell Configuration Start->Patch_Cell Baseline Record Baseline NMDA Receptor Currents Patch_Cell->Baseline Apply_Drug Perfuse this compound Baseline->Apply_Drug Record_Effect Record Currents in Presence of Drug Apply_Drug->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Washout Record Post-Washout Currents Washout->Record_Washout Analyze Analyze Data Record_Washout->Analyze

Caption: Experimental workflow for this compound application.

Section 2: General Electrophysiology Rig Troubleshooting

Q4: I'm observing a lot of electrical noise in my recordings. How can I reduce it?

A: Electrical noise is a common issue in electrophysiology. Here are some steps to identify and minimize it:

  • Grounding: Ensure all components of your rig are connected to a single, common ground point (a "star" ground configuration) to avoid ground loops.[16]

  • Faraday Cage: Use a properly sealed and grounded Faraday cage to shield your setup from external electromagnetic interference.[10][17]

  • Identify the Source: Systematically turn off and unplug nearby electrical equipment (e.g., centrifuges, lights, monitors) to pinpoint the source of the noise.[10]

  • Cable Management: Keep signal cables separate from power cables. If they must cross, do so at a right angle.[17]

Q5: I'm having trouble forming a stable giga-ohm seal. What can I do?

A: Achieving a stable GΩ seal is crucial for high-quality recordings. Here are some tips:

  • Pipette Quality: Use high-quality borosilicate glass and ensure your pipette puller is producing pipettes with the correct resistance (typically 4-8 MΩ for whole-cell recordings).[10][18] Fire-polishing the tip can help create a smoother surface for sealing.[10]

  • Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.[10]

  • Cell Health: Ensure your cells or slices are healthy. Unhealthy cells will have compromised membranes that are difficult to seal onto.[18]

  • Solutions: Filter all your solutions to remove any particulate matter that could clog the pipette tip.[4][10]

Q6: My baseline recording is drifting. What could be the cause?

A: Baseline drift can be caused by several factors:

  • Reference Electrode: A common culprit is an unstable Ag/AgCl reference electrode. Ensure it is properly chlorinated and has a stable junction potential.[10]

  • Mechanical Stability: Check that your anti-vibration table is floating correctly and that there are no other sources of vibration in the room.[10]

  • Temperature Fluctuations: Ensure your recording chamber and perfusion solutions are at a stable temperature.

  • Perfusion System: Inconsistent flow from your perfusion system can cause both mechanical and thermal instability.[10]

References

Impact of Nvp-aam077 on baseline synaptic transmission

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing NVP-AAM077 (also known as PEAQX) in experiments related to synaptic transmission. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions by directly competing with the endogenous agonist, glutamate, for the binding site on the GluN2 subunits of the NMDA receptor.[1] This competitive binding prevents the conformational change required for ion channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that characterizes NMDA receptor activation.[1]

Q2: How selective is this compound for different NMDA receptor subunits?

This compound exhibits a preferential selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][3] While early reports suggested a very high selectivity (over 100-fold), more recent and extensive pharmacological analyses have shown a more modest 5- to 13-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors in rodent models.[1][4] Its selectivity makes it a valuable tool for differentiating the roles of GluN2A- and GluN2B-containing NMDA receptors in synaptic function.

Q3: What is the direct impact of this compound on baseline synaptic transmission?

As a competitive antagonist of NMDA receptors, this compound's primary impact is on the NMDA receptor-mediated component of the excitatory postsynaptic current (EPSC). At synapses where NMDA receptors are active at baseline, this compound will reduce the amplitude and duration of the NMDA-EPSC.[4] The extent of this reduction depends on the concentration of this compound used and the proportion of GluN2A-containing NMDA receptors at the synapse. It is generally considered to have minimal to no effect on baseline AMPA receptor-mediated transmission.[5][6]

Q4: What are the recommended concentrations for in vitro experiments?

The optimal concentration of this compound depends on the experimental goal and the specific preparation.

  • For selective blockade of GluN2A-containing receptors: Concentrations below 0.1 µM (100 nM) are recommended to maintain preference for GluN2A subunits.[7] A concentration of 50 nM has been effectively used in hippocampal slices to study the role of GluN2A in long-term potentiation (LTP).[8]

  • For more complete, non-selective NMDA receptor blockade: Higher concentrations (e.g., 0.4 µM or above) can be used, but at these concentrations, significant blockade of GluN2B-containing receptors will also occur.[4][9]

  • Inducing Apoptosis: In cortical striatal slice cultures, a concentration of 3 µM has been shown to promote caspase-3 activation.[8][10]

It is always advisable to perform a dose-response curve to determine the most appropriate concentration for your specific experimental conditions.[8]

Troubleshooting Guide

Q5: I applied this compound, but I'm not observing any effect on my NMDA receptor-mediated currents. What are the possible causes?

Several factors could contribute to a lack of effect:

  • Low Expression of GluN2A Subunits: The synapses under investigation may predominantly express GluN2B, GluN2C, or GluN2D subunits, for which this compound has a much lower affinity.[3] The expression of NMDA receptor subunits can vary significantly depending on the brain region, developmental stage, and cell type.[11][12]

  • Incorrect Concentration: The concentration used may be too low to produce a measurable effect. Verify your dilutions and consider performing a dose-response experiment.

  • Drug Stability/Activity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Experimental Conditions: The holding potential during your recording may not be appropriate for observing NMDA currents (which are voltage-dependent due to a magnesium block). Ensure you are recording at a depolarized potential (e.g., +40 mV) or in magnesium-free ACSF to relieve the Mg²⁺ block.

Q6: The inhibition of NMDA-EPSCs by this compound is less than I expected. Why might this be?

This is a common observation and is often related to the subunit composition of the NMDA receptors at the recorded synapse.

  • Mixed Receptor Population: Most central synapses express a mix of GluN2A- and GluN2B-containing receptors.[4] If you are using a concentration selective for GluN2A (e.g., 50-100 nM), you will only inhibit a fraction of the total NMDA current, specifically the portion mediated by GluN2A-containing receptors.[7] The remaining current is likely mediated by GluN2B or other subunits.[13]

  • Competitive Antagonism: this compound is a competitive antagonist. The level of inhibition is dependent on the concentration of glutamate in the synaptic cleft. Higher glutamate concentrations will require higher concentrations of this compound to achieve the same level of blockade.[14]

Q7: How can I confirm that the effect I'm seeing is specifically due to the blockade of GluN2A-containing receptors?

To increase confidence in the specificity of your results, consider the following control experiments:

  • Use a GluN2B-selective antagonist: After applying this compound, apply a selective GluN2B antagonist (e.g., Ro 25-6981 or Ifenprodil). The remaining NMDA current should be significantly blocked by the GluN2B antagonist, confirming the presence of a mixed receptor population.[12][15]

  • Sequential Application: Apply the GluN2B antagonist first to block that component, and then apply this compound to see its effect on the remaining current.[15]

  • Use Genetically Modified Models: If available, perform experiments on brain slices from NR2A knockout mice. In these animals, this compound should have a minimal effect on NMDA-EPSCs.[4]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound on different NMDA receptor subunit combinations as reported in the literature. A lower IC₅₀ value indicates higher potency.[3]

Receptor SubtypeAssay TypeParameterValueReference(s)
hGluN1/hGluN2AFunctional AssayIC₅₀270 nM[1][10]
hGluN1/hGluN2BFunctional AssayIC₅₀29.6 µM[10]
rGluN1/rGluN2AFunctional AssayIC₅₀31 nM[3]
rGluN1/rGluN2BFunctional AssayIC₅₀215 nM[3][14]
rGluN1/rGluN2BSchild AnalysisK₋b78 nM[14]

h = human recombinant, r = rat recombinant Note: IC₅₀ values can vary between studies and experimental systems.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording to Measure this compound Effect on NMDA-EPSCs

Objective: To isolate and measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

  • Vibratome for slicing

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Glass pipettes

  • Artificial cerebrospinal fluid (ACSF), bubbled with 95% O₂/5% CO₂. Composition (in mM): 124 NaCl, 2 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 12 D-glucose.[4]

  • Internal solution. Example composition (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.[1]

  • This compound stock solution

  • AMPA receptor antagonist (e.g., NBQX or CNQX)

  • GABA₋A receptor antagonist (e.g., Bicuculline or Picrotoxin)

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[4]

  • Establish Whole-Cell Configuration: Place a slice in the recording chamber and perfuse with oxygenated ACSF containing an AMPA receptor antagonist (e.g., 10 µM NBQX) and a GABA₋A receptor antagonist (e.g., 10 µM Bicuculline) to pharmacologically isolate NMDA currents.[4]

  • Approach a target neuron and establish a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.[1]

  • Baseline Recording: Clamp the neuron at a depolarized holding potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.

  • Use a stimulating electrode to evoke synaptic responses. Adjust the stimulation intensity to elicit a stable EPSC of approximately 100-200 pA.

  • Record a stable baseline of NMDA-EPSCs for 5-10 minutes.

  • This compound Application: Perfuse the slice with ACSF containing the desired concentration of this compound.[1]

  • Continue to evoke and record EPSCs for 10-15 minutes, or until a new stable baseline is reached.

  • Washout: Perfuse the slice with the original ACSF (without this compound) to wash out the drug and observe the recovery of the EPSC amplitude, confirming a reversible effect.[1]

  • Data Analysis: Measure the peak amplitude of the averaged EPSCs from the baseline period and the period during this compound application. Calculate the percentage of inhibition caused by the drug.

Visualizations

NMDAR_Signaling_Pathway cluster_post Postsynaptic Density cluster_nmdar NMDA Receptor Glutamate Glutamate NMDAR GluN1 GluN2A Glutamate->NMDAR:g2 Binds IonChannel Ion Channel (Blocked) Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Prevents Downstream Downstream Signaling (e.g., CREB activation) Ca_Influx->Downstream Inhibits NVP_AAM077 This compound NVP_AAM077->NMDAR:g2 Competes & Blocks

Caption: this compound competitively blocks the glutamate binding site on the GluN2A subunit of the NMDA receptor, preventing ion channel opening and subsequent Ca²⁺ influx.

Experimental_Workflow A Prepare Acute Brain Slices B Slice Recovery (≥ 1 hour) A->B C Transfer Slice to Recording Chamber B->C D Establish Whole-Cell Patch-Clamp Configuration C->D E Isolate NMDA-EPSCs (Apply AMPA/GABAa blockers) D->E F Record Stable Baseline (at +40 mV) E->F G Bath Apply this compound F->G H Record Effect of Drug G->H I Washout this compound H->I J Record Recovery I->J K Analyze Data (% Inhibition) J->K Troubleshooting_Tree Start No effect of this compound observed Q1 Is the holding potential correct for NMDA currents? Start->Q1 A1_Yes Yes Q1->A1_Yes Check A1_No No Q1->A1_No Fix Q2 Is the drug concentration and preparation correct? A1_Yes->Q2 S1 Set V_hold = +40 mV or use Mg²⁺-free ACSF A1_No->S1 A2_Yes Yes Q2->A2_Yes Check A2_No No Q2->A2_No Fix Q3 Do synapses in this region/age express GluN2A subunits? A2_Yes->Q3 S2 Verify calculations, use fresh stock/dilutions A2_No->S2 A3_Yes Yes Q3->A3_Yes Investigate A3_No No Q3->A3_No Conclude S4 Consider other technical issues: - Stimulation intensity - Recording stability A3_Yes->S4 S3 Effect is not expected. Consider a different brain region or developmental stage. A3_No->S3

References

Technical Support Center: NVP-AAM077 Cross-Reactivity with Rodent vs. Human NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the cross-reactivity of the NMDA receptor antagonist NVP-AAM077 between rodent and human receptors. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preference for receptors containing the GluN2A subunit. It acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit.

Q2: Is the selectivity of this compound the same for human and rodent NMDA receptors?

A2: No, the selectivity of this compound for GluN2A-containing receptors is reportedly higher in human recombinant receptors compared to rodent receptors. Researchers should exercise caution when extrapolating data from rodent models to human applications.

Q3: I am observing a lower than expected potency of this compound in my rat neuronal cultures compared to published data on human cell lines. Why might this be?

A3: This is a common observation and is likely due to the lower selectivity of this compound for rodent GluN2A-containing receptors. The IC50 value for rat GluN2A is higher than for human GluN2A, meaning a higher concentration of the antagonist is required to achieve the same level of inhibition.

Q4: Can I use this compound to completely block GluN2A-containing receptors without affecting GluN2B-containing receptors in mice?

A4: Achieving a complete and specific block of GluN2A without any effect on GluN2B is challenging, especially in rodents where the selectivity is lower.[1] At concentrations required for a near-complete block of GluN2A, some off-target effects on GluN2B are likely to occur. It is crucial to perform concentration-response curves in your specific experimental system to determine the optimal concentration range for maximal GluN2A antagonism with minimal GluN2B interference.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in an aqueous buffer. Stock solutions can be stored at -20°C for several months. For working solutions, dilute the stock solution in your experimental buffer on the day of the experiment. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for human and rodent NMDA receptor subtypes, providing a clear comparison of its potency and selectivity.

SpeciesReceptor Subunit CompositionIC50 (nM)Fold Selectivity (GluN2B/GluN2A)
Human hGluN1/hGluN2A270~110-fold
hGluN1/hGluN2B29,600
Rat rGluN1/rGluN2A~31-214~7-13-fold[2][3]
rGluN1/rGluN2B~215[2]

Note: IC50 values can vary depending on the experimental conditions, such as the concentration of glutamate and glycine used. The fold selectivity is a measure of how much more potent the drug is at one subtype versus another.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the pharmacological properties of ion channels, such as NMDA receptors, expressed in a heterologous system.

Objective: To determine the IC50 of this compound on specific human or rodent NMDA receptor subunit combinations.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human or rodent GluN1, GluN2A, and GluN2B subunits

  • This compound

  • Recording solution (e.g., 100 mM NaCl, 2.5 mM KCl, 1.0 mM BaCl2, 5 mM HEPES, pH 7.4)

  • Agonist solution (recording solution with glutamate and glycine)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with a mixture of cRNA encoding the desired GluN1 and GluN2 subunits (e.g., human GluN1 + human GluN2A). Incubate for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply the agonist solution to elicit an inward current mediated by the expressed NMDA receptors.

  • This compound Application:

    • Establish a stable baseline current with the agonist solution.

    • Co-apply increasing concentrations of this compound with the agonist solution.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Normalize the current at each this compound concentration to the maximal current elicited by the agonist alone.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for rodent NMDA receptors in native tissue.

Materials:

  • Rat or mouse brain tissue (e.g., cortex or hippocampus)

  • [³H]-CGP 39653 (a radiolabeled NMDA receptor antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Non-specific binding control (e.g., a high concentration of unlabeled glutamate)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction:

    • In a microplate, add the membrane preparation, a fixed concentration of [³H]-CGP 39653, and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled glutamate.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results between batches of this compound. - Compound degradation. - Inaccurate weighing or dilution.- Aliquot the stock solution and store at -20°C to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Calibrate balances and pipettes regularly.
Lower than expected inhibition in rodent models. - Lower affinity of this compound for rodent NMDA receptors.- Increase the concentration of this compound. - Perform a full concentration-response curve to determine the appropriate concentration for your specific model.
Apparent off-target effects at high concentrations. - this compound may interact with other receptors or ion channels at high concentrations, particularly GluN2B-containing NMDA receptors.- Use the lowest effective concentration of this compound. - Include appropriate controls, such as using a more specific antagonist for other potential targets to rule out their involvement. - Consider using genetic models (e.g., GluN2A knockout mice) to confirm the specificity of the observed effects.
Inconsistent agonist-evoked currents in electrophysiology. - Oocyte health and receptor expression levels. - Instability of the recording setup.- Use healthy, mature oocytes and inject a consistent amount of cRNA. - Allow sufficient time for receptor expression (2-7 days). - Ensure stable impalements and a constant perfusion rate.

Visualizations

NVP_AAM077_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds to GluN2A Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 NVP_AAM077 This compound NVP_AAM077->NMDA_Receptor Competitively Inhibits Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling Downstream Signaling Ca_ion->Signaling

Caption: this compound competitively inhibits glutamate binding to the GluN2A subunit of the NMDA receptor.

Experimental_Workflow start Start prep Prepare Reagents (this compound, Agonists) start->prep model Select Experimental Model (e.g., Xenopus Oocytes, Neuronal Culture) prep->model protocol Perform Experiment (e.g., Electrophysiology, Binding Assay) model->protocol data Collect and Analyze Data protocol->data ic50 Determine IC50/Ki Values data->ic50 troubleshoot Troubleshoot Unexpected Results data->troubleshoot interpret Interpret Results in Context of Species-Specific Selectivity ic50->interpret troubleshoot->protocol Optimize Protocol troubleshoot->interpret end End interpret->end

Caption: A generalized workflow for assessing this compound cross-reactivity.

References

How to account for the modest selectivity of Nvp-aam077 in data interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting data from experiments using the NMDA receptor antagonist, NVP-AAM077. Given its modest selectivity, careful experimental design and data interpretation are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity of this compound for NMDA receptor subtypes?

A1: this compound, also known as PEAQX, is a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] It exhibits a preferential affinity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] However, the degree of this selectivity is a critical point of consideration. Initial reports suggested a high selectivity for human NMDA receptors, but subsequent, more detailed pharmacological analyses have indicated a more modest selectivity, particularly in rodent models.[3][4][5]

Q2: How much does the selectivity of this compound vary between species?

A2: The selectivity of this compound can differ significantly between species. For human recombinant NMDA receptors, the selectivity for GluN2A over GluN2B can be over 100-fold.[3][6] In contrast, for rodent receptors, the selectivity is considerably lower, typically reported to be around 10-fold.[3][5][7] Some studies have even reported a selectivity as low as five-fold in rodents.[4][8][9] This difference is critical when translating findings from animal models to human applications.

Q3: What are the known off-target effects of this compound?

A3: While primarily targeting the glutamate binding site on the GluN2 subunit, it's important to consider potential effects on other NMDA receptor subtypes. This compound also shows a high affinity for GluN2C subunits and a lower affinity for GluN2D-containing receptors.[3] Therefore, at concentrations intended to block GluN2A-containing receptors, there may be concurrent effects on GluN2C and, to a lesser extent, GluN2D-containing receptors.[3]

Q4: At what concentration is this compound most selective for GluN2A-containing receptors?

A4: Determining the optimal concentration requires careful consideration of the experimental system and the species being studied. Due to its modest selectivity in rodents, using a low concentration is often recommended to maximize the preferential inhibition of GluN2A over GluN2B.[5] For instance, a concentration of 50 nM has been used in rodent hippocampal slices to preferentially block GluN2A-containing receptors.[5] However, even at this concentration, some blockade of GluN2B-containing receptors may occur. It is crucial to perform dose-response curves in your specific experimental system to determine the most appropriate concentration.

Troubleshooting Guides

Issue 1: Ambiguous results suggesting a lack of subtype selectivity.

  • Possible Cause: The concentration of this compound used may be too high, leading to the blockade of multiple NMDA receptor subtypes, particularly those containing GluN2B.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Systematically test a range of this compound concentrations to determine the IC50 for the effect you are measuring. This will help identify a concentration that is on the lower end of the effective range, maximizing selectivity.

    • Use a Positive Control for GluN2B Blockade: Include a highly selective GluN2B antagonist, such as ifenprodil or Ro 25-6981, in a separate experimental group.[10] This will help you differentiate the effects of GluN2B blockade from those of GluN2A.

    • Consider the Species: Remember the significantly lower selectivity in rodents compared to humans.[3][5] If using rodent models, expect a narrower window of selective concentrations.

    • Schild Analysis: To confirm competitive antagonism at the target receptor, perform a Schild analysis.[1][11] A slope of 1 on the Schild plot is indicative of competitive antagonism.[1]

Issue 2: Unexpected effects on neuronal survival or apoptosis.

  • Possible Cause: this compound can modulate downstream signaling pathways that control cell survival and death.[2][6] Blocking NMDA receptors can inhibit pro-survival pathways like the CaMKIV-CREB pathway and induce apoptotic pathways involving caspase-3.[6][12]

  • Troubleshooting Steps:

    • Monitor Downstream Signaling: Assay key proteins in relevant signaling cascades. For example, use Western blotting to measure the phosphorylation status of CREB (cAMP response element-binding protein) and the activation of caspase-3.[6]

    • Time-Course Experiment: The effects on cell survival can be time-dependent. Conduct a time-course experiment to observe when these changes in signaling and cell viability occur.

    • Control for Basal NMDA Receptor Activity: Blockade of synaptic NMDA receptors by this compound can impact basal neuronal health.[13] Compare the effects of this compound to a non-treated control and a control with a non-selective NMDA receptor antagonist like APV.

Data Presentation

Table 1: Selectivity of this compound for Human vs. Rodent NMDA Receptor Subtypes

SpeciesReceptor SubtypeIC50 (nM)Fold Selectivity (GluN2A vs. GluN2B)Reference
HumanGluN1/GluN2A270~110x[6][12]
HumanGluN1/GluN2B29,600[6][12]
RodentGluN1/GluN2A23 - 31~7-13x[1][7][14]
RodentGluN1/GluN2B215[1][14]

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings from the oocytes at a holding potential of -60 mV to -70 mV.[1][8]

    • The bath solution should contain appropriate buffers and salts (e.g., 100 mM NaCl, 5 mM HEPES, 0.3 mM BaCl2, pH 7.4).[8]

  • Agonist Application: Evoke currents by applying a saturating concentration of glycine (e.g., 100 µM) and a sub-maximal concentration of L-glutamate (e.g., 5 µM).[4][8]

  • Antagonist Application: In the continuous presence of the agonists, apply increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control response (agonist alone).

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.[1]

Protocol 2: Western Blot Analysis of CREB Phosphorylation

  • Sample Preparation: Treat cultured neurons or brain slices with this compound for the desired duration. Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB at Ser133).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the p-CREB signal to total CREB or a loading control like β-actin.

Mandatory Visualization

experimental_workflow cluster_prep Experimental Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interpretation Interpretation cell_prep Prepare Cells/Tissue (e.g., Oocytes, Neurons) treatment Apply Agonists & This compound cell_prep->treatment drug_prep Prepare this compound Concentrations drug_prep->treatment recording Record Data (e.g., Electrophysiology, Western Blot) treatment->recording dose_response Generate Dose-Response Curve recording->dose_response ic50 Calculate IC50 dose_response->ic50 controls Compare with Controls (e.g., GluN2B Antagonist) ic50->controls conclusion Draw Conclusions on Subtype Specificity controls->conclusion

Caption: Workflow for assessing this compound selectivity.

signaling_pathway cluster_pro_survival Pro-Survival Pathway cluster_apoptotic Apoptotic Pathway NVP This compound NMDA_R GluN2A-NMDA Receptor NVP->NMDA_R inhibits Caspase3 Caspase-3 Activation NVP->Caspase3 can lead to CaMKIV CaMKIV NMDA_R->CaMKIV activates Glutamate Glutamate Glutamate->NMDA_R activates CREB CREB Phosphorylation CaMKIV->CREB Gene_Transcription Gene Transcription (e.g., BDNF) CREB->Gene_Transcription Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream signaling affected by this compound.

References

Potential behavioral side effects of Nvp-aam077 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NVP-AAM077 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as PEAQX, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to the glutamate binding site on the GluN2 subunits, preventing the receptor's activation by the endogenous agonist, glutamate.[1][3] This action inhibits the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that typically follows NMDA receptor activation.[1]

Q2: Does this compound have selectivity for specific NMDA receptor subunits?

A2: Yes, this compound shows a preferential affinity for NMDA receptors that contain the GluN2A subunit over those with the GluN2B subunit.[2][4] While early reports suggested high selectivity, more detailed studies have indicated a more modest 5- to 10-fold preference for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors.[1][2]

Q3: What are the known potential behavioral effects of this compound in vivo?

A3: In vivo studies have shown that this compound can influence several behavioral domains. It has demonstrated anticonvulsant properties and can affect motor activity.[1][5] Additionally, it has been shown to produce rapid antidepressant-like effects in models like the Forced Swim Test (FST).[6] It may also impact learning and memory, as it can block the CaMKIV-TORC1-CREB pathway, which is involved in these processes.[5] Researchers should be aware that general NMDA receptor blockade can carry risks of psychomimetic and other adverse CNS effects.[7]

Q4: Can this compound induce apoptosis or neuronal death?

A4: Paradoxically, yes. While often investigated for neuroprotective effects, blocking GluN2A-containing NMDA receptors with this compound can, under certain conditions, lead to increased neuronal apoptosis.[8][9] This is thought to occur because the activation of GluN2A subunits can trigger pro-survival signals that counteract the cell death pathways initiated by GluN2B-containing receptors.[9][10] Therefore, blocking GluN2A may shift the balance towards apoptosis, particularly with prolonged exposure.[8][9] Some studies show that this compound can promote the activation of caspase-3, a key enzyme in the apoptotic cascade.[5]

Troubleshooting Guide

Issue 1: I am observing increased neuronal apoptosis or excitotoxicity instead of the expected neuroprotection.

  • Possible Cause 1: Disruption of Pro-Survival Signaling. The neuroprotective effects of NMDA receptor signaling are often associated with the activation of GluN2A-containing receptors, which can trigger cell survival pathways.[9][10] By blocking these specific receptors, this compound may inadvertently prevent these protective signals, leading to a net increase in apoptosis, especially if pro-death signals from GluN2B-containing receptors are dominant.[8][9]

  • Troubleshooting Step: Consider the duration of the experiment. Long-term incubation (e.g., 48 hours) with this compound has been shown to significantly increase neuronal apoptosis in vitro.[8][9] Evaluate shorter time points or different dosing regimens. Also, consider co-administration with a GluN2B-selective antagonist to see if this mitigates the observed cell death.[8]

Issue 2: My behavioral results, such as in motor activity or learning tasks, are inconsistent or highly variable.

  • Possible Cause 1: Dose-Dependent Effects. this compound can have dose-dependent effects on behavior. For example, in the Forced Swim Test, a 10 mg/kg dose increased climbing behavior, while a 20 mg/kg dose did not.[6] Doses ranging from 10-40 mg/kg have been shown to increase motor activity in a dose-dependent manner.[5]

  • Troubleshooting Step: Perform a full dose-response curve for your specific behavioral paradigm to identify the optimal concentration. Ensure precise and consistent dosing for all animals in the study.

  • Possible Cause 2: Vehicle and Drug Preparation. The recommended solvent for this compound is DMSO, which is then further diluted in sterile saline for in vivo use.[5] Improper dissolution or high concentrations of DMSO can cause local irritation or have behavioral effects of its own.

  • Troubleshooting Step: Ensure the compound is fully dissolved before dilution. Prepare fresh solutions for each experiment and include a vehicle-only control group to account for any effects of the solvent. The final concentration of DMSO should be minimized and consistent across all animals.

Issue 3: I am not observing any significant effect of this compound in my experimental model.

  • Possible Cause 1: Insufficient Receptor Occupancy. The administered dose may not be sufficient to achieve the necessary level of NMDA receptor antagonism in the target brain region. The anticonvulsant ED₅₀ in the Maximal Electroshock (MES) test in mice was determined to be 23 mg/kg.[1]

  • Troubleshooting Step: Review the literature for effective dose ranges in similar models.[11] If possible, perform pharmacokinetic studies to determine the brain concentration of this compound after administration. Consider increasing the dose systematically.

  • Possible Cause 2: NMDA Receptor Subunit Composition. The expression of GluN2A and GluN2B subunits can vary significantly depending on the brain region and the developmental stage of the animal.[12] If your target region or developmental stage has low expression of GluN2A-containing receptors, the effect of this compound may be minimal.

  • Troubleshooting Step: Verify the known expression patterns of NMDA receptor subunits in your model system and target brain area. If the primary subtype is not GluN2A, this compound may not be the appropriate tool.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

Receptor Subtype Assay Type Parameter Value Reference
hGluN1/GluN2A Functional Assay IC₅₀ 270 nM [1][5]

| hGluN1/GluN2B | Functional Assay | IC₅₀ | 29.6 µM |[5][13] |

Table 2: In Vivo Behavioral Effects of this compound

Animal Model Test Parameter Dose Effect Reference
Mouse Maximal Electroshock (MES) ED₅₀ 23 mg/kg Anticonvulsant effect [1]
Rat Motor Activity - 10-40 mg/kg (s.c.) Dose-dependent increase in motor activity [5]
Rat Apoptosis Caspase-3 Activity 20 mg/kg (s.c.) 8-fold increase in striatal caspase-3 activity [5]
Mouse Forced Swim Test (FST) Immobility Time 10 & 20 mg/kg Reduced immobility 30 mins post-injection [6]
Mouse Forced Swim Test (FST) Swimming Time 10 & 20 mg/kg Increased swimming 30 mins post-injection [6]

| Mouse | Forced Swim Test (FST) | Climbing Time | 10 mg/kg | Increased climbing 30 mins post-injection |[6] |

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay in Brain Tissue Homogenates

This protocol is adapted from methods used to assess apoptosis following this compound administration.[5][13]

  • Animal Treatment: Administer this compound (e.g., 10-40 mg/kg, s.c.) or vehicle to the experimental animals.[5]

  • Tissue Collection: At the designated experimental endpoint, euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, frontal cortex) on ice.

  • Homogenization: Homogenize the tissue in ice-cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 14,000 g) at 4°C for 15 minutes.

  • Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).

  • Caspase-3 Assay:

    • Add a standardized amount of protein from each sample to a 96-well microplate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Data Measurement: Measure the fluorescence using a microplate reader (excitation: ~360 nm, emission: ~460 nm). The rate of substrate cleavage is proportional to caspase-3 activity.

  • Analysis: Normalize the fluorescence signal of treated samples to the vehicle control samples to calculate the fold change in activity.[13]

Protocol 2: Forced Swim Test (FST) for Antidepressant-like Effects

This protocol is based on studies evaluating the behavioral effects of this compound.[6]

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle control.

  • Test Procedure:

    • 30 minutes after injection, place each animal individually into a transparent cylinder (e.g., 40 cm high, 19 cm diameter) filled with water (25°C) to a depth of 15 cm.

    • The test duration is typically 6 minutes. Behavior is recorded via video for later analysis.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test. A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:

      • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

      • Swimming: Actively moving around the cylinder.

      • Climbing: Making active upward-directed movements with the forepaws against the cylinder wall.

  • Data Analysis: Compare the duration of each behavior between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

NVP_AAM077_Signaling_Pathway cluster_receptor NMDA Receptor cluster_downstream Downstream Effects NMDA_R GluN1 GluN2A Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Channel Opening CaMKIV CaMKIV-CREB Pathway Survival Neuronal Survival & Plasticity CaMKIV->Survival Promotes Caspase3 Caspase-3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Induces Glutamate Glutamate Glutamate->NMDA_R:gln2a Binds & Activates NVP This compound NVP->NMDA_R:gln2a Competitively Blocks Ca_Influx->CaMKIV Activates Ca_Influx->Caspase3 Inhibition of survival pathway can lead to

Caption: this compound competitively blocks the GluN2A subunit of NMDA receptors.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Acclimatize Animals A2 Prepare this compound (e.g., in DMSO/Saline) B1 Administer Drug (i.p. or s.c.) & Vehicle Control A2->B1 B2 Perform Behavioral Test (e.g., FST, Open Field) B1->B2 C1 Euthanize & Collect Tissue B2->C1 C3 Statistical Analysis B2->C3 Score Behavior C2 Perform Cellular Assay (e.g., Caspase-3, Western Blot) C1->C2 C2->C3 Quantify Results

Caption: General workflow for an in vivo study using this compound.

References

Validation & Comparative

A Comparative Guide to NVP-AAM077 and Ro 25-6981: Subunit Selectivity at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used NMDA receptor antagonists, NVP-AAM077 and Ro 25-6981, with a specific focus on their selectivity for different GluN2 subunits. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies of NMDA receptor function and pharmacology.

Introduction to NMDA Receptor Subunit Diversity

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. These receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A, GluN2B, GluN2C, and GluN2D), which bestow distinct pharmacological and biophysical properties upon the receptor complex. This diversity allows for precise spatial and temporal control of NMDA receptor signaling in the central nervous system. The development of subunit-selective antagonists is therefore a key strategy for dissecting the specific physiological and pathological roles of different NMDA receptor subtypes.

Overview of this compound and Ro 25-6981

This compound (PEAQX) is a competitive antagonist that preferentially binds to the glutamate site of NMDA receptors containing the GluN2A subunit.[1][2] Its selectivity for GluN2A over other GluN2 subunits has made it a valuable tool for investigating the roles of GluN2A-containing NMDA receptors in various neurological processes.[3][4]

Ro 25-6981 is a potent and selective, activity-dependent blocker of NMDA receptors that contain the GluN2B subunit.[5][6][7] It acts as a negative allosteric modulator and has demonstrated significant neuroprotective effects in preclinical studies.[5][7][8] Its high affinity and selectivity for GluN2B-containing receptors have established it as a standard pharmacological tool for studying this receptor subtype.[9]

Quantitative Comparison of Subunit Selectivity

The subunit selectivity of this compound and Ro 25-6981 is most commonly quantified by comparing their half-maximal inhibitory concentrations (IC50) at recombinant NMDA receptors with defined subunit compositions. A lower IC50 value indicates a higher potency of the antagonist.

CompoundReceptor Subunit CompositionIC50Fold Selectivity (GluN2A vs. GluN2B)Reference
This compound GluN1/GluN2A31 nM~7-14 fold[1][10]
GluN1/GluN2B215 nM[1]
GluN1/GluN2A (rodent)~23 nM~9-12 fold[11]
GluN1/GluN2B (rodent)~213 nM[11]
Ro 25-6981 GluN1C/GluN2A52 µM>5000 fold[5][6]
GluN1C/GluN2B9 nM[5][6][7]

Experimental Protocols

The determination of subunit selectivity for compounds like this compound and Ro 25-6981 typically involves the expression of recombinant NMDA receptors in heterologous systems, followed by electrophysiological or radioligand binding assays.

Expression of Recombinant NMDA Receptors in Xenopus Oocytes or HEK293 Cells

Objective: To express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) in a controlled in vitro system for pharmacological characterization.

Materials:

  • Xenopus laevis oocytes or Human Embryonic Kidney 293 (HEK293) cells.

  • Expression plasmids containing cDNA for human or rat GluN1, GluN2A, and GluN2B subunits.

  • Cell culture medium and reagents or oocyte incubation solution.

  • Transfection reagents (for HEK293 cells) or cRNA synthesis kit and microinjection setup (for oocytes).

Procedure (for Xenopus Oocytes):

  • Linearize the expression plasmids containing the respective subunit cDNAs.

  • Synthesize capped cRNAs using an in vitro transcription kit.

  • Inject a mixture of GluN1 and the desired GluN2 cRNA into the cytoplasm of Stage V-VI Xenopus oocytes.

  • Incubate the injected oocytes for 2-4 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the inhibitory effect of the antagonist on NMDA receptor-mediated currents.

Materials:

  • Expressed oocytes from the previous protocol.

  • TEVC setup including an amplifier, microelectrodes, and data acquisition system.

  • Recording solution (e.g., containing NaCl, KCl, HEPES, BaCl2).

  • Agonist solution (glutamate and glycine).

  • Antagonist solutions (this compound or Ro 25-6981) at various concentrations.

Procedure:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes filled with KCl.

  • Clamp the membrane potential at a holding potential (e.g., -40 mV to -70 mV).

  • Apply the agonist solution to elicit an inward current mediated by the expressed NMDA receptors.

  • Once a stable baseline response is established, co-apply the agonist solution with increasing concentrations of the antagonist.

  • Measure the peak inward current at each antagonist concentration.

  • Calculate the percentage of inhibition for each concentration relative to the control response (agonist alone).

  • Plot the concentration-response curve and determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the affinity of the antagonist for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membranes prepared from cells expressing the recombinant NMDA receptors.

  • Radiolabeled NMDA receptor ligand (e.g., [3H]MK-801).

  • Unlabeled antagonist (this compound or Ro 25-6981) at various concentrations.

  • Binding buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled antagonist.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the displacement curve and calculate the Ki (inhibitory constant) value, which reflects the binding affinity of the antagonist.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the targeted signaling pathway, the following diagrams are provided.

Experimental_Workflow cluster_preparation Receptor Preparation cluster_assay Electrophysiological Assay cluster_analysis Data Analysis Plasmids GluN1 & GluN2 cDNAs Expression Expression in Xenopus Oocytes Plasmids->Expression TEVC Two-Electrode Voltage Clamp Expression->TEVC Agonist Agonist Application (Glutamate + Glycine) TEVC->Agonist Antagonist Co-application with Antagonist Agonist->Antagonist Recording Current Recording Antagonist->Recording Analysis Concentration-Response Curve Recording->Analysis IC50 IC50 Determination Analysis->IC50

Caption: Experimental workflow for determining antagonist IC50 values.

NMDAR_Signaling cluster_receptor NMDA Receptor cluster_antagonists Antagonists GluN1 GluN1 Ca_influx Ca2+ Influx GluN1->Ca_influx GluN2A GluN2A GluN2A->Ca_influx GluN2B GluN2B GluN2B->Ca_influx NVP This compound NVP->GluN2A Ro Ro 25-6981 Ro->GluN2B Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream

Caption: Simplified NMDA receptor signaling and antagonist targets.

Summary and Conclusion

This compound and Ro 25-6981 are indispensable pharmacological tools for differentiating the functions of GluN2A- and GluN2B-containing NMDA receptors. This compound exhibits a moderate but useful preference for GluN2A subunits, while Ro 25-6981 demonstrates high potency and selectivity for the GluN2B subunit. The choice between these antagonists will depend on the specific research question and the experimental system. It is crucial for researchers to consider the reported selectivity ratios and to use appropriate concentrations to maximize subunit-specific effects and minimize off-target activity. The experimental protocols outlined in this guide provide a foundation for the characterization of these and other novel NMDA receptor modulators.

References

A Comparative Guide to GluN2B Antagonism: NVP-AAM077 vs. Ifenprodil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent NMDA receptor antagonists, NVP-AAM077 and ifenprodil, with a specific focus on their interaction with the GluN2B subunit. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of their distinct pharmacological profiles, aiding in the selection of the appropriate tool for research and therapeutic development.

At a Glance: Key Differences

FeatureThis compound (PEAQX)Ifenprodil
Mechanism of Action Competitive AntagonistNon-competitive Allosteric Inhibitor
Primary Target GluN2A-containing NMDA receptorsGluN2B-containing NMDA receptors
Binding Site Glutamate binding site on the GluN2A subunitAllosteric site at the N-terminal domain (NTD) interface of GluN1 and GluN2B subunits[1]
Selectivity Profile Preferential for GluN2A over GluN2BHighly selective for GluN2B

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency of this compound and ifenprodil at different NMDA receptor subunit combinations. These values, primarily half-maximal inhibitory concentrations (IC50), are critical for understanding the selectivity and potency of each compound.

Table 1: Inhibitory Potency (IC50) of this compound

Receptor Subunit CompositionIC50SpeciesAssayReference
hGluN1/hGluN2A270 nMHumanFunctional Assay[2]
hGluN1/hGluN2B29.6 µMHumanFunctional Assay[2]
rGluN1/rGluN2A~7-fold lower than rGluN2BRatNot Specified[3]
rGluN1/rGluN2B~9-fold higher than rGluN2ARatNot Specified[3]

Note: Initial reports suggested a much higher selectivity for this compound towards GluN2A, but subsequent studies have revised this to a more modest, yet significant, preference.[4]

Table 2: Inhibitory Potency (IC50) of Ifenprodil

Receptor Subunit CompositionIC50SpeciesAssayReference
NR1A/NR2B0.34 µMRatOocyte Voltage-Clamp[3]
NR1A/NR2A146 µMRatOocyte Voltage-Clamp[3]
Neonatal Forebrain NMDA Receptors0.3 µMRatRadioligand Binding[3]

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and ifenprodil dictates their distinct pharmacological effects.

This compound: Competitive Antagonism

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2A subunit.[4] This means it directly competes with the endogenous agonist, glutamate, for the same binding pocket. When this compound is bound, it prevents glutamate from activating the receptor, thereby inhibiting ion influx. Its preference for GluN2A is attributed to subtle differences in the amino acid residues within the glutamate binding pockets of the GluN2A and GluN2B subunits.[4]

Ifenprodil: Non-competitive Allosteric Inhibition

In contrast, ifenprodil is a non-competitive antagonist that binds to a distinct allosteric site located at the interface of the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][4] This binding event induces a conformational change in the receptor that, even in the presence of glutamate and glycine, prevents the ion channel from opening. This allosteric site is unique to GluN2B-containing receptors, which is the basis for its high selectivity.

cluster_0 This compound (Competitive) cluster_1 Ifenprodil (Non-competitive) Glutamate Glutamate GluN2A Binding Site GluN2A Binding Site Glutamate->GluN2A Binding Site Binds to This compound This compound This compound->GluN2A Binding Site Competes for Ifenprodil Ifenprodil Allosteric Site (GluN1/GluN2B NTD) Allosteric Site (GluN1/GluN2B NTD) Ifenprodil->Allosteric Site (GluN1/GluN2B NTD) Binds to NMDA Receptor NMDA Receptor Allosteric Site (GluN1/GluN2B NTD)->NMDA Receptor Inhibits

Mechanisms of Action

In Vivo Efficacy: Head-to-Head Comparisons

Direct comparative studies in animal models provide valuable insights into the functional consequences of the different pharmacological profiles of this compound and ifenprodil.

Status Epilepticus:

In a rat model of prolonged status epilepticus, the non-competitive NMDA receptor antagonist MK-801 was found to be superior to both the competitive antagonist CPP and ifenprodil in rapidly terminating seizures.[5][6] Ifenprodil was the least effective of the three in this model.[5][6] While this compound was not directly tested in this specific comparative study, its classification as a competitive antagonist suggests its efficacy might be more comparable to CPP.

Social Behavior:

A study in adolescent male rats investigated the effects of this compound (referred to as PEAQX) and ifenprodil on social behavior.[7][8][9] Both compounds generally increased overall social activity.[7][9] Specifically, ifenprodil significantly enhanced play and social contact behaviors.[7][9] Interestingly, while both MK-801 and this compound increased social activity, they reduced social preference, whereas ifenprodil had no effect on social preference.[7] These findings suggest that antagonism of the GluN2B subunit, in particular, may contribute to the social facilitation effects of NMDA receptor antagonists.[7][9]

Pharmacokinetics

This compound: This compound is described as orally active.[2] Further detailed pharmacokinetic parameters such as bioavailability, half-life, and metabolism are not extensively documented in the readily available public literature.

Ifenprodil: Studies have shown that ifenprodil undergoes fast biotransformation.[10] The primary metabolic pathways involve Phase I and Phase II reactions, with the phenol group being a key site of modification, leading to the formation of glucuronide metabolites.[10]

GluN2B Signaling Pathways

Antagonism of GluN2B-containing NMDA receptors by compounds like ifenprodil can modulate several downstream signaling cascades implicated in synaptic plasticity, cell survival, and excitotoxicity.

GluN2B_Signaling GluN2B GluN2B-NMDA Receptor CaMKII CaMKII GluN2B->CaMKII Activates RasGRF1 RasGRF1 GluN2B->RasGRF1 Activates DAPK1 DAPK1 GluN2B->DAPK1 Activates LTP Long-Term Potentiation (LTP) CaMKII->LTP LTD Long-Term Depression (LTD) RasGRF1->LTD Excitotoxicity Excitotoxicity DAPK1->Excitotoxicity SynapticPlasticity Synaptic Plasticity LTP->SynapticPlasticity LTD->SynapticPlasticity CellFate Cell Fate Excitotoxicity->CellFate Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Membranes + Radioligand + Test Compound) A->B C Filtration (Separate Bound from Free) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (Calculate IC50 and Ki) E->F Patch_Clamp_Workflow A Prepare Cell Culture B Form Giga-seal A->B C Achieve Whole-Cell Configuration B->C D Record Baseline NMDA Current C->D E Apply Antagonist at Varying Concentrations D->E F Record Inhibited Currents E->F G Washout F->G H Data Analysis (Determine IC50) G->H

References

Determining NVP-AAM077 Antagonist Affinity: A Schild Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of NMDA receptor pharmacology, understanding the precise antagonist affinity of compounds like NVP-AAM077 is paramount. Schild analysis remains the gold standard for quantifying the affinity of competitive antagonists, providing a more informative measure than simple IC50 values. This guide offers a comparative overview of this compound's antagonist affinity determined by Schild analysis, alongside alternative compounds, and provides detailed experimental protocols to support your research.

Comparative Antagonist Affinity at NMDA Receptors

The affinity of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a higher antagonist affinity. Alternatively, the dissociation constant (Kb) or inhibition constant (Ki) can be used, where a lower value signifies higher affinity. The following table summarizes the antagonist affinity of this compound in comparison to other NMDA receptor antagonists, as determined by Schild analysis.

AntagonistReceptor SubtypeAgonistpA2Kb/Ki (nM)SelectivityReference
This compound GluN1/GluN2AGlutamate-See Ki11-fold for GluN2A[1]
GluN1/GluN2BGlutamate-See Kiover GluN2B[1]
ST3 GluN1/GluN2AGlutamate-5215-fold for GluN2A[1]
GluN1/GluN2BGlutamate-782over GluN2B[1]
FRA-19 GluN1/GluN2AGlutamate-234-fold for GluN2A[1]
GluN1/GluN2BGlutamate-93over GluN2B[1]
TCN 201 GluN1/GluN2AGlycine/D-serine-70-81-[2]

Note: The Ki values for this compound were determined by Schild analysis to show an 11-fold preference for GluN1/2A over GluN1/2B, though the specific Ki values were not explicitly stated in the provided text.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.

Experimental Protocol: Schild Analysis for NMDA Receptor Antagonists

This protocol outlines the key steps for performing a Schild analysis to determine the antagonist affinity of a compound like this compound at NMDA receptors expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines).

Objective: To determine the pA2 or Kb/Ki value of a competitive antagonist at a specific NMDA receptor subtype.

Materials:

  • Cells expressing the NMDA receptor subtype of interest (e.g., GluN1/GluN2A).

  • Agonist (e.g., L-glutamate).

  • Co-agonist (e.g., glycine or D-serine).

  • Test antagonist (e.g., this compound).

  • Appropriate recording solutions and buffers.

  • Electrophysiology setup (e.g., two-electrode voltage clamp for oocytes) or other functional assay system.

Procedure:

  • Agonist Concentration-Response Curve (Control):

    • Prepare a series of agonist concentrations.

    • Apply each agonist concentration to the cells in the presence of a saturating concentration of the co-agonist and measure the resulting response (e.g., current amplitude).

    • Plot the response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Agonist Concentration-Response Curves in the Presence of Antagonist:

    • Select a fixed concentration of the antagonist.

    • Repeat the agonist concentration-response curve in the continuous presence of this fixed antagonist concentration.

    • The curve should be shifted to the right in a parallel manner for a competitive antagonist.

    • Determine the new EC50 value in the presence of the antagonist.

    • Repeat this procedure for at least two other concentrations of the antagonist.

  • Calculate the Dose Ratio (DR):

    • For each antagonist concentration, calculate the dose ratio using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control)

  • Construct the Schild Plot:

    • Plot log(DR - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

  • Data Analysis:

    • Perform a linear regression on the Schild plot.

    • For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA2). The pA2 can be calculated as the value of the x-axis when log(DR-1) = 0.

    • The antagonist's equilibrium dissociation constant (Kb) can be calculated from the pA2 value: Kb = 10-pA2 .

Visualizing Key Processes

To better understand the experimental workflow and the underlying pharmacology, the following diagrams illustrate the Schild analysis workflow and the NMDA receptor signaling pathway.

Schild_Analysis_Workflow cluster_0 Step 1: Agonist Dose-Response (Control) cluster_1 Step 2: Agonist Dose-Response (with Antagonist) cluster_2 Step 3 & 4: Data Transformation cluster_3 Step 5: Schild Plot & Analysis A1 Prepare Agonist Concentrations A2 Measure Cellular Response A1->A2 A3 Determine Control EC50 A2->A3 C1 Calculate Dose Ratio (DR) A3->C1 B1 Add Fixed Antagonist Concentration B2 Repeat Agonist Dose-Response B1->B2 B3 Determine Shifted EC50 B2->B3 B3->C1 C2 Calculate log(DR-1) and log[Antagonist] C1->C2 D1 Plot log(DR-1) vs. log[Antagonist] C2->D1 D2 Perform Linear Regression D1->D2 D3 Determine pA2 (x-intercept) and Slope D2->D3

Caption: Workflow of Schild analysis for determining antagonist affinity.

NMDA_Receptor_Signaling cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opening Antagonist Competitive Antagonist (e.g., this compound) Antagonist->Glutamate Competes for Binding Site Signaling Cellular Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Response Synaptic Plasticity, Neurotransmission Signaling->Response

Caption: Simplified NMDA receptor signaling pathway and antagonist action.

References

Decoding NVP-AAM077: A Comparative Guide to Ki Values and NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise inhibitory constants (Ki) of NMDA receptor antagonists is paramount for advancing neuroscience research and therapeutic development. This guide provides a comprehensive comparison of Ki values for the widely used antagonist NVP-AAM077, calculated using the Cheng-Prusoff equation, alongside key alternatives. Detailed experimental protocols and visual workflows are presented to ensure clarity and reproducibility.

This compound is a competitive antagonist that exhibits selectivity for NMDA receptors containing the GluN2A subunit.[1] Its inhibitory potency is quantified by the Ki value, which represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value signifies a higher binding affinity. The Ki is derived from the half-maximal inhibitory concentration (IC50) using the Cheng-Prusoff equation, a fundamental tool in pharmacology.[2][3] This equation corrects for the influence of substrate concentration in the experimental assay, allowing for a more standardized comparison of antagonist potency.[2][4]

Comparative Analysis of Ki Values

The inhibitory potency of this compound and other NMDA receptor antagonists varies across different GluN2 subunits. The following table summarizes the reported Ki and IC50 values, providing a clear comparison of their selectivity profiles.

CompoundTarget Subunit(s)Ki (nM)IC50 (nM)Selectivity Profile
This compound GluN1/GluN2A29.58 ± 0.24[5]31[1], 68.40 ± 3.79[5]~5-15 fold preference for GluN2A over GluN2B[6][7]
GluN1/GluN2B78[8]215[1][8]
GluN1/GluN2C--High affinity
GluN1/GluN2D--Lower affinity
Ifenprodil GluN1/GluN2B-0.34 µM (340 nM)[9]>400-fold preference for GluN2B over GluN2A[9]
TCN-201 GluN1/GluN2A-320[4]Selective for GluN2A over GluN2B (pIC50 <4.3)[10]
ST3 GluN1/GluN2A52[3][7]-15-fold preference for GluN2A over GluN2B[3][7]
GluN1/GluN2B782[3][7]-
GluN1/GluN2C107[3]-
GluN1/GluN2D400[3]-

Experimental Protocols for Determining Inhibitory Constants

The determination of Ki values relies on the initial experimental measurement of IC50 values. The two primary methods employed for this are Two-Electrode Voltage Clamp (TEVC) electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the inhibitory effect of a compound on the function of ion channels, such as NMDA receptors, expressed in Xenopus oocytes.

Objective: To determine the IC50 of an antagonist on specific NMDA receptor subunit combinations.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GluN1 and GluN2 subunits

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., containing NaCl, KCl, HEPES, CaCl2)

  • Agonist solution (e.g., L-glutamate and glycine)

  • Antagonist solutions (e.g., this compound) at various concentrations

Procedure:

  • Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.[1]

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -70 mV).[1][5]

  • Agonist Application: Perfuse the oocyte with a solution containing the agonists (e.g., 5 µM L-glutamate and 100 µM glycine) to evoke an inward current mediated by the expressed NMDA receptors.[5]

  • Antagonist Application: Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the antagonist (e.g., this compound).[5]

  • Data Acquisition and Analysis: Record the resulting currents at each antagonist concentration. Normalize the responses to the control response (in the absence of the antagonist). Fit the concentration-response data to a Hill equation to determine the IC50 value.[1][11]

Radioligand Binding Assay

This method measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.

Objective: To determine the Ki of an antagonist for the NMDA receptor.

Materials:

  • Tissue or cell membranes expressing the NMDA receptor of interest (e.g., rat cortical membranes).[12]

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).[12]

  • Unlabeled antagonist (the compound to be tested, e.g., this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes from a tissue source known to express the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.[12]

  • Filtration: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][12]

Visualizing the Path to Ki Calculation and NMDA Receptor Signaling

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for Ki value determination and the signaling pathway of NMDA receptor antagonism.

experimental_workflow cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_binding Radioligand Binding Assay tevc_start Oocyte Preparation & cRNA Injection tevc_record Electrophysiological Recording tevc_start->tevc_record tevc_agonist Agonist Application tevc_record->tevc_agonist tevc_antagonist Antagonist Application tevc_agonist->tevc_antagonist tevc_data Data Analysis (IC50 Determination) tevc_antagonist->tevc_data cheng_prusoff Cheng-Prusoff Equation tevc_data->cheng_prusoff IC50 binding_start Membrane Preparation binding_incubation Incubation with Radioligand & Antagonist binding_start->binding_incubation binding_filter Filtration & Washing binding_incubation->binding_filter binding_quantify Quantification binding_filter->binding_quantify binding_data Data Analysis (IC50 Determination) binding_quantify->binding_data binding_data->cheng_prusoff IC50 ki_value Ki Value cheng_prusoff->ki_value

Caption: Experimental workflow for calculating Ki values.

nmda_signaling cluster_receptor NMDA Receptor glutamate Glutamate nmda_receptor GluN1/GluN2 Subunits glutamate->nmda_receptor Binds to GluN2 glycine Glycine/D-Serine glycine->nmda_receptor Binds to GluN1 ion_channel Ion Channel Opening nmda_receptor->ion_channel nvp_aam077 This compound (Competitive Antagonist) nvp_aam077->nmda_receptor Blocks Glutamate Binding ca_influx Ca²⁺ Influx ion_channel->ca_influx downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity

Caption: NMDA receptor signaling and the site of this compound action.

References

Validating NVP-AAM077 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of NVP-AAM077, a GluN2A-preferring N-methyl-D-aspartate (NMDA) receptor antagonist, with other notable NMDA receptor antagonists. The following sections summarize quantitative data from various in vivo studies, detail key experimental protocols, and visualize relevant signaling pathways and workflows to support research and drug development in neuroscience.

This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor, showing a preference for receptors containing the GluN2A subunit over the GluN2B subunit.[1] While initial reports suggested a high degree of selectivity, further studies have clarified this preference to be more modest.[2] Validating the in vivo engagement of this compound with its target is crucial for interpreting its physiological effects and therapeutic potential.

Comparative In Vivo Efficacy and Behavioral Effects

The following tables summarize the in vivo effects of this compound in comparison to other NMDA receptor antagonists across various preclinical models.

Table 1: Anticonvulsant and Antidepressant-like Effects
Compound Animal Model Test Effective Dose (ED₅₀ or Active Dose)
This compound MouseMaximal Electroshock (MES) Seizure TestED₅₀: 23 mg/kg[3]
RatForced Swim Test (FST)10 and 20 mg/kg (i.p.) reduced immobility[1]
CGP 37849 MouseMaximal Electroshock-induced SeizuresED₅₀: 21 mg/kg (p.o.)[4]
MK-801 MouseNMDLA-induced ConvulsionsED₅₀: 0.2 mg/kg (i.v.)[5]
Table 2: Behavioral and Motor Effects
Compound Animal Model Behavioral Observation Effective Dose
This compound RatDid not induce hyperactivity; uniform decrease in responding in variable interval schedules.[4]Not specified
MK-801 RatImpaired performance on sensorimotor tests.[6]≥ 0.2 mg/kg (i.p.)[6]
MouseInduced head weaving, body rolling, increased locomotion, and ataxia.[5]Not specified
Memantine RatDose-dependent decrease in NMDA-evoked firing rate of hippocampal CA1 neurons.[1]4, 8, and 16 mg/kg (i.v.)[1]
CGP 37849 RatDid not exert anticonvulsant effects alone in fully kindled rats but increased valproate potency.[3]5 mg/kg[3]
Table 3: Effects in a Model of Ischemic Stroke
Compound Animal Model Effect Dose
This compound Rat (focal ischemic stroke)Pretreatment significantly increased infarct volume.Not specified
Ro 25-6981 (GluN2B selective) Rat (focal ischemic stroke)Treatment remarkably reduced stroke-induced brain injuries.Not specified

Downstream Biomarker Modulation

In vivo studies have demonstrated that this compound modulates downstream signaling pathways, providing further evidence of target engagement.

Table 4: CNS Biomarker Modulation by this compound
Biomarker Brain Region Effect Dose and Timepoint
GluA1 Medial Prefrontal Cortex (mPFC)Increased expression10 and 20 mg/kg (i.p.) at 30 min and 24h[1]
mTOR signaling Medial Prefrontal Cortex (mPFC)Increased activation10 and 20 mg/kg (i.p.) at 30 min and 24h[1]
GFAP Medial Prefrontal Cortex (mPFC)Increased expression10 and 20 mg/kg (i.p.) at 30 min and 24h[1]
EAAT1 Medial Prefrontal Cortex (mPFC)Increased expression10 and 20 mg/kg (i.p.) at 30 min and 24h[1]
BDNF Medial Prefrontal Cortex (mPFC)Early decrease, followed by a delayed increase10 and 20 mg/kg (i.p.), decrease at 30 min, increase at 2h[1]

Signaling Pathways and Experimental Workflows

NVP_AAM077_Signaling_Pathway This compound Signaling Pathway NVP_AAM077 This compound NMDA_Receptor GluN2A-containing NMDA Receptor NVP_AAM077->NMDA_Receptor blocks Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx mediates Glutamate Glutamate Glutamate->NMDA_Receptor binds Downstream_Signaling Downstream Signaling (e.g., mTOR, CREB) Ca_Influx->Downstream_Signaling activates Synaptic_Plasticity Modulation of Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity Neuronal_Activity Altered Neuronal Activity Downstream_Signaling->Neuronal_Activity

Figure 1: Simplified signaling pathway of this compound action.

In_Vivo_Target_Validation_Workflow In Vivo Target Validation Workflow cluster_preclinical Preclinical Model cluster_admin Compound Administration cluster_assessment Assessment of Target Engagement Animal_Model Animal Model (e.g., Rat, Mouse) Compound_Admin Administer this compound or Alternative Antagonist Animal_Model->Compound_Admin Behavioral_Tests Behavioral Tests (e.g., FST, MES) Compound_Admin->Behavioral_Tests Electrophysiology In Vivo Electrophysiology (e.g., Field Potentials) Compound_Admin->Electrophysiology Biomarker_Analysis Biomarker Analysis (e.g., Western Blot, ELISA) Compound_Admin->Biomarker_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Tests->Data_Analysis Electrophysiology->Data_Analysis Biomarker_Analysis->Data_Analysis

Figure 2: General experimental workflow for in vivo target validation.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This in vivo assay is used to evaluate the anticonvulsant activity of compounds.

Objective: To determine the dose of this compound that protects 50% of animals from MES-induced seizures (ED₅₀).[3]

Materials:

  • Male mice (e.g., CF-1 or C57BL/6)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution

  • This compound

Procedure:

  • Administer this compound or vehicle to groups of mice at various doses (e.g., intraperitoneally or orally).[3]

  • At the time of predicted peak drug effect, apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[3]

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.[3]

  • The absence of the tonic hindlimb extension is considered protection.[3]

  • Calculate the percentage of protected animals at each dose.[3]

  • Determine the ED₅₀ value using probit analysis.[3]

Forced Swim Test (FST)

This behavioral test is used to assess antidepressant-like activity in rodents.

Objective: To evaluate the effect of this compound on depressive-like behavior.[1]

Materials:

  • Male rats or mice

  • Cylindrical container filled with water

  • This compound

  • Vehicle solution

Procedure:

  • Administer this compound or vehicle intraperitoneally at desired doses (e.g., 10 and 20 mg/kg).[1]

  • After a specified time (e.g., 30 minutes or 24 hours), place the animal in the water-filled cylinder for a set duration (e.g., 5 minutes).[1]

  • Record the duration of immobility, swimming, and climbing behaviors.[1]

  • A decrease in immobility time is interpreted as an antidepressant-like effect.[1]

In Vivo Electrophysiology (Extracellular Field Potential Recording)

This technique measures the electrical activity of a population of neurons in a specific brain region in a living animal.

Objective: To determine the effect of NMDA receptor antagonists on synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP).

Materials:

  • Anesthetized or freely moving rodent

  • Stereotaxic apparatus

  • Recording and stimulating electrodes

  • Amplifier and data acquisition system

  • This compound or other antagonists

Procedure:

  • Implant stimulating and recording electrodes in the brain region of interest (e.g., hippocampus).

  • Record baseline synaptic responses by applying electrical stimulation.

  • Administer the NMDA receptor antagonist systemically or locally.

  • Continue to record synaptic responses to assess the drug's effect on basal synaptic transmission.

  • Induce LTP using a high-frequency stimulation protocol.

  • Monitor the potentiation of the synaptic response over time to determine the drug's effect on synaptic plasticity.

Western Blot for Downstream Biomarkers

This technique is used to quantify the expression levels of specific proteins in tissue samples.

Objective: To measure changes in the expression of proteins downstream of NMDA receptor signaling (e.g., GluA1, p-mTOR, BDNF) following this compound administration.[1]

Materials:

  • Brain tissue homogenates from control and drug-treated animals

  • Protein extraction buffers

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies specific to the target proteins

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Euthanize animals at a specific time point after drug administration and dissect the brain region of interest.[1]

  • Homogenize the tissue and extract proteins.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Incubate the membrane with primary antibodies against the target proteins.

  • Wash and incubate with appropriate secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and quantify the band intensity.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

References

A Head-to-Head Battle: Unraveling the Intricacies of Competitive vs. Non-Competitive NMDA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between competitive and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists is paramount for advancing neuroscience research and developing targeted therapeutics for a host of neurological and psychiatric disorders. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and clear visualizations to illuminate their distinct mechanisms of action and pharmacological profiles.

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that, when overactivated, can lead to excitotoxicity and neuronal cell death.[1] Antagonists of this receptor are therefore of significant therapeutic interest. These antagonists are broadly classified based on their mechanism of interaction with the receptor: competitive antagonists that vie with the endogenous agonists, glutamate and glycine, for their binding sites, and non-competitive antagonists that block the receptor's function through other means.[1][2]

Mechanism of Action: A Tale of Two Binding Strategies

The fundamental distinction between these two classes of antagonists lies in their binding sites on the NMDA receptor complex.

Competitive antagonists bind directly to the glutamate or glycine recognition sites on the GluN2 and GluN1 subunits, respectively.[3] By occupying these sites, they prevent the binding of the natural agonists, thereby inhibiting receptor activation.[3] This mode of action is surmountable; increasing the concentration of the agonist can displace the competitive antagonist and restore receptor function.[4][5]

Non-competitive antagonists , in contrast, do not compete with glutamate or glycine.[1] They exert their inhibitory effects by binding to a site distinct from the agonist binding sites.[1] This category is further subdivided:

  • Uncompetitive antagonists (Channel Blockers): These agents, such as dizocilpine (MK-801) and ketamine, bind to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1][6] This blockade is often use-dependent, meaning the channel must be opened by agonist binding before the antagonist can access its binding site.[6]

  • Allosteric Modulators: These antagonists bind to a regulatory site on the receptor, inducing a conformational change that reduces the probability of channel opening or alters its properties.[7]

This mechanistic divergence leads to significant differences in their pharmacological effects and clinical potential.

cluster_receptor NMDA Receptor cluster_antagonists Antagonist Binding Glutamate_Site Glutamate Binding Site (GluN2) Ion_Channel Ion Channel (Pore) Glutamate_Site->Ion_Channel Activates Glycine_Site Glycine Binding Site (GluN1) Glycine_Site->Ion_Channel Co-activates Allosteric_Site Allosteric Site Competitive_Antagonist Competitive Antagonist Competitive_Antagonist->Glutamate_Site Binds to Competitive_Antagonist->Glycine_Site Binds to NonCompetitive_Antagonist Non-Competitive Antagonist NonCompetitive_Antagonist->Ion_Channel Binds to (Uncompetitive) NonCompetitive_Antagonist->Allosteric_Site Binds to (Allosteric)

Binding sites of competitive and non-competitive NMDA antagonists.

Quantitative Comparison of Performance

The efficacy and potency of NMDA receptor antagonists are determined through various in vitro and in vivo experimental paradigms. The following tables summarize key quantitative data for representative competitive and non-competitive antagonists.

Competitive Antagonists Binding Affinity (Ki) IC50 Experimental Model Reference
D-AP5~1.93 µM--[8]
CGS 19755~0.34 µM--[8]
CGP 39551--Behavioral studies in rats[3]
Non-Competitive Antagonists Binding Affinity (Ki) IC50 Experimental Model Reference
Ketamine~0.5 µM (uncompetitive)--[8]
Memantine~1 µM (uncompetitive)--[8]
Dizocilpine (MK-801)--Behavioral and neurochemical studies in rats[3]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols: A Glimpse into the Methodologies

The characterization of NMDA receptor antagonists relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors, are prepared through homogenization and differential centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]CGP-39653 for the glutamate site or [³H]MK-801 for the channel site), and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

A Membrane Preparation B Assay Setup (Membranes, Radioligand, Test Compound) A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional inhibition of NMDA receptor-mediated currents by an antagonist.

Methodology:

  • Cell Preparation: Cultured neurons or cell lines expressing recombinant NMDA receptors are used.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "giga-seal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Current Measurement: The cell is voltage-clamped at a negative holding potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.

  • Antagonist Application: The antagonist is applied at various concentrations, and the reduction in the amplitude of the NMDA-evoked current is measured.

  • Data Analysis: A concentration-response curve is constructed to determine the IC50 of the antagonist.

A Cell Preparation B Whole-Cell Patch Clamp A->B C Evoke NMDA Currents B->C D Apply Antagonist C->D E Measure Current Inhibition D->E F Data Analysis (IC50) E->F

Workflow for a whole-cell patch-clamp experiment.

In Vivo Efficacy: From Bench to Behavior

The ultimate test of an NMDA receptor antagonist's utility is its efficacy in vivo. Behavioral models are crucial for assessing the therapeutic potential and side-effect profiles of these compounds.

Studies have shown that both competitive and non-competitive antagonists can produce a range of behavioral effects. For instance, both classes of drugs have been shown to induce hyperlocomotion and stereotypies at certain doses.[3] However, the nature and intensity of these effects can differ. One study found that the competitive antagonist CGP 39551 produced less intense amphetamine-like behavioral adverse effects compared to the uncompetitive antagonist MK-801.[3]

In a study comparing the uncompetitive antagonist MK-801 with the competitive antagonists CGP 37849 and CGP 39551, it was found that at doses inducing similar behavioral effects (hyperlocomotion and stereotypies), MK-801 and CGP 37849 produced comparable increases in dopamine and serotonin metabolism in various brain regions.[3] In contrast, CGP 39551 did not significantly alter dopamine and serotonin metabolism in most brain regions, suggesting a different neurochemical profile.[3]

Furthermore, in a model of NMDA receptor-mediated neuronal death, the uncompetitive antagonist MK-801 showed a distinct advantage over the competitive antagonist APV when administered several hours after the initial insult, suggesting a wider therapeutic window for uncompetitive antagonists in certain neuroprotective paradigms.[9]

NMDA Receptor Signaling Pathway and Antagonism

The activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by the influx of Ca²⁺.[1] This leads to the activation of various downstream effectors, including calmodulin-dependent kinase II (CaMKII) and the transcription factor CREB, which are critical for synaptic plasticity.[10]

Competitive antagonists prevent the initiation of this cascade by blocking agonist binding. Non-competitive antagonists, by blocking the ion channel or allosterically modulating the receptor, also prevent the downstream signaling, albeit through a different mechanism.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Competitive_Antagonist Competitive Antagonist Competitive_Antagonist->NMDA_Receptor Blocks Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel NonCompetitive_Antagonist Non-Competitive Antagonist NonCompetitive_Antagonist->Ca_Influx Blocks Channel Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Leads to

NMDA receptor signaling and points of antagonism.

Conclusion: Choosing the Right Tool for the Job

The choice between a competitive and a non-competitive NMDA receptor antagonist is not a matter of superiority but of selecting the appropriate tool for a specific research question or therapeutic goal.

Competitive antagonists offer a surmountable blockade that can be overcome by high concentrations of endogenous agonists. This property might be advantageous in situations where a more nuanced modulation of NMDA receptor activity is desired.

Non-competitive antagonists , particularly uncompetitive channel blockers, provide a more absolute blockade that is often use-dependent. This can be beneficial for targeting overactive receptors in pathological states while potentially sparing receptors at less active synapses. However, their insurmountable nature can also lead to a higher incidence of side effects.[7]

A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is essential for designing rigorous experiments and for the rational development of novel therapeutics targeting the NMDA receptor system. The provided data and experimental frameworks serve as a valuable resource for researchers navigating the complexities of NMDA receptor pharmacology.

References

Synergistic Potential of NVP-AAM077 with Other Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NVP-AAM077, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, has been a valuable tool in neuroscience research. Its ability to modulate excitatory neurotransmission has prompted investigations into its therapeutic potential for a range of neurological and psychiatric disorders. A growing area of interest is the potential for synergistic effects when this compound is co-administered with other receptor modulators. This guide provides a comparative overview of the scientific basis and experimental data supporting the potential for synergy with AMPA receptor modulators, glycine site modulators, and metabotropic glutamate receptor (mGluR) modulators.

This compound: Mechanism of Action and Selectivity

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor, with a preference for receptors containing the GluN2A subunit.[1][2] While initially reported to have a high degree of selectivity for GluN2A over GluN2B subunits, subsequent studies have indicated a more modest 5- to 10-fold selectivity.[3][4] This is an important consideration in experimental design and data interpretation. The binding of this compound to the GluN2A subunit prevents glutamate from activating the receptor, thereby reducing calcium influx into the neuron. This mechanism underlies its neuroprotective and anticonvulsant effects.[5][6]

Potential for Synergistic Interactions

The glutamatergic system is complex, with multiple receptor subtypes often co-localized at the same synapse and interacting through intricate signaling pathways. This co-localization and crosstalk provide a strong rationale for exploring combination therapies. By targeting different components of the glutamatergic synapse, it may be possible to achieve a greater therapeutic effect with lower doses of individual compounds, potentially reducing side effects.

This compound and AMPA Receptor Modulators

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor mediates fast excitatory neurotransmission. The activity of AMPA receptors is closely linked to that of NMDA receptors. The rapid depolarization caused by AMPA receptor activation is necessary to relieve the magnesium block of the NMDA receptor channel, allowing for its activation.

Hypothesized Synergy:

  • Positive Allosteric Modulators (PAMs) of AMPA Receptors: Co-administration of an AMPA receptor PAM with this compound could theoretically enhance synaptic plasticity in a more controlled manner. The AMPA PAM would boost the initial phase of synaptic transmission, while this compound could prevent excessive NMDA receptor activation and subsequent excitotoxicity. This combination could be beneficial in cognitive enhancement.

  • Negative Allosteric Modulators (NAMs) of AMPA Receptors: In conditions of hyperexcitability, such as epilepsy, combining an AMPA receptor NAM with this compound could provide a more potent anticonvulsant effect by dampening excitatory signaling at two key points.[6][7]

This compound and Glycine Site Modulators

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site on the GluN1 subunit for activation.[8][9]

Hypothesized Synergy:

  • Glycine Site Agonists/Co-agonists: While seemingly counterintuitive to combine an antagonist with an agonist, in certain pathological states where NMDA receptor function is compromised, a glycine site agonist could help to restore a baseline level of receptor activity. This compound could then be used to selectively dampen the activity of GluN2A-containing receptors, which are implicated in certain forms of excitotoxicity.

  • Glycine Site Antagonists: For conditions characterized by excessive NMDA receptor activation, a combination of this compound and a glycine site antagonist could offer a powerful neuroprotective strategy by targeting two different sites on the NMDA receptor complex.[10][11]

This compound and Metabotropic Glutamate Receptor (mGluR) Modulators

Metabotropic glutamate receptors are G-protein coupled receptors that modulate excitatory neurotransmission over a slower timescale than ionotropic receptors.[12][13] They are classified into three groups (I, II, and III).

Hypothesized Synergy:

  • Group I mGluR (mGluR1/5) Modulators: mGluR5 has been shown to physically and functionally interact with the NMDA receptor. Positive allosteric modulators of mGluR5 can potentiate NMDA receptor function.[13][14] Combining an mGluR5 PAM with this compound could allow for a fine-tuning of NMDA receptor activity, potentially enhancing synaptic plasticity while this compound provides a ceiling to prevent over-activation.

  • Group II mGluR (mGluR2/3) Agonists/PAMs: These receptors are often located presynaptically and their activation reduces glutamate release. A Group II mGluR agonist or PAM could act synergistically with the postsynaptic blockade provided by this compound to reduce overall glutamatergic tone, a strategy that could be effective in anxiety and other disorders of glutamate hyperexcitability.

Quantitative Data and Experimental Findings

Direct experimental evidence for synergistic effects of this compound with other receptor modulators is limited in the published literature. However, studies on the individual effects of these compounds and related combinations provide a basis for comparison.

Table 1: Comparative Effects of this compound and Other Receptor Modulators

Compound/ClassReceptor TargetKey In Vitro/In Vivo EffectPotential for Synergy with this compoundReference
This compound GluN2A-containing NMDA ReceptorsAnticonvulsant, Neuroprotective, Antidepressant-like-[5][6][15]
AMPA Receptor PAMs (e.g., Aniracetam, CX-series) AMPA ReceptorsEnhance cognitive function, slow receptor deactivationPotential for controlled cognitive enhancement[16]
AMPA Receptor NAMs (e.g., Perampanel) AMPA ReceptorsAnticonvulsantPotentiation of anti-seizure activity[7]
Glycine Site Agonists (e.g., Glycine, D-Serine) Glycine site of NMDA ReceptorsCo-agonists required for NMDA receptor activationPotential for restoring baseline NMDA receptor function[8][9]
Glycine Site Antagonists Glycine site of NMDA ReceptorsInhibit NMDA receptor functionEnhanced neuroprotection[10]
mGluR5 PAMs (e.g., CDPPB) mGluR5Potentiate NMDA receptor function, anxiolytic, antipsychotic-likeFine-tuning of NMDA receptor activity[14][17]
Group II mGluR Agonists/PAMs mGluR2/3Reduce glutamate release, anxiolyticReduction of overall glutamatergic tone[12]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in individual neurons in response to drug application.

Objective: To determine the effect of this compound alone and in combination with another modulator on NMDA receptor currents.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound and other modulators of interest

  • NMDA and glycine

Procedure:

  • Prepare cultured neurons or acute brain slices.

  • Place the preparation in the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Apply NMDA and glycine to evoke a baseline NMDA receptor-mediated current.

  • Apply this compound at various concentrations to determine its inhibitory effect (IC50).

  • Apply the other modulator of interest alone to determine its effect.

  • Co-apply this compound and the other modulator to assess any synergistic or additive effects on the NMDA receptor current.

  • Analyze the data to compare the effects of the individual drugs versus the combination.

In Vivo Behavioral Assays: Maximal Electroshock (MES) Test

This assay is used to evaluate the anticonvulsant activity of compounds.

Objective: To determine if the co-administration of this compound and another modulator provides synergistic protection against seizures.

Materials:

  • Male mice (e.g., C57BL/6)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution

  • This compound and other modulator of interest

Procedure:

  • Administer this compound, the other modulator, the combination of both, or vehicle to different groups of mice.

  • At the time of predicted peak drug effect, apply a maximal electrical stimulus through the corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Calculate the percentage of protected animals in each group.

  • Determine the ED50 (the dose that protects 50% of animals) for each compound and the combination to assess for synergy.[5]

Visualizing Pathways and Workflows

NMDA_AMPA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate AMPA_R->NMDA_R Depolarization (removes Mg++ block) Ca_Influx Ca++ Influx NMDA_R->Ca_Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades

Caption: Simplified signaling pathway at a glutamatergic synapse.

Experimental_Workflow_Electrophysiology start Prepare Neuronal Culture or Brain Slice establish_recording Establish Whole-Cell Patch-Clamp Recording start->establish_recording baseline Record Baseline NMDA Receptor Current establish_recording->baseline drug_application Apply Drugs (this compound, Modulator, Combination) baseline->drug_application record_response Record Drug-Induced Changes in Current drug_application->record_response analysis Data Analysis and Comparison record_response->analysis end Conclusion on Synergy analysis->end

Caption: Workflow for electrophysiological assessment of drug synergy.

Conclusion

While direct evidence for the synergistic effects of this compound with other receptor modulators is still emerging, there is a strong theoretical rationale for pursuing such combination therapies. The intricate interplay between different glutamate receptor subtypes suggests that a multi-target approach could offer enhanced therapeutic efficacy and a more favorable side-effect profile. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to design and conduct studies that will further elucidate the potential of these synergistic interactions.

References

NVP-AAM077 Demonstrates Superior Efficacy Over Memantine in Suppressing Cortical Spreading Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Preclinical evidence indicates that NVP-AAM077, a selective antagonist for the GluN2A subunit of the NMDA receptor, is significantly more potent in inhibiting cortical spreading depression (CSD) than memantine, a non-competitive NMDA receptor antagonist. Experimental data from multiple studies highlight the critical role of the GluN2A subunit in the genesis and propagation of CSD, a wave of neuronal and glial depolarization implicated in migraine aura, stroke, and traumatic brain injury.

A key study directly comparing the two compounds found this compound to be approximately 320-fold more potent than memantine in inhibiting high K+-induced CSD.[1] This suggests that targeting the GluN2A subunit specifically may be a more effective strategy for conditions associated with spreading depression.

Comparative Efficacy in Spreading Depression Models

This compound has been shown to be a remarkably potent inhibitor of retinal spreading depression. In one study, nanomolar concentrations of this compound markedly suppressed high K+-induced spreading depression, proving to be about 30 times more effective than MK801, another NMDA receptor antagonist.[1][2] At a concentration of 0.3 µmol·L−1, this compound reduced the magnitude and propagation rate of spreading depression to 31.5% and 52.5% of their initial values, respectively.[1]

Memantine has also demonstrated efficacy in modulating spreading depression. In brain slice studies, memantine (at concentrations of 10–300μM) did not prevent the initiation of spreading depolarization but did impair its propagation rate and improve recovery.[3][4] Specifically, it reduced the duration of the direct current (DC) shift associated with the depolarization wave.[3] In a clinical case, while memantine did not immediately suppress spreading depolarization, it was associated with a significant reduction in its duration and the subsequent electrocorticographic (ECoG) suppression.[3][4] Further studies in animal models of traumatic brain injury showed that memantine was as effective as ketamine in reducing the proportion, amplitude, and duration of electrically triggered CSDs.[5]

The following tables summarize the quantitative data from key experiments:

Table 1: Efficacy of this compound on Retinal Spreading Depression

Concentration (µmol·L⁻¹)Reduction in Magnitude (%)Reduction in Propagation Rate (%)
0.368.547.5

Data extracted from a study on high K+-induced spreading depression in the chick retina.[1]

Table 2: Efficacy of Memantine on Spreading Depolarization Parameters

ModelConcentration/DoseEffect on Spreading Depression
Mouse Brain Slices10–300µMImpaired propagation rate, reduced DC shift duration.[3][4]
Human Clinical CaseNot specifiedReduced duration and subsequent ECoG suppression.[3][4]
Rat Model (TBI)10 mg/kgReduced proportion, amplitude, and duration of CSDs.[5][6]

Mechanism of Action: Targeting the NMDA Receptor

Both this compound and memantine exert their effects by antagonizing the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and excitotoxicity. However, their mechanisms differ in their subunit selectivity. The high efficacy of this compound strongly suggests a critical role for GluN2A-containing NMDA receptors in the generation of spreading depression.[1][2] Memantine, while also acting on NMDA receptors and having some preference for GluN2A subunits, is a non-competitive antagonist.[1]

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor NMDA Glutamate Site Glycine Site Ion Channel MK-801 Site NVP This compound NVP->NMDA:glu Competitive Antagonist (GluN2A-preferring) MEM Memantine MEM->NMDA:ion Uncompetitive Channel Blocker Glutamate->NMDA:glu Glutamate (Agonist)

Mechanism of NMDA Receptor Antagonism

The diagram above illustrates the different binding sites and mechanisms of action for this compound and memantine on the NMDA receptor.

Experimental Protocols

The findings presented are based on a variety of experimental models designed to induce and measure spreading depression.

In Vitro Chick Retinal Model

This model was utilized to assess the effects of various NMDA receptor antagonists on spreading depression.

  • Tissue Preparation: Retinas were isolated from chicks and mounted in a recording chamber.

  • Induction of Spreading Depression: Spreading depression was induced by a brief, localized application of a high concentration of potassium chloride (K+).

  • Data Acquisition: Changes in light transmittance, which correlate with the propagation of the spreading depression wave, were recorded using intrinsic optical imaging.

  • Pharmacological Testing: this compound and other antagonists were bath-applied at various concentrations to determine their effect on the magnitude and propagation rate of the spreading depression wave.

Retinal_SD_Workflow cluster_prep Preparation cluster_exp Experiment A Isolate Chick Retina B Mount in Recording Chamber A->B C Induce SD with High K+ B->C D Record Intrinsic Optical Signals C->D F Analyze Magnitude and Propagation Rate D->F E Bath-apply this compound or Memantine E->C Pre-treatment

Workflow for In Vitro Retinal Spreading Depression Assay
In Vivo Animal Models (Rats)

In vivo studies were conducted to evaluate the effects of these compounds in a more complex biological system, often in the context of traumatic brain injury.

  • Animal Preparation: Rats underwent a craniectomy for the placement of electrodes for electrocorticographic (ECoG) monitoring and a laser Doppler probe to measure cerebral blood flow.

  • Induction of Spreading Depression: Cortical spreading depolarizations were triggered electrically.

  • Drug Administration: Memantine (e.g., 10 mg/kg) or a vehicle was administered intraperitoneally.

  • Data Analysis: The effects of the drug on the frequency, amplitude, and duration of the CSDs, as well as the associated changes in brain activity and blood flow, were analyzed.[5][6]

References

Cross-Validation of NVP-AAM077 Efficacy: A Comparative Guide with Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of NVP-AAM077, a preferential N-methyl-D-aspartate (NMDA) receptor GluN2A subunit antagonist, with data from genetic knockout models of the GluN2A subunit (Grin2a). By juxtaposing results from pharmacological intervention and genetic ablation, this document aims to offer a comprehensive cross-validation of this compound's utility and specificity as a research tool and potential therapeutic agent.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from studies directly comparing the effects of this compound with those observed in GluN2A knockout mice. These comparisons are crucial for understanding the extent to which pharmacological blockade recapitulates genetic deletion.

Parameter Experimental Model Wild-Type (WT) WT + this compound GluN2A Knockout (KO) Reference(s)
Src-mediated Potentiation of NMDA Receptor Currents Acutely isolated CA1 neurons1.7 ± 0.2 fold increaseBlockedNo potentiation (1.0 ± 0.04)[1]
Long-Term Potentiation (LTP) - Tetanus-induced Hippocampal slicesIntactBlockedAltered/Impaired[2]
Spatial Working Memory (Delayed Alternation T-maze) In vivo (mouse)IntactImpairedImpaired[2]
Long-Term Spatial Memory (Morris Water Maze) In vivo (rat)IntactNo significant impairmentNo significant impairment[2]

Note on this compound Selectivity: It is critical to note that the selectivity of this compound for GluN2A over GluN2B subunits is modest (approximately 5- to 10-fold) and concentration-dependent.[2] High concentrations of this compound may lead to off-target effects by significantly reducing total NMDA receptor-mediated currents, which can confound data interpretation.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Acutely Isolated Neurons

This protocol is used to measure NMDA receptor-mediated currents and assess the effects of pharmacological agents and genetic modifications.

Objective: To measure the potentiation of NMDA receptor currents by Src kinase in wild-type versus GluN2A knockout neurons and the inhibitory effect of this compound.

Procedure:

  • Neuron Isolation: Acutely isolate CA1 hippocampal neurons from wild-type and GluN2A knockout mice.

  • Electrode Preparation: Pull glass pipettes and fill them with an internal solution containing recombinant Src kinase (e.g., 30 U/ml).

  • Whole-Cell Configuration: Establish a gigaohm seal on an isolated neuron and rupture the cell membrane to achieve whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • NMDA Current Evocation: Evoke NMDA receptor-mediated currents by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • Drug Application: After establishing a stable baseline, perfuse the external solution containing this compound (e.g., 50 nM) or other antagonists.

  • Data Acquisition and Analysis: Record NMDA receptor-mediated currents before and after drug application and at various time points after achieving whole-cell configuration to observe the effect of the internal Src kinase. Compare the potentiation of currents across different conditions (WT, WT + this compound, GluN2A KO).

Western Blotting for GluN2A Protein Expression

This protocol is used to confirm the absence of GluN2A protein in knockout models.

Objective: To verify the genetic deletion of the Grin2a gene by assessing GluN2A protein levels in brain tissue.

Procedure:

  • Tissue Lysis: Homogenize brain tissue (e.g., hippocampus) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate with a primary antibody specific for GluN2A.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The absence of a band at the expected molecular weight for GluN2A in the knockout samples confirms the gene deletion.

Morris Water Maze for Spatial Memory Assessment

This behavioral test is used to evaluate spatial learning and memory.

Objective: To compare the performance of wild-type, this compound-treated, and GluN2A knockout mice in a spatial memory task.

Procedure:

  • Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase:

    • For several consecutive days, place each mouse in the pool from different starting locations and allow it to find the hidden platform.

    • Record the time taken to find the platform (escape latency).

  • Probe Trial:

    • After the acquisition phase, remove the platform and allow the mouse to swim freely for a set duration.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial across the different experimental groups.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways and the logical framework for the cross-validation experiments.

NVP_AAM077_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Activates NVP_AAM077 This compound NVP_AAM077->NMDA_Receptor Blocks Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Mediates Downstream_Signaling Downstream Signaling (e.g., CREB, mTOR) Ca_influx->Downstream_Signaling Initiates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Regulates Neuronal_Survival Neuronal Survival Downstream_Signaling->Neuronal_Survival Promotes Experimental_Workflow cluster_approaches Experimental Approaches cluster_readouts Experimental Readouts start Start: Hypothesis (GluN2A mediates specific functions) Pharmacological Pharmacological Blockade (this compound) start->Pharmacological Genetic Genetic Deletion (GluN2A Knockout) start->Genetic Electrophysiology Electrophysiology (e.g., LTP) Pharmacological->Electrophysiology Biochemistry Biochemistry (e.g., Western Blot) Pharmacological->Biochemistry Behavior Behavioral Assays (e.g., Morris Water Maze) Pharmacological->Behavior Genetic->Electrophysiology Genetic->Biochemistry Genetic->Behavior end Conclusion: Cross-validation of GluN2A function Electrophysiology->end Biochemistry->end Behavior->end Logical_Relationship NVP This compound (Pharmacological Blockade) Phenotype Observed Phenotype (e.g., Impaired LTP) NVP->Phenotype Causes Conclusion Conclusion: Phenotype is likely mediated by GluN2A NVP->Conclusion KO GluN2A Knockout (Genetic Deletion) KO->Phenotype Causes KO->Conclusion Phenotype->Conclusion Supports

References

A Comparative Guide to the Electrophysiological Effects of NVP-AAM077 and D-AP5 on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: NVP-AAM077 and D-2-amino-5-phosphonovalerate (D-AP5). We will delve into their mechanisms of action, subtype selectivity, and provide supporting experimental data and protocols to aid in the selection of the appropriate antagonist for your research needs.

Introduction to this compound and D-AP5

Both this compound and D-AP5 are competitive antagonists that act at the glutamate binding site of the NMDA receptor.[1][2] However, they exhibit distinct profiles in terms of their selectivity for different NMDA receptor subtypes, which are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (A-D). This differential selectivity is a critical factor in their application in neuroscience research.

Quantitative Comparison of Receptor Subtype Selectivity

This compound is recognized for its preference for NMDA receptors containing the GluN2A subunit.[1][3] In contrast, D-AP5 is a broad-spectrum, non-selective NMDA receptor antagonist.[4][5] The following table summarizes the inhibitory potency (IC50) of this compound on different NMDA receptor subtypes.

CompoundReceptor Subtype (Rodent)IC50Fold Selectivity (GluN2A vs. GluN2B)
This compound GluN1/GluN2A~31 nM[1]~10-fold[3]
GluN1/GluN2B~215 nM[1]
GluN1/GluN2CHigh Affinity[3]
GluN1/GluN2DLower Affinity[3]
D-AP5 All NMDA Receptor SubtypesNon-selectiveNot Applicable

Note: IC50 values can vary between studies and experimental conditions. The selectivity of this compound for human recombinant receptors has been reported to be higher, around 100-fold for GluN2A over GluN2B.[3]

Mechanism of Action and Signaling Pathway

Both this compound and D-AP5 prevent the binding of glutamate to the NMDA receptor, thereby inhibiting ion channel opening and the subsequent influx of Ca²⁺. This blockade of calcium entry interferes with downstream signaling cascades crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2 NMDA Receptor Ion Channel Glutamate->NMDAR:g Binds Antagonist This compound / D-AP5 Antagonist->NMDAR:g Blocks Ca2_ion Ca²⁺ NMDAR:p->Ca2_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

NMDA Receptor Signaling Pathway Blockade

Experimental Protocols

To determine and compare the electrophysiological effects of this compound and D-AP5, whole-cell patch-clamp recording from cultured neurons or cells heterologously expressing specific NMDA receptor subtypes is a standard and effective method.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound and D-AP5 on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons or transfected HEK293 cells expressing desired NMDA receptor subunits.

  • External Solution (aCSF): Containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine. pH adjusted to 7.2-7.4.[6]

  • Internal (Pipette) Solution: Containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. pH adjusted to 7.2-7.3.[6]

  • NMDA receptor agonist (e.g., NMDA or glutamate).

  • This compound and D-AP5 stock solutions.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Prepare cultured cells on coverslips and transfer a coverslip to the recording chamber, perfusing with external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.

  • Elicit NMDA Currents: Apply the NMDA receptor agonist to evoke an inward current. A fast perfusion system is recommended for brief and consistent agonist application.[7]

  • Antagonist Application: After establishing a stable baseline response, co-apply the agonist with increasing concentrations of either this compound or D-AP5.

  • Data Recording: Record the inhibition of the agonist-evoked current at each antagonist concentration.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start prep_cells Prepare Cultured Cells (Neurons or HEK293) start->prep_cells patch Achieve Whole-Cell Patch-Clamp Configuration prep_cells->patch evoke Evoke Baseline NMDA Receptor Currents patch->evoke apply_antagonist Co-apply Agonist with This compound or D-AP5 (Increasing Concentrations) evoke->apply_antagonist record Record Inhibited Currents apply_antagonist->record analyze Analyze Data (Dose-Response Curve, IC50) record->analyze end End analyze->end

Electrophysiological Comparison Workflow

Summary and Recommendations

  • This compound is the antagonist of choice when the research objective is to selectively inhibit GluN2A-containing NMDA receptors. Its subtype preference allows for the dissection of the specific roles of GluN2A subunits in synaptic function and pathology.

  • D-AP5 is a robust, non-selective antagonist suitable for experiments requiring a general blockade of all NMDA receptor activity. It is a valuable tool for confirming the involvement of NMDA receptors in a particular physiological or pathological process.

The selection between this compound and D-AP5 should be guided by the specific scientific question being addressed. For studies requiring subtype specificity, this compound is the superior choice, while for a complete, non-selective blockade of NMDA receptors, D-AP5 remains a reliable and widely used standard.

References

Justification for Using NVP-AAM077 Over Newer Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the selection of an appropriate pharmacological tool is paramount for the generation of robust and reproducible data. While the landscape of N-methyl-D-aspartate (NMDA) receptor antagonists is continually evolving with the advent of newer, more selective compounds, the established antagonist NVP-AAM077 continues to hold a significant place in research. This guide provides a comprehensive comparison of this compound with newer antagonists, offering a clear justification for its continued use in specific research contexts. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed decision-making process.

This compound: A Profile

This compound, also known as PEAQX, is a competitive antagonist that acts at the glutamate binding site of the NMDA receptor.[1] It exhibits a preferential, albeit modest, selectivity for receptors containing the GluN2A subunit over those containing the GluN2B subunit.[1][2] This characteristic has made it a widely used tool to investigate the physiological and pathological roles of GluN2A-containing NMDA receptors.

Mechanism of Action

This compound directly competes with the endogenous agonist glutamate for binding to the GluN2A subunit.[3] This competitive inhibition prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that mediate the downstream effects of NMDA receptor activation.[1] This mode of action is distinct from non-competitive antagonists that block the ion channel itself.[1]

Comparative Analysis: this compound vs. Newer Antagonists

The primary advantage of many newer NMDA receptor antagonists lies in their enhanced selectivity for specific GluN2 subunits. This is a critical factor for dissecting the precise contributions of different receptor subtypes to neuronal function and disease.

AntagonistMechanism of ActionTarget SelectivityReported Potency (IC50/Ki)Key Advantages
This compound Competitive AntagonistGluN2A-preferringhGluN1/GluN2A: 270 nM (IC50)[4]; rGluN1/GluN2A: 31 nM (IC50)[2]Extensive historical data, well-characterized in numerous in vitro and in vivo models.
TCN-201 Negative Allosteric Modulator (NAM)GluN2A-selectivepIC50: 6.7[5]High selectivity for GluN2A, different mechanism of action (allosteric modulation).[5]
MPX-004 / MPX-007 Negative Allosteric Modulator (NAM)GluN2A-selectivepIC50: 7.2 (MPX-004), 7.4 (MPX-007)[5]Improved potency and pharmacokinetic properties compared to TCN-201.[5][6]
ST3 Competitive AntagonistGluN2A-selectiveGluN1/GluN2A: 52 nM (Ki); GluN1/GluN2B: 782 nM (Ki)[7]Improved selectivity over this compound (15-fold preference for GluN1/GluN2A).[7]
UCM-101 Negative Allosteric Modulator (NAM)GluN2A-selectiveGluN1/GluN2A: 110 nM (IC50)[8]High potency and up to 118-fold selectivity over other NMDA receptor subtypes.[8]

The Justification for this compound

Despite the superior selectivity of newer antagonists, several compelling reasons justify the continued use of this compound in modern research:

  • Extensive Body of Literature: Having been utilized in over 100 studies, the effects of this compound are exceptionally well-documented across a wide array of experimental conditions.[9] This vast historical dataset provides a robust framework for interpreting new findings and allows for greater comparability between studies.

  • Broad Applicability: The moderate selectivity of this compound can be advantageous when the research goal is to modulate the activity of a population of NMDA receptors where GluN2A is the predominant but not exclusive subunit.

  • Well-Characterized Limitations: The known degree of off-target effects on GluN2B-containing receptors can be experimentally controlled for, for instance, by using this compound in conjunction with highly selective GluN2B antagonists or in genetically modified animal models.[10] This allows for a nuanced dissection of receptor function.

  • Availability and Cost-Effectiveness: As an established research tool, this compound is often more readily available and cost-effective than newer, proprietary compounds, making it an accessible option for a broader range of laboratories.

  • Use in Validated Models: this compound has been instrumental in establishing many of the foundational models for studying the roles of GluN2A receptors in synaptic plasticity, learning, and memory, as well as in disease states like epilepsy and stroke.[11][12][13]

Experimental Protocols

To ensure the rigorous evaluation of NMDA receptor antagonists, standardized experimental protocols are essential. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound.

Materials:

  • Cell membranes expressing the NMDA receptor subtype of interest (e.g., from HEK293 cells transfected with GluN1 and GluN2A cDNA).

  • Radioligand (e.g., [³H]CGP 39653), a known NMDA receptor antagonist.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competitor).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through receptor channels expressed in Xenopus oocytes in response to agonist application and the inhibitory effect of antagonists.

Objective: To determine the IC50 of this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for GluN1 and GluN2A subunits.

  • Recording solution (e.g., containing NaCl, KCl, BaCl₂, and HEPES, pH 7.4).

  • Agonists: Glutamate and Glycine.

  • This compound at various concentrations.

  • Voltage clamp amplifier and data acquisition system.

Procedure:

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNAs encoding the desired NMDA receptor subunits.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current.

  • Antagonist Application: Co-apply this compound at various concentrations with the agonists and record the resulting current inhibition.

  • Data Analysis: Plot the concentration-response curve for this compound's inhibition of the agonist-evoked current to determine the IC50 value.[14]

Visualizing Cellular and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflows.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_Receptor Binds to GluN2A Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 NVP_AAM077 This compound NVP_AAM077->NMDA_Receptor Competitively Inhibits Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation leads to Downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_Influx->Downstream LTP Synaptic Plasticity (LTP) Downstream->LTP

Caption: Simplified signaling pathway of NMDA receptor activation and its inhibition by this compound.

Radioligand_Binding_Workflow A Prepare Cell Membranes with NMDA Receptors B Incubate with [³H]Ligand and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters C->D E Quantify Radioactivity D->E F Data Analysis (IC50, Ki) E->F

Caption: Experimental workflow for a radioligand binding assay.

TEVC_Workflow A Inject Xenopus Oocytes with NMDA Receptor cRNA B Incubate for Receptor Expression A->B C Voltage Clamp Oocyte B->C D Apply Agonists (Glutamate + Glycine) C->D E Co-apply this compound with Agonists D->E F Record Current Inhibition E->F G Data Analysis (IC50) F->G

Caption: Experimental workflow for two-electrode voltage clamp (TEVC) electrophysiology.

Conclusion

References

Isolating NMDA Receptor Subunit Function: A Comparative Guide to the Co-application of NVP-AAM077 and Ro 25-6981

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the co-application of NVP-AAM077 and Ro 25-6981 to pharmacologically isolate and study the function of NMDA receptor subunits. We present supporting experimental data, detailed protocols, and a comparison with alternative methodologies to assist researchers in selecting the most appropriate techniques for their experimental goals.

Introduction to Pharmacological Isolation

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and neuronal communication. These receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the receptor's biophysical and pharmacological properties. Understanding the distinct roles of these subunits is paramount in neuroscience research and drug development.

The co-application of subunit-selective antagonists is a powerful technique to dissect the contribution of different NMDA receptor subtypes to synaptic function and dysfunction. This compound is a preferential antagonist of GluN2A-containing NMDA receptors, while Ro 25-6981 is a potent and selective antagonist of GluN2B-containing receptors.[1][2] By using these compounds in concert, researchers can pharmacologically isolate and characterize the function of specific NMDA receptor populations.

Quantitative Data Summary

The selectivity of this compound and Ro 25-6981 is concentration-dependent. The following tables summarize key quantitative data from studies utilizing these antagonists.

Table 1: Antagonist Selectivity for NMDA Receptor Subunits

CompoundTarget SubunitIC50 (GluN1/GluN2A)IC50 (GluN1/GluN2B)Fold Selectivity (GluN2A vs. GluN2B)References
This compoundGluN2A~14-50 nM~1.8-2.3 µM~9-130-fold[3]
Ro 25-6981GluN2B~9-52 µM~9 nM>5000-fold[4][5]

Note: IC50 values can vary depending on the expression system (e.g., Xenopus oocytes vs. mammalian cells) and experimental conditions.[3] The selectivity of this compound has been a subject of debate, with some studies reporting lower fold selectivity for rodent receptors.[6][7]

Table 2: Experimental Data on NMDA Current Blockade

ExperimentAntagonist(s)Concentration% Blockade of NMDA CurrentNeuronal PreparationReferences
This compound aloneThis compound0.4 µM42.9 ± 5.9%Cultured Cortical Neurons[8][9]
Ro 25-6981 aloneRo 25-69810.5 µM34.6 ± 1.8%Cultured Cortical Neurons[8][9]
Sequential ApplicationThis compound (after Ro 25-6981)0.4 µM43.4 ± 12.4%Cultured Cortical Neurons[8][9]
Sequential ApplicationRo 25-6981 (after this compound)0.5 µM29.0 ± 3.3%Cultured Cortical Neurons[8][9]
Co-applicationThis compound + Ro 25-69810.5 µM each~98-99%Neocortical Interneurons[10]

Experimental Protocols

Below are detailed methodologies for key experiments involving the co-application of this compound and Ro 25-6981.

Electrophysiological Recording in Brain Slices

Objective: To isolate and characterize the contribution of GluN2A- and GluN2B-containing NMDA receptors to synaptic currents (EPSCs).

Materials:

  • Acute brain slices (e.g., hippocampus, cortex) from rodents.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Recording electrodes (borosilicate glass).

  • Patch-clamp amplifier and data acquisition system.

  • This compound and Ro 25-6981 stock solutions (in DMSO or water).

  • Other pharmacological agents as needed (e.g., AMPA receptor antagonist like CNQX, GABA-A receptor antagonist like picrotoxin).

Protocol:

  • Prepare acute brain slices using a vibratome and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Isolate NMDA receptor-mediated EPSCs by holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block and by blocking AMPA and GABA receptors.

  • Record a stable baseline of NMDA EPSCs.

  • Bath apply the first antagonist (e.g., Ro 25-6981 at 0.5 µM) to block GluN2B-containing receptors. The remaining current is primarily mediated by GluN2A-containing receptors.

  • After the effect of the first antagonist has stabilized, co-apply the second antagonist (this compound at 0.4 µM) to block the remaining GluN2A-mediated current.

  • The order of antagonist application can be reversed to confirm the specificity of the blockade.

  • Analyze the percentage of the total NMDA EPSC blocked by each antagonist to determine the relative contribution of GluN2A and GluN2B subunits.[10]

Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine/D-Serine Glycine->NMDA_Receptor Ion_Channel Ion Channel Opening NMDA_Receptor->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Caption: Simplified signaling pathway of NMDA receptor activation.

Experimental Workflow for Pharmacological Isolation

Experimental_Workflow cluster_protocol Electrophysiology Protocol start Record Total NMDA Current step1 Apply Ro 25-6981 (Blocks GluN2B) start->step1 Isolate GluN2A step2 Record Remaining (GluN2A) Current step1->step2 step3 Apply this compound (Blocks GluN2A) step2->step3 Isolate residual end Remaining current (Non-GluN2A/B or residual) step3->end

Caption: Workflow for sequential antagonist application.

Logical Diagram of Subunit Function Isolation

Logical_Isolation cluster_components Subunit Contributions cluster_antagonists Pharmacological Blockade Total_Current Total NMDA Current GluN2A_Current GluN2A-mediated GluN2B_Current GluN2B-mediated Other_Current Other Subunits NVP This compound NVP->GluN2A_Current Ro Ro 25-6981 Ro->GluN2B_Current

Caption: Isolating subunit contributions with antagonists.

Comparison with Alternative Methods

While pharmacological co-application is a powerful and widely used technique, it is essential to consider its limitations and compare it with alternative approaches.

Table 3: Comparison of Methods to Isolate NMDA Receptor Subunit Function

MethodPrincipleAdvantagesDisadvantages
Pharmacological Antagonism (this compound & Ro 25-6981) Use of subunit-selective antagonists to block specific NMDA receptor subtypes.Acutely applicable, reversible, allows for the study of endogenous receptors in their native environment.Potential for off-target effects, incomplete blockade, and debate over the precise selectivity of some compounds (e.g., this compound).[6][7]
siRNA-mediated Knockdown Small interfering RNA is used to silence the expression of specific GluN subunit genes.[1][5]High specificity for the targeted subunit.Can induce compensatory changes in the expression of other subunits, slow onset of action, and potential for incomplete knockdown.
Genetic Knockout/Knock-in Generation of transgenic animals lacking a specific GluN subunit gene or expressing a modified version.Complete and specific removal of the target subunit's function.Developmental compensation, potential lethality, and labor-intensive and costly to generate animal models.
Optogenetics and Photopharmacology Engineering NMDA receptor subunits to be controlled by light, or using photoswitchable ligands.[2][4][8][10]High temporal and spatial precision, reversible control of receptor activity.Requires genetic modification of cells or the use of specific chemical probes, potential for phototoxicity.

Conclusion

The co-application of this compound and Ro 25-6981 remains a valuable and accessible method for dissecting the roles of GluN2A- and GluN2B-containing NMDA receptors in a variety of experimental preparations. Its acute and reversible nature provides a significant advantage for studying the dynamic contributions of these subunits to neuronal function. However, researchers must be mindful of the potential limitations, particularly the debated selectivity of this compound, and should carefully consider the experimental question when choosing this approach over genetic or optogenetic methods. When used judiciously and with appropriate controls, this pharmacological strategy provides powerful insights into the complex world of NMDA receptor signaling.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for NVP-AAM077

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: NVP-AAM077 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to proper laboratory safety protocols is essential to ensure a safe working environment.

This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a potent and selective NMDA receptor antagonist. Developed for researchers, scientists, and drug development professionals, these protocols are designed to minimize environmental impact and ensure personnel safety.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is foundational to its safe handling and disposal.

PropertyValue
IUPAC Name ({[(1S)-1-(4- bromophenyl)ethyl]amino}- (2,3-dioxo-1,4- dihydroquinoxalin-5- yl)methyl)phosphonic acid[1]
Synonyms PEAQX[1]
CAS Number 459836-30-7[1]
Molecular Formula C₁₇H₁₇BrN₃O₅P[1]
Molecular Weight 454.217 g/mol [1]
Solubility Soluble in water[1]
Physical Form Crystalline solid[2]
Storage -20°C[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_disposal_paths Disposal Procedures cluster_final_disposal Final Disposition start Start: this compound Waste waste_type Identify Waste Type start->waste_type is_contaminated Contaminated Materials? waste_type->is_contaminated empty_container Empty Container waste_type->empty_container aqueous_solution Aqueous Solution (If applicable) waste_type->aqueous_solution unused_product Unused/Expired Product (Solid) is_contaminated->unused_product No spill_cleanup Spill Cleanup Material (Solid) is_contaminated->spill_cleanup Yes non_hazardous_solid Dispose as Non-Hazardous Solid Chemical Waste unused_product->non_hazardous_solid spill_cleanup->non_hazardous_solid rinse_container Rinse with Water empty_container->rinse_container check_local_regulations Consult Local Regulations for Aqueous Waste Disposal aqueous_solution->check_local_regulations general_waste Dispose as General Laboratory Waste rinse_container->general_waste

References

Personal protective equipment for handling Nvp-aam077

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling and disposal of NVP-AAM077. The following procedures are based on established guidelines for managing research chemicals and are intended to ensure the safety of all laboratory personnel. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

Appropriate PPE serves as the primary barrier against potential exposure. The following PPE is recommended for handling this compound in a laboratory setting.

TaskRequired Personal Protective Equipment
Receiving and Unpacking - Powder-free nitrile or latex gloves
Handling and Preparation - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Spill Cleanup - Double nitrile gloves- Laboratory coat- Safety goggles- Dust mask (for powder spills)
Waste Disposal - Nitrile gloves- Laboratory coat

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₇H₁₇BrN₃O₅P[1]
Molecular Weight 454.2 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in water[1]
Storage Temperature -20°C[2]

Operational Plan: Handling and Use

1. Preparation:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Have a designated area for the preparation of this compound solutions.

  • Ensure all necessary equipment, including PPE, is readily available.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid form, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Solution Preparation:

  • This compound is soluble in water.[1]

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

Emergency Procedures: Spill and Exposure

Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including double gloves, a lab coat, and safety goggles. For a powder spill, a dust mask is also recommended.

  • Containment: For liquid spills, contain the spill using absorbent pads or granules. For powder spills, gently cover with a damp paper towel to avoid creating dust.

  • Cleanup:

    • Liquid Spill: Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Solid Spill: Carefully wipe up the dampened material.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a sealed bag and dispose of it as chemical waste according to your institution's guidelines.

First Aid and Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Unused Product:

  • Unused this compound should be disposed of as chemical waste.

  • Do not dispose of down the drain or in the regular trash.

2. Contaminated Materials:

  • All items contaminated with this compound, including used PPE, empty vials, and preparation materials, must be disposed of as chemical waste.

  • Place all waste in designated, clearly labeled, leak-proof containers.

3. Waste Collection:

  • Follow your institution's specific procedures for the collection of chemical waste.

  • Ensure waste containers are properly sealed and stored in a designated waste accumulation area.

Safe Handling Workflow

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Protocol A Assess Risks B Gather Materials & PPE A->B C Prepare Work Area B->C D Don Appropriate PPE C->D Proceed to Handling E Weigh/Measure Compound D->E F Prepare Solution E->F Spill Spill Occurs E->Spill If Spill Exposure Exposure Occurs E->Exposure If Exposure G Clean Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Doff PPE & Wash Hands H->I Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Caption: A logical workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.